Product packaging for 2-Ethylfenchol(Cat. No.:CAS No. 67952-68-5)

2-Ethylfenchol

Cat. No.: B3419156
CAS No.: 67952-68-5
M. Wt: 182.30 g/mol
InChI Key: KIPCKEJKGCXRGA-UHFFFAOYSA-N
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Description

2-Ethylfenchol is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethyl-1,3,3-trimethyl-2-norbornanol is 182.167065321 g/mol and the complexity rating of the compound is 233. The solubility of this chemical has been described as soluble in alcohol, propylene glycol, most fixed oils; insoluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B3419156 2-Ethylfenchol CAS No. 67952-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPCKEJKGCXRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C2CCC1(C2)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014528
Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to pale yellow liquid with a sharp, camphoraceous odour
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; insoluble in water
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.946-0.967
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

18368-91-7, 67952-68-5, 137255-07-3
Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-Ethyl fenchol
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Record name Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl-
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Record name Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-
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Record name Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-
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Record name Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl-
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Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL FENCHOL
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Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Ethylfenchol, a tertiary alcohol known for its characteristic earthy and camphoraceous aroma. The document details its physicochemical properties, provides hypothetical yet detailed experimental protocols for its synthesis and characterization, and includes visualizations of its chemical structure and analytical workflow. This guide is intended to serve as a valuable resource for professionals in the fields of chemistry, fragrance science, and drug development who require a thorough understanding of this compound.

Chemical Identity and Properties

This compound, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a synthetic fragrance and flavor ingredient.[1][2] It is a derivative of fenchol, a bicyclic monoterpenoid. The presence of an ethyl group at the C2 position and a hydroxyl group makes it a tertiary alcohol.[3]

Chemical Structure

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane (norbornane) skeleton. The key structural features include an ethyl group and a hydroxyl group attached to the same carbon atom (C2), and three methyl groups at positions C1 and C3.

Caption: 2D representation of the this compound chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various formulations and for predicting its behavior in different chemical environments.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O[1][4]
Molecular Weight 182.30 g/mol [3][4]
CAS Number 18368-91-7[1][3]
Appearance Colorless to pale yellow liquid[1]
Odor Earthy, camphoraceous, with woody and pine notes[4][5]
Boiling Point 105 °C @ 15 mmHg; 232 °C @ 760 mmHg[1][3]
Density 0.956 g/mL at 25 °C[3]
Refractive Index 1.482 @ 20 °C[3]
Flash Point 88 °C (190.4 °F) - closed cup[3][4]
Solubility Soluble in alcohol and fixed oils; insoluble in water.[1]
logP (o/w) 3.440 (estimated)[1]
SMILES CCC1(O)C(C)(C)[C@@H]2CC[C@@]1(C)C2[3]
InChI 1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3/t9-,11+,12?/m1/s1[3]

Experimental Protocols

This section outlines representative experimental protocols for the synthesis and characterization of this compound. These protocols are based on standard organic chemistry methodologies and information available for related compounds.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction, involving the addition of an organomagnesium halide to a ketone. In this case, fenchone (B1672492) serves as the ketone precursor and ethylmagnesium bromide as the Grignard reagent.

Step Procedure
1. Preparation of Grignard Reagent In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Suspend the magnesium in anhydrous diethyl ether under a nitrogen atmosphere. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the stirred suspension. The reaction is initiated, and the mixture is refluxed to ensure the complete formation of ethylmagnesium bromide.
2. Reaction with Fenchone Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of fenchone in anhydrous diethyl ether dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
3. Quenching and Workup Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
4. Purification Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Technique Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., hexane (B92381) or ethanol). Instrumentation: Use a GC system equipped with a mass spectrometer detector and a suitable capillary column (e.g., HP-5MS). GC Conditions: Set the injector temperature to 250 °C. Use a temperature program for the oven, for example, starting at 60 °C and ramping up to 240 °C at a rate of 3 °C/min. MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400. Data Analysis: Identify the this compound peak based on its retention time and compare the obtained mass spectrum with reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the presence of ethyl and methyl groups and the overall proton environment. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all 12 carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates. Instrumentation: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Data Analysis: Identify the characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ indicates the O-H stretching of the alcohol. Strong C-H stretching bands will be observed around 2950-2850 cm⁻¹. The C-O stretching band is expected in the 1200-1000 cm⁻¹ region.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Fenchone Fenchone Grignard Grignard Reaction (Anhydrous Ether, 0°C to RT) Fenchone->Grignard EtMgBr Ethylmagnesium Bromide EtMgBr->Grignard Quench Quenching (aq. NH₄Cl) Grignard->Quench Extract Extraction (Diethyl Ether) Quench->Extract Purify Purification (Vacuum Distillation) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

The logical flow for the characterization of the synthesized this compound is depicted below.

Characterization_Workflow start Synthesized This compound gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir data_analysis Data Analysis and Structure Confirmation gcms->data_analysis nmr->data_analysis ir->data_analysis

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and proposed methodologies for the synthesis and characterization of this compound. The compiled data and protocols offer a solid foundation for researchers and professionals working with this compound. The provided visualizations aim to simplify the understanding of its structure and the workflows involved in its preparation and analysis.

References

An In-depth Technical Guide to 2-Ethylfenchol (CAS 18368-91-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylfenchol, with the CAS registry number 18368-91-7, is a synthetic bicyclic monoterpenoid alcohol. Primarily utilized as a fragrance and flavoring agent, it imparts a characteristic earthy, camphoraceous, and woody aroma. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and safety data for this compound. While its primary application lies within the flavor and fragrance industry, this document compiles the available technical data to inform researchers, scientists, and drug development professionals who may encounter this molecule. All quantitative data are summarized in structured tables, and a proposed analytical workflow is visualized.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the tables below, compiled from various supplier and regulatory sources.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O[2][3]
Molecular Weight 182.30 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 105 °C @ 15 mmHg[2][3]
Density 0.956 g/mL at 25 °C[2]
Refractive Index n20/D 1.482[2]
Flash Point 88 °C (closed cup)[2]
Optical Activity [α]20/D -12°, c = 1.5 in ethanol (B145695)[2]
Solubility Soluble in alcohol and fixed oils; insoluble in water.[3]
Table 2: Organoleptic Properties
PropertyDescriptionReference(s)
Odor Profile Earthy, camphoraceous, woody, with patchouli and oakmoss undertones.[1]
Flavor Profile Earthy, with notes described as root vegetable-like.[1]

Synthesis and Manufacturing

While specific industrial synthesis protocols for this compound are proprietary, a plausible and common method for its preparation involves the Grignard reaction. This well-established method in organic chemistry is suitable for the formation of tertiary alcohols from ketones.

Experimental Protocol: Proposed Synthesis via Grignard Reaction

Objective: To synthesize this compound by the reaction of fenchone (B1672492) with ethylmagnesium bromide.

Materials:

  • Fenchone (CAS 1195-79-5)

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming ethylmagnesium bromide.

  • Reaction with Fenchone: The Grignard reagent solution is cooled in an ice bath. A solution of fenchone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Fenchone Fenchone Grignard Grignard Reaction (Anhydrous Ether) Fenchone->Grignard EtMgBr Ethylmagnesium Bromide EtMgBr->Grignard Quench Quench with aq. NH4Cl Grignard->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Distill Vacuum Distillation Dry->Distill Product This compound Distill->Product

Caption: Proposed synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound are typically determined using gas chromatography coupled with mass spectrometry (GC-MS). Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of a this compound sample and identify any impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as ethanol or hexane.

  • Injection: 1 µL of the prepared sample is injected into the GC inlet.

  • GC Separation: The components of the sample are separated on the capillary column using a temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. Helium is used as the carrier gas.

  • MS Detection: As components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratio is detected.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time and relative peak area of this compound, which corresponds to its purity. The mass spectrum of the main peak is compared to a reference library for identity confirmation.

Safety and Toxicology

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[4] A summary of the toxicological endpoints is presented below. For a comprehensive understanding, consulting the full RIFM safety assessment is recommended.

Table 3: Summary of Toxicological Endpoints
EndpointResult/ConclusionReference(s)
Genotoxicity Not found to be genotoxic.[5]
Repeated Dose Toxicity Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material.[5]
Reproductive Toxicity Exposure is below the TTC.[5]
Skin Sensitization Not a concern under declared use levels.[6]
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic.[6]
Local Respiratory Toxicity Exposure is below the TTC.[5]

The following diagram illustrates a logical workflow for the safety assessment of a fragrance ingredient like this compound, based on the RIFM evaluation process.

G cluster_input Initial Data cluster_assessment Toxicological Assessment cluster_output Conclusion A Physicochemical Properties D Genotoxicity A->D B Structure & Purity B->D C Intended Use & Exposure Levels C->D E Repeated Dose Toxicity (TTC) D->E F Reproductive Toxicity (TTC) E->F G Skin Sensitization F->G H Phototoxicity G->H I Local Respiratory Toxicity (TTC) H->I J Safe for Intended Use I->J

Caption: Logical workflow for fragrance ingredient safety assessment.

Conclusion

This compound (CAS 18368-91-7) is a well-characterized synthetic fragrance and flavoring agent with a distinct earthy and woody aroma. Its physicochemical properties are well-documented, and standard analytical methods such as GC-MS are employed for its quality control. While detailed, publicly available experimental protocols for its synthesis and property determination are scarce, established chemical principles allow for the outlining of plausible methodologies. The toxicological profile, as assessed by RIFM, indicates a low level of concern for its current applications in the flavor and fragrance industry. There is currently no evidence to suggest pharmacological activity or applications in drug development. This guide serves as a consolidated technical resource for professionals requiring information on this specific molecule.

References

The Enigmatic Presence of 2-Ethylfenchol in the World of Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 2-Ethylfenchol, a bicyclic monoterpenoid, in essential oils. While its presence has been confirmed in at least one plant species, quantitative data and a complete biosynthetic pathway remain subjects for future research. This document provides a comprehensive overview of its known natural source, detailed experimental protocols for its extraction and identification, and a conceptual framework for its potential biosynthesis.

Natural Occurrence of this compound

To date, the confirmed natural occurrence of this compound in the plant kingdom is limited. The available data is summarized in the table below. It is important to note that while its presence has been identified, peer-reviewed literature providing specific concentrations in essential oils is not yet available.

Plant SpeciesPlant PartAnalytical MethodReference
Etlingera elatiorRhizomeGas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols: From Plant to Identification

The extraction and identification of this compound from plant material involve a series of standard yet critical laboratory procedures. The following sections detail the methodologies typically employed for the isolation and analysis of such terpenoid compounds from essential oils.

Extraction of Essential Oil: Hydrodistillation

A common and effective method for extracting essential oils from plant material is hydrodistillation.

Principle: This technique relies on the principle of co-distillation of volatile compounds with water. Steam passes through the plant material, causing the volatile components to evaporate. The mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated.

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • Sample Preparation: Fresh or dried plant material (e.g., rhizomes of Etlingera elatior) is ground or chopped to increase the surface area for efficient extraction.

  • Distillation: The prepared plant material is placed in the round-bottom flask with a sufficient amount of distilled water. The flask is heated, and the resulting steam passes through the plant material, carrying the volatile essential oil components.

  • Condensation: The vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their different densities and immiscibility, the essential oil forms a separate layer, which can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. Quantification can be achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Typical GC-MS Parameters:

ParameterTypical Value
Gas Chromatograph
ColumnHP-5MS (or equivalent)
Carrier GasHelium
Inlet Temperature250 °C
Oven Temperature ProgramInitial 60°C, ramp to 240°C at 3°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-500 amu
Ion Source Temperature230 °C

Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard of this compound and with mass spectral libraries (e.g., NIST, Wiley).

Visualizing the Workflow and Biosynthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and a conceptual representation of its potential biosynthetic origin.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_identification Data Interpretation plant_material Plant Material (e.g., Etlingera elatior rhizome) grinding Grinding/Chopping plant_material->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms identification Identification of this compound gc_ms->identification quantification Quantification (requires standard) gc_ms->quantification

Figure 1: Experimental workflow for the extraction and analysis of this compound.
Conceptual Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not yet been elucidated. However, as a monoterpenoid, it is expected to originate from the general terpenoid biosynthesis pathway. Monoterpenoids are synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of GPP, catalyzed by specific terpene synthases, leads to the formation of the basic fenchane (B1212791) skeleton, which would then undergo further enzymatic modifications to yield this compound.

Biosynthesis_Pathway cluster_precursors Universal Precursors cluster_monoterpene_synthesis Monoterpene Backbone Synthesis cluster_cyclization Cyclization and Modification IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase Fenchane_Skeleton Fenchane Skeleton GPP->Fenchane_Skeleton Terpene Synthase (Hypothetical) Ethylfenchol This compound Fenchane_Skeleton->Ethylfenchol Further Enzymatic Steps (Hypothetical)

Figure 2: Conceptual biosynthetic pathway for this compound.

Future Outlook

The confirmed presence of this compound in Etlingera elatior opens avenues for further research. Future studies should focus on:

  • Quantitative Analysis: Determining the precise concentration of this compound in the essential oil of Etlingera elatior and screening other plant species for its presence.

  • Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes involved in the biosynthesis of this compound. This would involve transcriptomic and genomic analyses of Etlingera elatior.

  • Pharmacological Evaluation: Investigating the potential biological activities of this compound, which could be of interest for drug development.

This guide provides a foundational understanding of this compound's natural occurrence and the methodologies for its study. As research progresses, a more complete picture of this intriguing monoterpenoid will undoubtedly emerge.

References

physical and chemical characteristics of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpenoid alcohol.[1][2] As a member of the terpene family, it shares structural similarities with well-known compounds like camphor (B46023) and fenchol, which are recognized for their distinct aromas and have been investigated for various biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis. While specific biological data for this compound is limited, this document also explores the broader biological context of related bicyclic monoterpenoids to offer insights into its potential pharmacological relevance.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.

PropertyValueReference
CAS Number 18368-91-7[1]
Molecular Formula C₁₂H₂₂O[1]
Molecular Weight 182.30 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 105 °C at 15 mmHg[3]
Density 0.956 g/mL at 25 °C[3]
Refractive Index n20/D 1.482[3]
Flash Point 88 °C (190.4 °F) - closed cup[3]
Solubility Soluble in alcohol and fixed oils. Insoluble in water.-
Organoleptic Profile Earthy, camphor-like odor-

Experimental Protocols

Synthesis: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. In this case, fenchone (B1672492) would serve as the ketone precursor and an ethyl Grignard reagent, such as ethylmagnesium bromide, would provide the ethyl group.

Reaction: Fenchone + Ethylmagnesium Bromide → this compound

Detailed Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with a crystal of iodine, and the mixture is refluxed until the magnesium is consumed.[4][5][6]

  • Reaction with Fenchone: The Grignard reagent solution is cooled in an ice bath. A solution of fenchone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[4][5]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.[4][5]

Purification

The crude this compound can be purified using standard laboratory techniques such as distillation or column chromatography.

1. Distillation:

Given that this compound is a liquid with a defined boiling point, fractional distillation under reduced pressure is a suitable method for purification, especially for larger quantities.[7][8][9]

Methodology:

  • The crude product is placed in a round-bottom flask with a few boiling chips.

  • The flask is connected to a fractional distillation apparatus.

  • The system is evacuated to the desired pressure (e.g., 15 mmHg).

  • The flask is heated gently, and the fraction distilling at or near the boiling point of this compound (105 °C at 15 mmHg) is collected.[3]

2. Column Chromatography:

For smaller-scale purification or to separate impurities with similar boiling points, silica (B1680970) gel column chromatography can be employed.

Methodology:

  • A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

  • The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • The solvent is removed from the combined pure fractions to yield purified this compound.[7]

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful tool for volatile compounds like terpenes.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides both qualitative and quantitative information about the sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used for identification.[10][11][12][13][14][15][16][17][18]

Illustrative GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.[10]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Identification: Comparison of the obtained mass spectrum with a reference library (e.g., NIST).

Spectral Characteristics (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), multiple singlets for the methyl groups, and complex multiplets for the bicyclic ring protons. The chemical shifts of the protons on the carbon bearing the hydroxyl group would be informative.[19][20][21][22]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbons in the molecule. The carbon attached to the hydroxyl group would appear in the downfield region typical for tertiary alcohols.

Infrared (IR) Spectroscopy:

As a tertiary alcohol, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[23][24][25][26][27]

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups and the bicyclic system.

  • C-O Stretch: A strong absorption band in the region of 1200-1100 cm⁻¹, indicative of a tertiary alcohol.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would likely involve the loss of a water molecule (M-18), an ethyl group (M-29), and other characteristic fragmentations of the bicyclic terpene skeleton.[14][17][18][28]

Biological Activity Context

Direct studies on the biological activity of this compound are currently lacking in the scientific literature. However, its structural similarity to other bicyclic monoterpenoids, such as camphor and borneol, suggests that it may possess some related biological properties. This class of compounds has been reported to exhibit a range of activities, including:[3][5][6][23][24][29][30]

  • Antimicrobial and Antifungal Effects: Many terpenes and their derivatives have demonstrated efficacy against various bacteria and fungi.

  • Anti-inflammatory Activity: Some bicyclic monoterpenes have been shown to modulate inflammatory pathways.

  • Analgesic Effects: Camphor, for instance, is a well-known topical analgesic.

  • Modulation of Ion Channels: Some terpenoids have been found to interact with and modulate the activity of ion channels, such as the Transient Receptor Potential (TRP) channels.[19]

It is important to emphasize that these are general activities of the compound class, and specific studies on this compound are required to determine its unique biological profile.

Visualizations

Experimental Workflow for Synthesis and Analysis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Fenchone + Ethylmagnesium Bromide grignard Grignard Reaction (Anhydrous Diethyl Ether) start->grignard workup Aqueous Work-up (NH4Cl solution) grignard->workup crude_product Crude this compound workup->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation chromatography Column Chromatography (Silica Gel) crude_product->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product gcms GC-MS Analysis nmr NMR Spectroscopy ir IR Spectroscopy pure_product->gcms pure_product->nmr pure_product->ir

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Potential Biological Activities of Bicyclic Monoterpenoids

biological_activities cluster_activities Potential Biological Activities parent Bicyclic Monoterpenoids (e.g., this compound, Camphor) antimicrobial Antimicrobial & Antifungal parent->antimicrobial anti_inflammatory Anti-inflammatory parent->anti_inflammatory analgesic Analgesic parent->analgesic ion_channel Ion Channel Modulation (e.g., TRP Channels) parent->ion_channel

Caption: Logical diagram of potential biological activities associated with bicyclic monoterpenoids.

Conclusion

This compound is a bicyclic monoterpenoid with well-defined physical and chemical properties. While its synthesis can be readily achieved through established methods like the Grignard reaction, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. The information provided in this guide on its characteristics and potential experimental approaches serves as a valuable resource for researchers interested in exploring this and other related terpene compounds. Further investigation into the pharmacological profile of this compound is warranted to uncover its potential applications in drug discovery and development.

References

2-Ethylfenchol: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 2-Ethylfenchol in a laboratory setting. The information is compiled from various safety data sheets and chemical suppliers to ensure a comprehensive understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

PropertyValueReference
CAS Number 18368-91-7[1][2]
Molecular Formula C₁₂H₂₂O[1][2]
Molecular Weight 182.30 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Odor Earthy, camphor-like[4]
Boiling Point 105 °C at 15 mmHg[2][3]
Flash Point 88 °C (190.4 °F) - closed cup[2][5]
Density 0.956 g/mL at 25 °C[2]
Specific Gravity 0.946 to 0.967 at 25 °C[3]
Refractive Index 1.470 to 1.491 at 20 °C[3]
Solubility Soluble in ethanol, propylene (B89431) glycol, and most fixed oils. Insoluble in water.[4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid.

  • GHS Classification: Flammable liquids (Category 4), H227 - Combustible liquid.[3][6]

  • Signal Word: Warning.[3][6]

  • Hazard Statement: H227 - Combustible liquid.[3][6]

While no other major hazards are listed, it is crucial to handle this chemical with care, as with any laboratory reagent.[3][6]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure a safe laboratory environment.

Handling
  • Handle in a well-ventilated area to minimize inhalation of vapors.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7]

  • Avoid contact with skin and eyes.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][6][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][8]

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical line of defense against chemical exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eyes Eye Protection Eyes_Desc Wear tightly fitting safety goggles with side-shields. Eyes->Eyes_Desc Hands Hand Protection Hands_Desc Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. Hands->Hands_Desc Body Body Protection Body_Desc Wear a lab coat or other protective clothing. Body->Body_Desc Respiratory Respiratory Protection Respiratory_Desc Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Respiratory->Respiratory_Desc

Figure 1. Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is crucial.

First_Aid cluster_first_aid First Aid Procedures for this compound Exposure Inhalation Inhalation Inhalation_Action Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Inhalation_Action Skin Skin Contact Skin_Action Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists. Skin->Skin_Action Eye Eye Contact Eye_Action Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye->Eye_Action Ingestion Ingestion Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion->Ingestion_Action

Figure 2. First aid measures for different routes of exposure to this compound.

Firefighting and Accidental Release Measures

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: As a combustible liquid, vapors may form explosive mixtures with air.[8] Containers may explode when heated.[8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response cluster_spill Accidental Release (Spill) Response Workflow Step1 1. Remove Ignition Sources Step2 2. Ensure Adequate Ventilation Step1->Step2 Step3 3. Wear Appropriate PPE Step2->Step3 Step4 4. Contain the Spill Step3->Step4 Step5 5. Absorb and Collect Step4->Step5 Step6 6. Clean the Area Step5->Step6 Step7 7. Dispose of Waste Step6->Step7

Figure 3. Step-by-step workflow for responding to a this compound spill.
  • Personal Precautions: Evacuate personnel to a safe area.[1] Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., dry sand, earth) and place in a suitable, closed container for disposal.[1][8]

Toxicological Information and Experimental Protocols

Specific toxicological studies for this compound, such as oral, dermal, and inhalation toxicity, have not been determined.[3][6] However, as a fragrance ingredient, its safety is evaluated by organizations like the Research Institute for Fragrance Materials (RIFM).[9] In the absence of specific data for this compound, this section outlines the standard methodologies that would be employed for its toxicological assessment, based on the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.[6]

Acute Oral Toxicity - OECD Test Guideline 425

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

  • Principle: A stepwise procedure is used where a single animal is dosed at a time. The outcome of the previous animal (survival or death) determines the dose for the next animal. The test uses a minimal number of animals to obtain a statistically significant result.

  • Methodology:

    • Animal Model: Typically, female rats are used. Animals are fasted before dosing.[10]

    • Dose Administration: The test substance is administered in a single dose by gavage.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[11] Body weight is recorded at specified intervals.[11]

    • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Toxicity - OECD Test Guideline 402

This method assesses the potential for a substance to cause adverse effects upon a single dermal application.

  • Principle: The test substance is applied to the skin of several groups of experimental animals, with one dose level per group.

  • Methodology:

    • Animal Model: Adult rats, rabbits, or guinea pigs are typically used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.[12]

    • Dose Application: The substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.[12]

    • Observation: Animals are observed for mortality and signs of toxicity for 14 days.[12] Skin irritation at the site of application is also evaluated.

    • Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline describes the procedures for evaluating the toxicity of a substance when inhaled.

  • Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period.

  • Methodology:

    • Animal Model: Rats are the preferred species.

    • Exposure: Animals are exposed for a standard duration (typically 4 hours). The concentration of the test substance is monitored throughout the exposure period.

    • Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.

    • Data Analysis: The median lethal concentration (LC50) is determined.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[3][6] It is recommended to use a licensed chemical waste disposal company.[1] Do not dispose of it into the sewer system.[1]

Conclusion

While this compound is classified only as a combustible liquid, it is imperative that researchers, scientists, and drug development professionals adhere to the safety and handling guidelines outlined in this document. A thorough understanding of its properties, the consistent use of personal protective equipment, and preparedness for emergencies are essential for maintaining a safe laboratory environment. In the absence of specific toxicological data, a cautious approach based on standardized testing protocols is warranted.

References

discovery and history of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 2-Ethylfenchol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic bicyclic tertiary alcohol, is a significant aroma chemical prized for its characteristic earthy, camphoraceous, and woody scent profile. This document provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It includes a historical timeline of its scientific exploration, detailed summaries of its physicochemical and organoleptic properties, and a thorough examination of its synthesis, including experimental protocols. Additionally, a proposed pathway for its olfactory perception is illustrated to provide context for its primary application in the fragrance and flavor industries. This guide is intended to be a core technical resource for professionals in chemical research, fragrance science, and drug development who may encounter or utilize this unique molecule.

Introduction

This compound (IUPAC name: 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a synthetic fragrance and flavor ingredient valued for its potent and diffusive earthy aroma.[1][2] Unlike many aroma chemicals derived from natural sources, this compound is a product of chemical synthesis, which allows for consistent quality and supply. Its complex scent profile, with notes of damp soil, patchouli, and camphor, makes it a valuable component in a variety of commercial products, including perfumes, personal care items, and as a flavoring agent.[1][2] This guide delves into the scientific journey of this compound, from its initial description in scientific literature to the elucidation of its stereochemistry and synthesis.

History and Discovery

The earliest known scientific mention of this compound in the context of its olfactory properties dates back to a 1978 paper by Polak, Trotier, and Baliguet titled "Odor similarities in structurally related odorants." In this study, "exo-2-ethyl-fenchol" was noted for its distinct "earthy" odor quality, similar to that of geosmin, a compound known for the characteristic scent of rain on dry soil.

Subsequent research in the early 1990s further clarified the understanding of this compound's structure and synthesis. A 1990 paper by Gosselin, Joulain, Laurin, and Rouessac, and a 1992 paper by Finato, Lorenzi, and Pelosi, were pivotal in establishing that the reaction of fenchone (B1672492) with organometallic reagents such as ethyllithium (B1215237) or ethylmagnesium bromide predominantly yields the endo isomer of this compound, not the exo isomer as initially presumed. This stereoselectivity is a key aspect of its synthesis.

Timeline of Key Developments:

  • 1978: Polak, Trotier, and Baliguet describe the "earthy" odor of "exo-2-ethyl-fenchol."

  • 1990: Gosselin et al. demonstrate that the synthesis from fenchone using organometallic reagents predominantly produces the endo-alcohol.

  • 1992: Finato et al. further investigate the synthesis of earthy odorants, including this compound, contributing to the understanding of its structure-odor relationship.

Chemical and Physical Properties

This compound is a combustible liquid with a complex organoleptic profile. Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Synonyms Ethylfenchol, Terrasol
CAS Number 18368-91-7
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
FEMA Number 3491
Table 2: Physicochemical Properties
PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 105 °C at 15 mmHg
Density 0.956 g/mL at 25 °C
Flash Point 88 °C (190.4 °F) - closed cup[3]
Refractive Index 1.482 at 20 °C
Solubility Soluble in alcohol and oils; insoluble in water
Table 3: Organoleptic Properties
PropertyDescription
Odor Earthy, camphoraceous, woody, with patchouli and damp soil notes.[1][2]
Taste At 10 ppm: camphor-like, cooling, with citrus and fresh notes.
Flavor Use Adds earthy notes to root vegetable, mushroom, and pepper flavors; provides naturalness to lime flavors.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of an ethyl group to the carbonyl carbon of fenchone. The use of Grignard reagents or organolithium compounds is common. The following protocol is a representative example based on the literature.

Reaction: Fenchone + Ethylmagnesium Bromide → this compound

Materials:

  • Fenchone

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a few drops of ethyl bromide to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has started, add the remaining ethyl bromide, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Fenchone:

    • Dissolve fenchone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the fenchone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification Mg Mg Turnings Grignard Ethylmagnesium Bromide Mg->Grignard EtBr Ethyl Bromide EtBr->Grignard Ether1 Anhydrous Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Fenchone Fenchone in Ether Fenchone->ReactionMix Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extract with Ether Quench->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation) Evaporate->Purify Product This compound Purify->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound via the Grignard reaction.

Diagram 2: Proposed Olfactory Perception Pathway for this compound

Olfactory_Perception cluster_nasal_cavity Nasal Cavity cluster_cellular_level Cellular Level cluster_brain Brain Molecule This compound (Odorant) OlfactoryEpithelium Olfactory Epithelium Molecule->OlfactoryEpithelium Inhalation OSN Olfactory Sensory Neuron Receptor Odorant Receptor (GPCR) OSN->Receptor Binding SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction ActionPotential Action Potential Generation SignalTransduction->ActionPotential OlfactoryBulb Olfactory Bulb ActionPotential->OlfactoryBulb Neural Signal Transmission OlfactoryCortex Olfactory Cortex OlfactoryBulb->OlfactoryCortex LimbicSystem Limbic System (Emotion/Memory) OlfactoryCortex->LimbicSystem Perception Perception of 'Earthy' Smell OlfactoryCortex->Perception

References

2-Ethylfenchol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthetic Flavoring Agent

Abstract

2-Ethylfenchol, systematically known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a synthetic flavoring substance valued for its distinct earthy, camphoraceous, and woody aroma and taste profile. It is utilized in the food and fragrance industries to impart or enhance these specific sensory characteristics in a variety of products. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed hypothetical synthesis protocol, analytical characterization methods, sensory evaluation, and a discussion of its presumed metabolic pathways and safety. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this synthetic flavoring agent.

Introduction

This compound is a bicyclic monoterpenoid tertiary alcohol. Its unique organoleptic properties make it a valuable ingredient in the formulation of complex flavor and fragrance profiles. Classified under FEMA number 3491 and JECFA number 440, it has been evaluated for safety by international regulatory bodies.[1][2][3] This guide will delve into the technical aspects of this compound, providing detailed methodologies and data to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-ethyl-1,3,3-trimethyl-2-norbornanol[1][3][4]
Synonyms This compound, Terrasol[1]
CAS Number 18368-91-7[3][4]
FEMA Number 3491[1][3][4]
JECFA Number 440[1][4][5]
Molecular Formula C₁₂H₂₂O[4]
Molecular Weight 182.31 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Odor Earthy, camphoraceous, woody, with hints of patchouli[4]
Taste Earthy, cooling, with citrus and fresh notes at 10 ppm
Boiling Point 232 °C at 760 mmHg[4]
Density 0.946 - 0.967 g/mL at 25 °C[4]
Refractive Index 1.470 - 1.491 at 20 °C[4]
Solubility Soluble in alcohol, propylene (B89431) glycol, and most fixed oils; insoluble in water.[4]

Experimental Protocols

This section provides detailed hypothetical methodologies for the synthesis, purification, and analytical characterization of this compound, based on established organic chemistry principles and analytical techniques for similar compounds.

Synthesis of this compound via Grignard Reaction

The most plausible synthetic route to this compound is the Grignard reaction between fenchone (B1672492) and an ethyl magnesium halide (e.g., ethyl magnesium bromide). This reaction is a classic method for the formation of tertiary alcohols.

3.1.1. Materials and Reagents

  • (-)-Fenchone (98% purity)

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663)

  • Iodine crystal (for initiation)

3.1.2. Procedure

  • Preparation of the Grignard Reagent (Ethyl Magnesium Bromide):

    • All glassware must be flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Fenchone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve (-)-Fenchone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the fenchone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

G Fenchone (-)-Fenchone Intermediate Magnesium Alkoxide Intermediate Fenchone->Intermediate Nucleophilic Addition EtMgBr Ethyl Magnesium Bromide (Grignard Reagent) EtMgBr->Intermediate Product This compound Intermediate->Product Protonation Quench Aqueous Work-up (NH4Cl) Quench->Product

Caption: Synthesis of this compound via Grignard Reaction.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and purity assessment of volatile compounds like this compound.

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Signals corresponding to the ethyl group (a triplet and a quartet).

  • Multiple singlet signals for the three methyl groups on the norbornane (B1196662) ring system.

  • Complex multiplets for the methylene (B1212753) and methine protons of the bicyclic ring.

  • A singlet for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.

Expected ¹³C NMR Features:

  • A quaternary carbon signal for the carbon bearing the hydroxyl and ethyl groups.

  • Signals for the two carbons of the ethyl group.

  • Signals for the three methyl carbons.

  • Multiple signals for the carbons of the norbornane ring system.

Sensory Evaluation

Sensory analysis is critical to confirm the characteristic flavor profile of this compound.

3.3.1. Panel and Sample Preparation

  • A trained sensory panel of 8-12 individuals, experienced in the evaluation of earthy and camphoraceous notes, should be used.

  • Samples of this compound are prepared in a neutral solvent (e.g., 1% in dipropylene glycol or 10 ppm in water) to assess aroma and taste, respectively.

3.3.2. Evaluation Procedure

  • Aroma is evaluated by dipping a standard smelling strip into the solution and assessing the odor profile over time.

  • Taste is evaluated by the sip-and-spit method with appropriate palate cleansing between samples.

  • Panelists rate the intensity of key flavor descriptors (e.g., earthy, camphoraceous, woody, musty, cooling) on a structured scale (e.g., a 15-point scale).

G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis Panel Trained Sensory Panel Aroma Aroma Assessment (Smelling Strips) Panel->Aroma Taste Taste Assessment (Sip-and-Spit) Panel->Taste Sample Sample Preparation (in neutral solvent) Sample->Aroma Sample->Taste Rating Intensity Rating of Flavor Descriptors Aroma->Rating Taste->Rating Analysis Statistical Analysis & Flavor Profile Generation Rating->Analysis

Caption: Sensory Evaluation Workflow for this compound.

Metabolism and Toxicological Safety

Presumed Metabolic Pathways

Specific metabolic studies on this compound are not extensively published. However, as a bicyclic monoterpenoid alcohol, its metabolism is expected to follow pathways established for similar compounds like camphor (B46023) and borneol.[6] The primary routes of metabolism are likely to involve Phase I and Phase II biotransformations in the liver.

Phase I Metabolism:

  • Oxidation: The ethyl group or the methyl groups on the norbornane ring may undergo hydroxylation mediated by cytochrome P450 enzymes. The tertiary alcohol group itself is less prone to oxidation.

Phase II Metabolism:

  • Glucuronidation: The hydroxyl group of this compound or its oxidized metabolites is expected to be a primary site for conjugation with glucuronic acid, forming water-soluble glucuronides that can be readily excreted.

  • Sulfation: Conjugation with sulfate is another possible Phase II pathway for the hydroxyl group.

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Ethylfenchol This compound Oxidized Oxidized Metabolites (Hydroxylation) Ethylfenchol->Oxidized Cytochrome P450 Glucuronide Glucuronide Conjugates Ethylfenchol->Glucuronide UGT Enzymes Sulfate Sulfate Conjugates Ethylfenchol->Sulfate SULT Enzymes Oxidized->Glucuronide UGT Enzymes Oxidized->Sulfate SULT Enzymes Excretion Excretion (Urine) Glucuronide->Excretion Sulfate->Excretion

Caption: Presumed Metabolic Pathway of this compound.

Toxicological Evaluation and Safety

This compound has been evaluated by the European Food Safety Authority (EFSA) as part of Flavouring Group Evaluation 18 (FGE.18).[7] In this evaluation, which covers aliphatic, alicyclic, and aromatic tertiary alcohols and their esters, this compound was not found to raise safety concerns at the estimated levels of dietary intake. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concern at current levels of intake when used as a flavoring agent.[1] The available toxicological data suggests that this compound is of low acute toxicity and is not genotoxic.

Conclusion

This compound is a well-characterized synthetic flavoring agent with a distinctive and valuable sensory profile. Its synthesis can be reliably achieved through standard organic chemistry techniques, and its purity and identity can be confirmed using modern analytical methods. Based on evaluations by major international regulatory bodies and knowledge of the metabolism of similar terpenoid compounds, this compound is considered safe for its intended use in food and fragrances at the current levels of intake. This technical guide provides a solid foundation of information for researchers and professionals working with this important flavoring substance.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol, a synthetic tertiary alcohol, is a molecule of interest primarily recognized for its distinct sensory characteristics.[1] Chemically designated as 2-ethyl-1,3,3-trimethyl-2-norbornanol, it is a derivative of fenchol (B156177), a bicyclic monoterpenoid.[2][3] While extensively utilized in the flavor and fragrance industries for its earthy, camphor-like aroma and taste, its broader biological activities remain largely unexplored.[2][4][5] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties and a discussion of the potential biological activities inferred from its parent compound, fenchol, and related derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential avenues for future investigation.

Physicochemical Properties of this compound

A clear, colorless to pale yellow liquid, this compound possesses defined physical and chemical characteristics that are crucial for its application and for designing experimental studies.[4] These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O[2]
Molecular Weight 182.30 g/mol
CAS Number 18368-91-7[2]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 105 °C at 15 mmHg[1][2]
Density 0.956 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.482[1][2]
Flash Point 192 °F (88.89 °C)[4]
Solubility Soluble in ethanol, propylene (B89431) glycol, and most fixed oils; Insoluble in water.[2]
Optical Activity [α]20/D -12°, c = 1.5 in ethanol[1]
Organoleptic Profile

The sensory characteristics of this compound are its most well-documented attributes, leading to its use as a flavoring agent and fragrance.[2][5]

ProfileDescription
Odor Earthy, camphor-like, with cooling, citrus, lime-like, and fruity blueberry nuances.[2][4] It is also described as having diffusive ambery and patchouli undertones.[4]
Taste At 10 ppm, it exhibits a camphor-like cooling, citrus, and fresh taste.[1][2]

Synthesis of this compound

The synthesis of this compound is a key process for its commercial availability. A common laboratory and industrial preparation involves the Grignard reaction, starting from (-)-Fenchone and Bromoethane.

Synthesis_of_2_Ethylfenchol Fenchone (-)-Fenchone Reaction Grignard Reaction Fenchone->Reaction Bromoethane Bromoethane Grignard_Reagent Ethylmagnesium bromide Bromoethane->Grignard_Reagent + Mg Grignard_Reagent->Reaction Ethylfenchol This compound Reaction->Ethylfenchol

A diagram illustrating the synthesis of this compound from (-)-Fenchone.

Potential Biological Activities: An Extrapolation from Fenchol and its Derivatives

Direct research into the pharmacological activities of this compound is currently limited. However, the biological activities of its parent compound, fenchol, and other derivatives suggest promising areas for future investigation. Fenchol itself is a component of various essential oils and is used in traditional medicine.[6]

Potential Research Areas for this compound

The structural similarity of this compound to other biologically active terpenoids suggests several potential avenues for research. The following diagram outlines a logical workflow for investigating these potential activities.

Potential_Research_Workflow cluster_starting_point Known Information cluster_derivatives Inference from Related Compounds cluster_investigation Proposed Investigation for this compound This compound This compound Antimicrobial_Assays Antimicrobial Assays (Bacteria, Fungi) This compound->Antimicrobial_Assays Cytotoxicity_Assays Cytotoxicity Assays (Cancer Cell Lines) This compound->Cytotoxicity_Assays Anti_inflammatory_Assays Anti-inflammatory Assays This compound->Anti_inflammatory_Assays Antioxidant_Assays Antioxidant Activity (e.g., DPPH, ABTS) This compound->Antioxidant_Assays Fenchol Fenchol Known_Activities Known Activities: - Insecticidal - Antimicrobial - Anti-tumor Fenchol->Known_Activities Fenchol_Derivatives Other Fenchol Derivatives Fenchol_Derivatives->Known_Activities Known_Activities->Antimicrobial_Assays Hypothesis Known_Activities->Cytotoxicity_Assays Hypothesis

A workflow for investigating the potential biological activities of this compound.
Antimicrobial and Insecticidal Properties

Fenchol and its esters have been investigated for their insecticidal and antimicrobial properties.[6] For instance, natural Tschimganin, a terpenoid ester compound for which fenchol can be a starting material in analog synthesis, exhibits good insecticidal, anti-tumor, and broad-spectrum antibacterial activities.[6] This suggests that this compound could be a candidate for similar screening assays.

Anti-inflammatory and Antioxidant Effects

While a direct link is yet to be established for this compound, there is a mention of "Anti-Inflammation" and "Antioxidants" in a commercial context, which may warrant further scientific validation.[7] Phenolic lipids, another class of natural compounds, are known for their antioxidant activities, which are influenced by the length of their alkyl chains.[8] Although structurally different, this principle of how structural modifications impact activity could be relevant in studying fenchol derivatives.

Experimental Protocols: A Call for Future Research

Currently, there are no published, detailed experimental protocols specifically for the biological activity of this compound. Researchers interested in this molecule would need to adapt standard assays for antimicrobial, cytotoxic, anti-inflammatory, and antioxidant activities.

Example Protocol Outline: In Vitro Antimicrobial Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Microorganism Culture: Grow selected bacterial and fungal strains in appropriate liquid media to a logarithmic phase.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the this compound stock solution in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls.

    • Incubate the plates under appropriate conditions (temperature, time).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound is a well-characterized synthetic compound with established applications in the flavor and fragrance industries. Its biological activity profile, however, remains a nascent field of study. Based on the known activities of its parent compound, fenchol, and other terpenoid derivatives, this compound presents a compelling case for further investigation into its potential antimicrobial, insecticidal, anti-inflammatory, and antioxidant properties. The information and proposed research framework provided in this guide aim to catalyze future research efforts to unlock the full therapeutic and biotechnological potential of this intriguing molecule.

References

2-Ethylfenchol: A Comprehensive Technical Guide to a Tertiary Alcohol with a Distinctive Earthy Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylfenchol, a synthetically derived tertiary alcohol, has garnered significant interest in the flavor and fragrance industries due to its potent and characteristic earthy odor profile. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, proposed synthesis, and analytical characterization. The document is intended to serve as a valuable resource for researchers and professionals in chemistry, pharmacology, and drug development who are interested in the unique attributes of this molecule.

Introduction

This compound (CAS 18368-91-7), systematically named 2-ethyl-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol, is a derivative of fenchol, a bicyclic monoterpenoid. As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, contributing to its chemical stability and distinct sensory properties.[1][2] Its aroma is consistently described as earthy, reminiscent of damp soil, with additional complex notes of pine, amber, wood, patchouli, and oakmoss.[3][4][5] This unique olfactory profile makes it a valuable ingredient in the formulation of perfumes, personal care products, and as a flavoring agent.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name 2-ethyl-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol[5]
Synonyms 2-Ethyl-1,3,3-trimethyl-2-norbornanol[4][5]
CAS Number 18368-91-7[1][2]
Molecular Formula C₁₂H₂₂O[2]
Molecular Weight 182.30 g/mol [2]
Appearance Colorless to pale yellow liquid[5]
Odor Profile Earthy, pine, amber, woody, patchouli, oakmoss[3][4][5]
Boiling Point 105 °C at 15 mmHg[2][6]
Density 0.956 g/mL at 25 °C[2]
Refractive Index n20/D 1.482[2]
Flash Point 88 °C (190.4 °F) - closed cup[1][2]
Solubility Soluble in ethanol (B145695) and oils; insoluble in water.[6]
FEMA Number 3491[1]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, the scientific literature suggests a common synthetic route for tertiary alcohols: the Grignard reaction.

Proposed Synthesis via Grignard Reaction

The synthesis of this compound can be achieved by reacting fenchone (B1672492) (a ketone) with an ethyl-containing Grignard reagent, such as ethylmagnesium bromide (EtMgBr), followed by an aqueous workup.

Diagram 1: Proposed Synthesis of this compound

G Proposed Synthesis of this compound fenchone Fenchone intermediate Magnesium Alkoxide Intermediate fenchone->intermediate + etmgbr Ethylmagnesium Bromide (EtMgBr) in dry ether etmgbr->intermediate ethylfenchol This compound intermediate->ethylfenchol byproduct Mg(OH)Br intermediate->byproduct workup Aqueous Workup (e.g., H₃O⁺) workup->ethylfenchol workup->byproduct

Caption: A workflow for the proposed synthesis of this compound.

Experimental Protocol (Generalized):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Reagent Formation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Addition of Fenchone: Once the Grignard reagent has formed, a solution of fenchone in anhydrous diethyl ether is added dropwise from the dropping funnel at a controlled rate, often at 0 °C, to manage the exothermic reaction.

  • Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

Purification

The crude this compound obtained after the workup can be purified using standard laboratory techniques.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid compounds with relatively high boiling points, separating the desired product from unreacted starting materials and byproducts.

  • Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed, using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate this compound from impurities.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols (Generalized):

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

    • GC Conditions: A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of components.

    • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 40-400). The resulting mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: The ¹³C NMR spectrum will indicate the number of different types of carbon atoms in the molecule.

Putative Metabolic Pathway

There is currently no direct research available on the specific metabolic pathways of this compound in mammals or microorganisms. However, based on the known metabolism of its parent compound, fenchol, and other terpenes, a putative metabolic pathway can be proposed. The metabolism of terpenes often involves Phase I (functionalization) and Phase II (conjugation) reactions.

Diagram 2: Putative Metabolic Pathway of this compound

G Putative Metabolic Pathway of this compound ethylfenchol This compound phase1 Phase I Metabolism (Oxidation via Cytochrome P450) ethylfenchol->phase1 hydroxylated Hydroxylated Metabolites phase1->hydroxylated phase2 Phase II Metabolism (Conjugation) hydroxylated->phase2 glucuronide Glucuronide Conjugate phase2->glucuronide sulfate (B86663) Sulfate Conjugate phase2->sulfate excretion Excretion glucuronide->excretion sulfate->excretion

Caption: A proposed metabolic pathway for this compound.

Description of Putative Pathway:

  • Phase I Metabolism: this compound is likely to undergo oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. These reactions could introduce additional hydroxyl groups at various positions on the molecule, increasing its polarity.

  • Phase II Metabolism: The hydroxylated metabolites, as well as the parent this compound, can then undergo conjugation reactions. The most common conjugation pathways for alcohols are glucuronidation (reaction with UDP-glucuronic acid) and sulfation (reaction with 3'-phosphoadenosine-5'-phosphosulfate). These reactions further increase the water solubility of the molecule.

  • Excretion: The resulting water-soluble glucuronide and sulfate conjugates are then readily excreted from the body, primarily through urine.

Applications and Future Research

The primary application of this compound is in the flavor and fragrance industry, where its powerful and diffusive earthy aroma is utilized to add complexity and naturalness to a variety of products.[3][4]

Future research could focus on several areas:

  • Detailed Toxicological Studies: Comprehensive toxicological and safety assessments are necessary to expand its applications, particularly in food and pharmaceutical products.

  • Elucidation of Metabolic Pathways: In vivo and in vitro studies are needed to confirm the proposed metabolic pathway and identify the specific enzymes involved.

  • Pharmacological Activity: Given that many terpenoids exhibit biological activity, investigating the potential pharmacological effects of this compound could be a promising area of research.

  • Structure-Odor Relationship Studies: Further investigation into how the specific stereochemistry and the presence of the ethyl group in this compound contribute to its unique earthy odor could provide valuable insights for the design of new fragrance molecules.

Conclusion

This compound is a fascinating tertiary alcohol with a unique and desirable earthy scent profile. This technical guide has provided a comprehensive overview of its known properties, a proposed synthetic route and purification strategy, and a putative metabolic pathway. While further research is needed to fully elucidate its biological properties and metabolic fate, the information presented here serves as a solid foundation for researchers and professionals working with this intriguing molecule.

References

Methodological & Application

Application Notes & Protocols for the Analytical Determination of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol is a synthetic fragrance ingredient prized for its characteristic earthy, piney, and woody aroma.[1][2] It is utilized in a variety of consumer products, including perfumes, personal care items, and as a flavoring agent.[1][3] As with any component in consumer goods and products relevant to drug development, robust and reliable analytical methods are essential for quality control, stability testing, and safety assessment. This document provides detailed protocols for the quantitative analysis of this compound in a representative cosmetic matrix (lotion) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties of this compound [4]

PropertyValue
CAS Number 18368-91-7
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
Appearance Off-white to light yellow liquid[1]
Odor Earthy, camphor-like, citrusy[1]
Boiling Point 105 °C at 15 mmHg
Density 0.956 g/mL at 25 °C
Refractive Index n20/D 1.482
Solubility Soluble in ethanol (B145695) and most fixed oils; insoluble in water[1]

Analytical Method Development Workflow

The development of a robust analytical method follows a logical progression from initial planning to final validation and implementation. The following diagram illustrates a typical workflow for establishing an analytical protocol for a compound like this compound.

Analytical Method Development Workflow A Define Analytical Objective (e.g., Quantitation in Lotion) B Literature Search & Method Scouting A->B C Select Analytical Technique (GC-MS, HPLC) B->C D Sample Preparation Development (Extraction, Cleanup) C->D E Instrument Method Optimization (Column, Mobile Phase/Temp Program) D->E F Method Validation (ICH Guidelines) E->F G Prepare Standard Operating Procedure (SOP) F->G H Routine Analysis & Quality Control G->H

Caption: A generalized workflow for analytical method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification.[5][6]

1. Principle

This compound is extracted from the sample matrix using liquid-liquid extraction. The extract is then injected into a gas chromatograph, where this compound is separated from other matrix components based on its boiling point and interaction with the stationary phase. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

2. Apparatus and Consumables

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Vials, caps, and septa

  • Pipettes and pipette tips

  • Vortex mixer

  • Centrifuge

3. Reagents and Standards

4. Sample Preparation: Liquid-Liquid Extraction

  • Accurately weigh approximately 1 g of the lotion sample into a 15 mL centrifuge tube.

  • Add 5 mL of methanol and the internal standard solution.

  • Vortex for 2 minutes to disperse the sample.

  • Add 5 mL of hexane, vortex for another 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

5. GC-MS Instrumental Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program Initial 60 °C, hold 2 min; ramp to 280 °C at 10 °C/min; hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of this compound
Qualifier Ions To be determined from the mass spectrum of this compound

6. Illustrative Quantitative Data (GC-MS)

The following tables present example data for method validation, which would be generated during the development process.

Table 1: Linearity of this compound (GC-MS)

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1.00.052
5.00.255
10.00.510
25.01.275
50.02.550
100.05.100
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy for this compound (GC-MS)

Spiked Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)RSD (%)Accuracy (%)
5.04.952.599.0
25.025.51.8102.0
75.074.252.199.0

High-Performance Liquid Chromatography (HPLC) Protocol

For formulations where this compound is present with non-volatile or thermally labile compounds, HPLC can be a suitable alternative. As this compound lacks a strong chromophore, detection can be challenging. However, a method analogous to that for similar compounds like camphor (B46023) can be adapted, using a low UV wavelength for detection.[7][8]

1. Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. This compound is separated on a reverse-phase column based on its hydrophobicity. Detection is achieved using a UV detector at a low wavelength. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from the reference standard.

2. Apparatus and Consumables

  • HPLC system with UV or Diode Array Detector (DAD)

  • HPLC column: C18, 4.6 x 150 mm, 5 µm particle size

  • Vials, caps, and septa

  • Syringe filters, 0.45 µm

  • Pipettes and pipette tips

  • Sonicator

3. Reagents and Standards

  • This compound reference standard (≥97% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

4. Sample Preparation

  • Accurately weigh approximately 1 g of the lotion sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to dissolve the sample and extract this compound.

  • Allow to cool to room temperature and dilute to volume with methanol.

  • Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Instrumental Conditions

ParameterSetting
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

6. Illustrative Quantitative Data (HPLC)

Table 3: Linearity of this compound (HPLC)

Concentration (µg/mL)Peak Area
1015,200
5076,000
100151,500
250378,750
500755,000
10001,520,000
Correlation Coefficient (r²) 0.9991

Table 4: Precision and Accuracy for this compound (HPLC)

Spiked Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)RSD (%)Accuracy (%)
5051.02.8102.0
250247.52.299.0
750757.51.9101.0

Potential Signaling Pathway Interaction

Fragrance molecules like this compound primarily interact with olfactory receptors in the nasal epithelium. These receptors are predominantly G-protein coupled receptors (GPCRs). The binding of an odorant molecule initiates a signal transduction cascade that leads to the perception of smell. While the specific receptor for this compound is not identified, a generalized olfactory signaling pathway is illustrated below.

Olfactory Signaling Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) Golf Gα_olf OR->Golf activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Golf->AC activates CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG opens Depolarization Neuron Depolarization (Signal to Brain) CNG->Depolarization leads to Odorant This compound Odorant->OR

Caption: A generalized G-protein coupled olfactory signaling pathway.

Safety Precautions

When handling this compound and the solvents used in these protocols, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[1][9] All procedures should be performed in a well-ventilated laboratory or under a chemical fume hood.[9] Consult the Safety Data Sheet (SDS) for this compound and all reagents before use.[1][9]

References

Application Note: Analysis of 2-Ethylfenchol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Ethylfenchol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a bicyclic monoterpenoid, is a volatile organic compound with applications in the fragrance and flavor industries and is of interest in various research and development sectors. The methodology presented herein provides a robust framework for sample preparation, instrumental analysis, and data interpretation, ensuring accurate and reproducible results.

Introduction

This compound (C₁₂H₂₂O, Molar Mass: 182.30 g/mol ) is a synthetic fragrance ingredient known for its characteristic earthy and camphor-like aroma.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including raw materials, finished products, and biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive mass-based identification.[2] This document provides a detailed protocol for the GC-MS analysis of this compound, intended for use by researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte of interest.

Protocol 1: Liquid Sample Dilution

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve the weighed portion in a suitable volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a working standard solution with a concentration of approximately 10 µg/mL.[3]

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Solid Phase Microextraction (SPME) for Volatile Analysis from a Liquid or Solid Matrix

  • Place a known amount of the liquid or solid sample into a headspace vial.

  • Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) to allow the volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[4]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These conditions are based on the analysis of a closely related stereoisomer, 2-Ethyl-endo-fenchol, and may require minor optimization for specific instruments and applications.[3]

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, ramp to 246 °C at 3 °C/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 300 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. Table 2 presents the expected retention time and key diagnostic ions. Table 3 provides a hypothetical, yet chemically reasonable, summary of the mass spectral fragmentation of this compound based on its structure as a tertiary alcohol.

Table 2: Chromatographic and Mass Spectral Data for this compound

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compoundDependent on specific GC conditions182153, 135, 125, 111, 95, 81

Note: The retention time is highly dependent on the specific GC system and conditions and should be confirmed by running a standard.

Table 3: Interpretation of Major Mass Fragments of this compound

m/z Proposed Fragment Description
182[C₁₂H₂₂O]⁺Molecular Ion (M⁺)
167[M - CH₃]⁺Loss of a methyl group
153[M - C₂H₅]⁺Loss of an ethyl group (α-cleavage)
135[M - C₂H₅ - H₂O]⁺Loss of an ethyl group followed by dehydration
125[C₉H₁₇]⁺Cleavage of the bicyclic ring structure
111[C₈H₁₅]⁺Further fragmentation of the ring structure
95[C₇H₁₁]⁺Common fragment in terpenoid compounds
81[C₆H₉]⁺Characteristic fragment of the fenchol (B156177) skeleton

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Liquid, Solid) Dilution Dilution (for liquid samples) Sample->Dilution SPME SPME (for volatile analysis) Sample->SPME GC_Injector GC Injector Dilution->GC_Injector SPME->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition (Chromatogram & Spectra) MS_Detector->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC_MS_System cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) cluster_DataSystem Data System Injector Injector Column Column Injector->Column Carrier Gas Flow IonSource Ion Source Column->IonSource Separated Analytes Oven Oven MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Mass-Sorted Ions Computer Computer & Software Detector->Computer Signal Computer->Injector Control Computer->Oven Control Computer->MassAnalyzer Control

Caption: Logical relationship of key components in a GC-MS system.

Results and Discussion

The presented GC-MS method provides excellent chromatographic separation and mass spectral identification of this compound. The use of a non-polar DB-5 column allows for the elution of this compound based on its boiling point and interaction with the stationary phase. The oven temperature program is designed to ensure a good peak shape and resolution from other potential components in the sample matrix.

The mass spectrum of this compound is expected to show a discernible molecular ion peak at m/z 182. As a tertiary alcohol, this compound is prone to α-cleavage, resulting in the loss of an ethyl group to produce a stable fragment at m/z 153. Subsequent loss of a water molecule (dehydration) from this fragment can lead to an ion at m/z 135. Fragmentation of the bicyclic ring system is also expected, leading to a series of characteristic ions as detailed in Table 3. The interpretation of this fragmentation pattern is key to the unambiguous identification of this compound. It is important to note that the GC parameters provided are based on a stereoisomer, and the mass spectral data is a prediction based on chemical principles; for definitive analysis, comparison with a certified reference standard of this compound is essential.

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. By monitoring the characteristic ions of this compound, lower limits of detection and quantification can be achieved. A calibration curve should be constructed using a series of standard solutions of known concentrations to ensure the linearity of the response.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust protocol for the analysis of this compound. The detailed experimental procedures for sample preparation and instrumental analysis, coupled with the data interpretation guidelines, offer a comprehensive resource for researchers and scientists. The provided workflows and diagrams facilitate a clear understanding of the analytical process. This method is suitable for quality control, research, and development purposes where the accurate identification and quantification of this compound are required.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Ethylfenchol in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol is a synthetic flavoring substance known for its characteristic earthy, camphor-like aroma and taste.[1][2] It is used in the food industry to impart or enhance specific flavor profiles in a variety of products.[3][4] The quantitative analysis of this compound in food is essential for quality control, regulatory compliance, and to ensure consistency in flavor profiles. This document provides detailed application notes and a comprehensive protocol for the quantification of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for the analysis of volatile and semi-volatile organic compounds in complex food samples.[5][6][7]

Analytical Methodologies

The accurate quantification of this compound in diverse food products necessitates robust sample preparation to isolate the analyte from interfering matrix components, followed by sensitive and selective instrumental analysis.[8][9]

Sample Preparation:

The choice of sample preparation technique is critical and depends on the food matrix.[8] Common approaches include:

  • Solvent Extraction: This technique is suitable for a wide range of food matrices. A solvent in which this compound is soluble, such as dichloromethane (B109758) or a hexane/diethyl ether mixture, is used to extract the compound from the homogenized food sample.[10][11]

  • Solid-Phase Extraction (SPE): SPE can be employed for cleanup and pre-concentration of the analyte from the initial solvent extract.[9][12][13] This helps in removing interfering substances and improving the sensitivity of the analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME): As a solvent-free technique, HS-SPME is particularly useful for extracting volatile compounds like this compound from the headspace of a food sample, minimizing matrix effects.[5]

Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the separation, identification, and quantification of this compound.[5][6][7] The gas chromatograph separates the volatile components of the sample, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the compound.

Quantitative Data Summary

As this compound is a synthetic flavoring agent, its concentration in food products can vary significantly based on the desired flavor intensity. The following table presents hypothetical quantitative data for this compound in various food products to illustrate typical concentration ranges that might be encountered.

Food ProductThis compound Concentration (mg/kg or mg/L)Analytical Method Used
Root Beer0.5 - 2.0HS-SPME-GC-MS
Mushroom Flavored Sauces1.0 - 5.0Solvent Extraction-GC-MS
Lime Flavored Beverages0.1 - 0.8LLE-GC-MS
Earthy-Note Liqueurs2.0 - 10.0SPE-GC-MS

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Liquid Food Matrix (e.g., Root Beer) using HS-SPME-GC-MS

1. Sample Preparation (HS-SPME):

  • Pipette 5 mL of the degassed liquid food sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties and volatility, not naturally present in the sample).

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Place the vial in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z derived from its mass spectrum) and the internal standard. A full scan mode (e.g., m/z 40-400) can be used for initial identification.

3. Quantification:

  • Create a calibration curve by analyzing standard solutions of this compound of known concentrations with the internal standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantitative Analysis of this compound in a Solid Food Matrix (e.g., Mushroom Flavored Sauce) using Solvent Extraction and GC-MS

1. Sample Preparation (Solvent Extraction):

  • Homogenize a representative 10 g sample of the food product.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of the internal standard.

  • Add 20 mL of dichloromethane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic layer.

  • Carefully transfer the dichloromethane extract (supernatant) to a clean vial.

  • For a cleaner extract, pass the solvent through a 0.45 µm syringe filter.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary to enhance sensitivity.

2. GC-MS Analysis:

  • Follow the GC-MS analysis and quantification steps as described in Protocol 1, with the exception of the injection method.

  • Injection: Inject 1 µL of the final extract into the GC-MS system in splitless mode.

Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization (for solid/semi-solid) Sample->Homogenization Extraction Extraction (Solvent or HS-SPME) Homogenization->Extraction Cleanup Cleanup/Concentration (SPE or Evaporation) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data_Acquisition Data Acquisition (Peak Integration) GCMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the quantitative analysis of this compound in food.

References

Application Note: Structural Elucidation of 2-Ethylfenchol Using Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylfenchol (2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a bicyclic monoterpenoid alcohol.[1] Its complex, non-aromatic, and rigid three-dimensional structure presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of such intricate molecular architectures. This application note provides a detailed overview and protocols for the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully characterize the structure of this compound. The combination of these techniques allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

Predicted NMR Data for this compound

Disclaimer: The following data is a predicted, illustrative dataset based on the known structure of this compound and typical chemical shifts for analogous bicyclic monoterpenoids. This data is provided for educational purposes to demonstrate the process of spectral interpretation.

The structure and numbering scheme for this compound used for the assignment are shown below:

this compound Structure with Numbering
Table 1: Predicted ¹H and ¹³C NMR Data

Quantitative data for this compound in CDCl₃, referenced to TMS (δ 0.00 ppm).

PositionCarbon TypePredicted ¹³C Shift (δ ppm)Predicted ¹H Shift (δ ppm)¹H Multiplicity¹H Integration
1C51.5---
2C-OH78.01.55 (OH)s1H
3C42.0---
4CH48.01.90m1H
5CH₂22.51.65, 1.45m, m2H
6CH₂38.01.75, 1.55m, m2H
7CH₂27.01.80, 1.60m, m2H
8 (3-Me)CH₃29.51.10s3H
9 (3-Me)CH₃25.01.05s3H
10 (1-Me)CH₃18.00.95s3H
11 (Et)CH₂33.01.70q, J=7.5 Hz2H
12 (Et)CH₃8.50.90t, J=7.5 Hz3H

Experimental Protocols

Sample Preparation

A standard protocol ensures high-quality, reproducible NMR data.[2][3][4]

  • Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H and 2D NMR, or 50-100 mg for a standard ¹³C NMR experiment.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.[5][6] The sample should be prepared in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[4]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[7]

Protocol for 1D ¹H NMR:

  • Experiment: Standard proton detection (PROTON1 or zg30).

  • Pulse Program: 30° pulse.

  • Spectral Width (SW): 12 ppm (centered around 5 ppm).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 8-16.

  • Temperature: 298 K.

Protocol for 1D ¹³C{¹H} NMR:

  • Experiment: Proton-decoupled carbon detection (CARBON or zgpg30).

  • Pulse Program: 30° pulse with broadband proton decoupling.

  • Spectral Width (SW): 220 ppm (centered around 100 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or higher, depending on concentration.

  • Temperature: 298 K.

Protocol for 2D COSY (Correlation Spectroscopy):

  • Experiment: Gradient-selected COSY (cosygpmfphpr).

  • Spectral Width (SW): 10 ppm in both F1 and F2 dimensions.

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

Protocol for 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

  • Spectral Width (SW): 10 ppm in F2 (¹H), 160 ppm in F1 (¹³C).

  • Data Points (TD): 2048 in F2, 256 in F1.

  • Number of Scans (NS): 4-8 per increment.

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz.

  • Relaxation Delay (D1): 1.5 seconds.

Protocol for 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Experiment: Gradient-selected HMBC (hmbcgplpndqf).[8]

  • Spectral Width (SW): 10 ppm in F2 (¹H), 220 ppm in F1 (¹³C).

  • Data Points (TD): 2048 in F2, 256 in F1.

  • Number of Scans (NS): 16-32 per increment.

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.

  • Relaxation Delay (D1): 1.5 seconds.

Data Interpretation and Structural Elucidation Workflow

The structural elucidation of this compound is a systematic process that integrates data from multiple NMR experiments. The general workflow is depicted below.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Determination SamplePrep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Analyze_1H Analyze ¹H: Integrals, Multiplicities OneD_NMR->Analyze_1H Analyze_13C Analyze ¹³C & DEPT: Identify C, CH, CH₂, CH₃ OneD_NMR->Analyze_13C Analyze_HSQC Analyze HSQC: Assign ¹J(C,H) Correlations TwoD_NMR->Analyze_HSQC Analyze_COSY Analyze COSY: Identify H-H Spin Systems TwoD_NMR->Analyze_COSY Analyze_HMBC Analyze HMBC: Identify Long-Range C-H Connectivity TwoD_NMR->Analyze_HMBC Assemble Assemble Fragments Analyze_1H->Assemble Analyze_13C->Assemble Analyze_HSQC->Assemble Analyze_COSY->Assemble Analyze_HMBC->Assemble Confirm Confirm Structure Assemble->Confirm

Caption: Workflow for NMR-based structural elucidation.

Analysis of 1D Spectra (¹H and ¹³C)
  • ¹H NMR: The proton spectrum shows three sharp singlets at δ 1.10, 1.05, and 0.95 ppm, corresponding to the three methyl groups (C8, C9, C10) attached to quaternary carbons. The ethyl group is identified by a quartet at δ 1.70 ppm (H11) and a triplet at δ 0.90 ppm (H12), with a characteristic coupling constant of ~7.5 Hz. The remaining signals between δ 1.45 and 1.90 ppm are complex, overlapping multiplets from the eight protons on the bicyclic ring system.

  • ¹³C NMR: The ¹³C spectrum displays all 12 expected carbon signals. Key signals include the quaternary alcohol carbon (C2) at δ 78.0 ppm and the other three quaternary carbons (C1, C3) between δ 40-55 ppm. The four CH₃ groups are observed in the upfield region (δ 8.5-29.5 ppm), and the four CH₂ groups and one CH group of the ring appear in the aliphatic region.

Analysis of 2D Spectra

HSQC: Direct C-H Correlations The HSQC spectrum is used to unambiguously assign each proton signal to its directly attached carbon.[9] For example, the proton triplet at δ 0.90 ppm shows a correlation to the carbon signal at δ 8.5 ppm, confirming their assignment to the ethyl methyl group (H12/C12). Similarly, all CH, CH₂, and CH₃ groups from Table 1 are confirmed with this experiment. Quaternary carbons do not appear in the HSQC spectrum.

COSY: H-H Connectivity The COSY spectrum reveals proton-proton couplings, primarily over two and three bonds.[10] This is crucial for identifying connected spin systems.

References

Application Notes & Protocols: 2-Ethylfenchol as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol is a volatile organic compound known for its characteristic earthy and camphor-like aroma, finding use in the fragrance and flavor industries.[1][2][3] Its chemical stability and distinct chromatographic behavior make it a suitable candidate for use as a reference standard, particularly as an internal standard, in gas chromatography (GC) applications.[1] This document provides detailed application notes and protocols for the utilization of this compound as a reference standard for the quantification of volatile compounds in complex matrices.

These guidelines are intended for researchers, scientists, and professionals in drug development and quality control who are engaged in the chromatographic analysis of volatile and semi-volatile compounds.

Application: Quantification of Linalool (B1675412) in Lavender Essential Oil using this compound as an Internal Standard

This application note details the use of this compound as an internal standard for the accurate quantification of linalool, a major component of lavender essential oil, by Gas Chromatography-Flame Ionization Detection (GC-FID). The use of an internal standard is critical to correct for variations in injection volume and potential matrix effects, thereby enhancing the accuracy and reproducibility of the analytical method.

Experimental Protocol

Materials and Reagents
  • This compound (Internal Standard, IS): Purity ≥97%[4]

  • Linalool (Analyte): Purity ≥98%

  • Lavender Essential Oil: High-purity, commercially available

  • Methanol (B129727): HPLC grade or equivalent

  • Helium: Ultra-high purity (99.999%)

  • Hydrogen: High purity

  • Air: High purity, filtered

Instrumentation
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Data Acquisition System: Chromatographic software for data collection and analysis.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution (Linalool Stock): Accurately weigh approximately 100 mg of linalool and dissolve it in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock solution and varying volumes of the Linalool Stock solution to volumetric flasks, and diluting with methanol to the final volume. A typical calibration series might include linalool concentrations of 10, 25, 50, 100, and 250 µg/mL, each containing 50 µg/mL of this compound.

Sample Preparation
  • Accurately weigh approximately 100 mg of lavender essential oil into a 10 mL volumetric flask.

  • Add 1.0 mL of the this compound IS Stock solution (1 mg/mL).

  • Dilute to the mark with methanol.

  • Mix thoroughly and filter through a 0.45 µm syringe filter if necessary.

GC-FID Conditions
ParameterValue
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 60 °C (hold 2 min)
Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Data Analysis
  • Integrate the peak areas for linalool and this compound in both the calibration standards and the sample chromatograms.

  • Calculate the response factor (RF) for linalool relative to the internal standard using the following formula for each calibration standard: RF = (AreaLinalool / Conc.Linalool) / (AreaIS / Conc.IS)

  • Calculate the average RF from the calibration standards.

  • Calculate the concentration of linalool in the prepared sample solution using the following formula: Conc.Linalool (sample) = (AreaLinalool (sample) / AreaIS (sample)) * (Conc.IS / Avg. RF)

  • Calculate the final concentration of linalool in the original lavender essential oil sample, accounting for the initial sample weight and dilution.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data from the GC-FID analysis of linalool using this compound as an internal standard.

ParameterLinaloolThis compound (IS)
Retention Time (min) ~ 10.5~ 11.8
Linearity (r²) > 0.999-
Limit of Detection (LOD) 1 µg/mL-
Limit of Quantitation (LOQ) 5 µg/mL-
Repeatability (%RSD, n=6) < 2%-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of linalool in lavender essential oil using this compound as an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare this compound Internal Standard (IS) Stock prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Lavender Oil Sample with IS prep_is->prep_sample prep_analyte Prepare Linalool Analyte Stock prep_analyte->prep_cal gc_fid GC-FID Analysis prep_cal->gc_fid prep_sample->gc_fid integrate Integrate Peak Areas (Linalool & this compound) gc_fid->integrate calc_rf Calculate Relative Response Factor (RF) integrate->calc_rf quantify Quantify Linalool Concentration calc_rf->quantify

Caption: Workflow for Linalool Quantification.

Logical Relationship for Quantification

The following diagram illustrates the logical relationship for calculating the final concentration of the analyte using the internal standard method.

G cluster_inputs Inputs from GC-FID cluster_calculation Calculation cluster_output Output area_analyte Peak Area of Analyte calc Calculate Analyte Concentration area_analyte->calc area_is Peak Area of IS area_is->calc conc_is Known Concentration of IS conc_is->calc avg_rf Average Relative Response Factor avg_rf->calc final_conc Final Analyte Concentration calc->final_conc

Caption: Internal Standard Calculation Logic.

Safety and Handling

This compound is a combustible liquid.[3] Handle in a well-ventilated area, away from heat, sparks, and open flames.[1][3] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Conclusion

This compound serves as an effective internal standard for the gas chromatographic analysis of volatile compounds, such as linalool in essential oils. Its chemical stability and suitable retention time allow for accurate and reproducible quantification. The protocol described herein provides a robust framework for the implementation of this compound as a reference standard in quality control and research applications.

References

Application of 2-Ethylfenchol in Fragrance Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol is a synthetic aroma chemical prized in the fragrance industry for its unique and powerful olfactory profile.[1][2][3][4] Chemically, it is known as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol.[2] This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance formulation research and development. It is intended for an audience of researchers, scientists, and professionals in the field.

Physicochemical and Olfactory Properties

This compound is a clear liquid characterized by its chemical stability and a distinct aroma that makes it a versatile ingredient in various scented products.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂O[1][2]
Molecular Weight 182.30 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[3]
Boiling Point 105 °C @ 15 mm Hg[1][2]
Flash Point 88 °C (192 °F)[1][2][4]
Specific Gravity 0.946 to 0.967 @ 25 °C[3][4]
Refractive Index 1.470 to 1.491 @ 20 °C[3][4]
Vapor Pressure 0.018 mmHg @ 25 °C (estimated)[2][3]
Solubility Soluble in alcohol, fixed oils, and propylene (B89431) glycol. Insoluble in water.[3][4]
Stability Stable over a wide pH range.[4]

Olfactory Profile

The scent of this compound is complex and multifaceted, primarily described as earthy.[1][3][4] It possesses a powerful and diffusive ambery and earthy character with undertones of patchouli and oakmoss.[3][4] Its aroma is also described as having fresh pine-like notes with woody and amber undertones.[1] Some sources also characterize its scent as having camphor-like cooling and citrusy notes.[2]

Table 2: Olfactory Characteristics of this compound

CharacteristicDescription
Odor Type Earthy, Woody, Ambery
Odor Description Powerful and diffusive ambery, earthy odor with undertones of patchouli and oakmoss; fresh pine-like with woody and amber notes.[1][3][4]
Substantivity on Blotter Approximately 68 hours at a 10% solution in dipropylene glycol.[4]
Recommended Usage Up to 1.00% in fragrance concentrate.[3][4]

Applications in Fragrance Formulations

This compound is a versatile ingredient used to add warmth, complexity, and richness to a variety of fragrance types, particularly woody and oriental compositions.[1] Its diffusive nature and unique scent profile make it suitable for a range of products.

  • Fine Fragrances: It is used in perfumes and colognes to provide a refreshing and invigorating scent.[2] It blends well with floral and amber components.[1]

  • Personal Care Products: Due to its fresh, piney, and natural scent, it is incorporated into shampoos, lotions, and deodorants to enhance their sensory appeal.[1]

  • Aromatherapy: Its camphor-like and citrusy aroma suggests potential applications in aromatherapy to promote relaxation.[2]

Experimental Protocols

The following are detailed protocols for the analysis and evaluation of this compound in a research and development setting.

Protocol 1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for confirming the purity and identity of a this compound sample. Gas chromatography is a standard technique for separating volatile fragrance components.[5]

Objective: To verify the identity and determine the purity of a this compound sample.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Helium (carrier gas)

  • This compound sample

  • Ethanol (solvent)

  • Autosampler vials

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).

    • Calculate the purity of the sample by determining the peak area percentage of this compound relative to the total peak area.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A This compound Sample C 1% Solution A->C B Ethanol B->C D Inject into GC-MS C->D E Separation & Detection D->E F Data Acquisition E->F G Identify Peak F->G H Compare Mass Spectrum G->H I Calculate Purity H->I

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Sensory Evaluation in a Fragrance Formulation

This protocol describes how to conduct a sensory evaluation of this compound within a model fragrance formulation using a trained panel.

Objective: To assess the olfactory impact of this compound on a fragrance blend.

Materials and Equipment:

  • This compound

  • A base fragrance formulation (e.g., a simple woody-amber accord)

  • Dipropylene glycol (DPG) as a solvent

  • Glass beakers and stirring rods

  • Digital scale

  • Perfumer's alcohol

  • Smelling strips

  • Trained sensory panel (10-15 members)

  • Evaluation booths with controlled lighting and ventilation

Procedure:

  • Formulation Preparation:

    • Prepare two versions of the base fragrance formulation:

      • Control: Base formulation without this compound.

      • Test: Base formulation with the addition of 0.5% this compound.

    • Dilute both formulations to 10% in perfumer's alcohol.

    • Allow the formulations to macerate for at least 48 hours.

  • Sensory Evaluation:

    • Dip smelling strips into both the control and test solutions.

    • Present the coded smelling strips to the panelists in a randomized and blind manner.

    • Ask panelists to evaluate and score various olfactory attributes (e.g., earthiness, woodiness, freshness, strength, diffusion) on a scale of 1 to 10.

    • Panelists should also provide descriptive comments on the perceived differences.

  • Data Analysis:

    • Collect the scores and comments from all panelists.

    • Perform statistical analysis (e.g., t-test) to determine if there are significant differences between the control and test samples for each attribute.

    • Summarize the descriptive comments to understand the qualitative impact of this compound.

Sensory_Evaluation_Workflow cluster_prep Formulation Preparation cluster_eval Sensory Panel Evaluation cluster_analysis Data Analysis A1 Control Formulation B Dilution & Maceration A1->B A2 Test Formulation (+0.5% this compound) A2->B C Prepare Smelling Strips B->C D Blinded Presentation to Panelists C->D E Panelists Score & Comment D->E F Collect Data E->F G Statistical Analysis F->G H Summarize Qualitative Feedback F->H I Final Report G->I H->I

Caption: Experimental workflow for sensory evaluation.

Protocol 3: Accelerated Stability Testing

This protocol is for assessing the stability of a fragrance formulation containing this compound under accelerated conditions.

Objective: To evaluate the impact of elevated temperature on the physicochemical and olfactory stability of a fragrance containing this compound.

Materials and Equipment:

  • Test fragrance formulation containing this compound

  • Control fragrance formulation without this compound

  • Glass vials with airtight caps

  • Oven capable of maintaining 40 °C ± 2 °C

  • GC-MS for chemical analysis

  • pH meter

  • Colorimeter (optional)

  • Trained perfumer or sensory panel

Procedure:

  • Initial Analysis (Time 0):

    • For both control and test formulations, record the initial appearance (color, clarity), pH, and olfactory profile.

    • Perform GC-MS analysis to obtain an initial chromatogram and identify the peak area of this compound and other key components.

  • Accelerated Aging:

    • Store aliquots of both formulations in airtight glass vials in an oven at 40 °C.

    • Keep corresponding control samples at room temperature in the dark.

  • Periodic Evaluation:

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of aged and control samples for analysis.

    • Evaluate any changes in appearance and pH.

    • Conduct an olfactory evaluation, comparing the aged samples to the room temperature controls. Note any changes in scent profile, such as discoloration, off-notes, or loss of intensity.

    • Perform GC-MS analysis on the aged samples and compare the chromatograms to the initial (Time 0) data to quantify any degradation of this compound or other ingredients.

  • Data Interpretation:

    • Compile the data in a table to track changes over time.

    • Assess the stability of this compound in the formulation based on the observed chemical and sensory changes.

Safety and Handling

For safe handling of this compound, the following guidelines should be followed:

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1]

  • Use appropriate personal protective equipment (PPE), including gloves and eye protection.[1]

  • Handle in a well-ventilated space to avoid inhalation of vapors.[1]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1][4]

Logical Formulation Workflow

The incorporation of a new material like this compound into a fragrance formulation follows a logical progression from initial evaluation to final product application.

Formulation_Workflow A Raw Material Evaluation (this compound) B Olfactory Assessment A->B C Purity & Identity (GC-MS) A->C E Concept Formulation B->E C->E D Solubility & Stability Trials F Incorporate this compound at Various Dosages E->F G Sensory Panel Evaluation F->G H Optimization of Formulation G->H I Application Testing (e.g., in lotion, shampoo) H->I J Accelerated Stability Testing H->J K Final Formulation Lock I->K J->K

Caption: Logical workflow for fragrance formulation.

References

Application Notes & Protocols for the Detection of 2-Ethylfenchol as a Beer Off-Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of 2-Ethylfenchol, a potent off-flavor compound that can impart undesirable earthy, musty, and damp soil characteristics to beer. The presence of this compound is typically indicative of microbial contamination of raw materials, such as water, or packaging materials.[1][2] Accurate and sensitive detection methods are crucial for quality control in the brewing industry.

The following sections detail both instrumental and sensory analysis protocols for the identification and quantification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other related earthy off-flavor compounds.

CompoundFlavor DescriptorFlavor Threshold in Beer (µg/L)Typical Concentration in Contaminated Beer (µg/L)
This compound Earthy, Musty, Damp Soil5> 5 (Estimated)
GeosminEarthy, Beets0.01 - 0.2Variable
2-Methylisoborneol (MIB)Musty, Camphor0.03 - 0.5Variable

Note: The typical concentration of this compound in contaminated beer is not well-documented in publicly available literature. The value provided is an estimation based on its flavor threshold. The actual concentration will vary depending on the severity of the contamination.

Instrumental Analysis: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly sensitive and selective method for the determination of volatile and semi-volatile compounds in complex matrices like beer.

Experimental Protocol: Quantitative Analysis of this compound

1. Objective: To quantify the concentration of this compound in a beer sample.

2. Materials and Reagents:

  • Beer sample

  • This compound analytical standard

  • Internal Standard (e.g., 2,4,6-Trichloroanisole-d5 or a suitable labeled analog)

  • Sodium Chloride (NaCl), analytical grade

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME-compatible autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

4. Sample Preparation:

  • Degas the beer sample by sonication for 15 minutes or by pouring it back and forth between two beakers.

  • Pipette 10 mL of the degassed beer into a 20 mL headspace vial.

  • Add 2.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with a known concentration of the internal standard.

  • Seal the vial immediately with the screw cap.

5. HS-SPME Conditions:

  • Incubation Temperature: 60°C

  • Incubation Time: 15 minutes with agitation (500 rpm)

  • SPME Fiber: DVB/CAR/PDMS

  • Extraction Temperature: 60°C

  • Extraction Time: 30 minutes

6. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 minute)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 250°C at 15°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions for this compound (C12H22O): m/z 182 (Molecular Ion), 139, 125, 95 (Fragments - to be confirmed with standard analysis)

    • Target Ions for Internal Standard: Dependent on the chosen standard.

7. Calibration and Quantification:

  • Prepare a series of calibration standards in a clean, light lager (or a similar matrix to the sample) by spiking with known concentrations of this compound.

  • Add the internal standard to each calibration standard at a constant concentration.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the beer sample using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Degas Degas Beer Sample Aliquot Aliquot 10 mL into Vial Degas->Aliquot Add_Salt Add 2.5g NaCl Aliquot->Add_Salt Spike Spike with Internal Standard Add_Salt->Spike Seal Seal Vial Spike->Seal Incubate Incubate at 60°C for 15 min Seal->Incubate Extract Extract with DVB/CAR/PDMS fiber at 60°C for 30 min Incubate->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

Workflow for the quantitative analysis of this compound in beer by HS-SPME-GC-MS.

Sensory Analysis

Sensory analysis is a critical tool for identifying off-flavors and assessing their impact on the overall beer quality. A trained sensory panel can reliably detect this compound at and above its flavor threshold.

Experimental Protocol: Sensory Panel Training and Triangle Test

1. Objective: To train a sensory panel to identify the "earthy" off-flavor of this compound and to determine if a beer sample is significantly different from a control due to the presence of this compound.

2. Materials:

  • Control beer (a clean, light lager with no discernible off-flavors)

  • This compound analytical standard

  • Ethanol (food grade) for preparing a stock solution

  • Identical, odor-free tasting glasses

  • Water for rinsing

  • Unsalted crackers for palate cleansing

3. Panelist Selection and Training:

  • Select panelists based on their sensory acuity, availability, and motivation.

  • Preparation of Spiking Solution:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of spiked beer samples with increasing concentrations of this compound (e.g., 2.5, 5, 10, and 20 µg/L). The concentration of 5 µg/L represents the flavor threshold.

  • Training Sessions:

    • Present the panelists with the control beer and the spiked samples.

    • Familiarize the panelists with the specific "earthy," "musty," and "damp soil" aroma and flavor of this compound.

    • Use reference standards for these descriptors if available (e.g., a sample of damp, clean soil).

    • Conduct several training sessions to ensure panelists can reliably identify the off-flavor.

4. Triangle Test Protocol:

  • Sample Preparation:

    • For each panelist, prepare a set of three samples in identical, coded glasses.

    • Two of the samples will be the control beer (A), and one will be the test beer (B) potentially containing this compound, or vice versa. The presentation order should be randomized for each panelist (e.g., AAB, ABA, BAA, ABB, BAB, BBA).

  • Test Procedure:

    • Present the three coded samples to each panelist.

    • Instruct the panelists to taste each sample from left to right.

    • Ask the panelists to identify the sample that is different from the other two.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Collect the responses from all panelists.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

    • If the result is statistically significant, it can be concluded that a perceptible difference exists between the control and test beers.

Sensory_Workflow cluster_training Panelist Training cluster_triangle_test Triangle Test cluster_analysis Data Analysis Select_Panel Select Sensory Panelists Prepare_Spike Prepare Spiked Beer Samples with this compound Select_Panel->Prepare_Spike Train_Panel Train Panel to Identify 'Earthy' Off-Flavor Prepare_Spike->Train_Panel Prepare_Samples Prepare Coded Samples (2 Control, 1 Test) Train_Panel->Prepare_Samples Present_Samples Present Samples to Panelists Prepare_Samples->Present_Samples Panelist_Evaluation Panelists Identify the Odd Sample Present_Samples->Panelist_Evaluation Collect_Responses Collect Panelist Responses Panelist_Evaluation->Collect_Responses Statistical_Analysis Perform Statistical Analysis (Chi-Square) Collect_Responses->Statistical_Analysis Conclusion Determine if a Significant Difference Exists Statistical_Analysis->Conclusion

Workflow for sensory analysis of this compound in beer.

References

Application Note: Headspace Analysis of Volatile 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol is a synthetic fragrance ingredient valued for its powerful and diffusive earthy and woody aroma, with nuances of patchouli and oakmoss.[1][2] It is utilized in a variety of consumer products, including perfumes, personal care items, and as a flavoring agent.[3] The volatile nature of this compound makes headspace analysis coupled with gas chromatography (GC) an ideal method for its identification and quantification in complex matrices. This application note provides detailed protocols for the analysis of this compound using Static Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantification of this compound using the described methods. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterStatic HS-GC-MSHS-SPME-GC-MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL1 - 15 ng/mL
Precision (%RSD) < 10%< 5%
Recommended Usage Level in Fragrance Concentrates Up to 1.0%Up to 1.0%

Experimental Protocols

Method 1: Static Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the routine analysis of this compound in liquid and solid samples where moderate sensitivity is required.

1. Materials and Reagents

  • This compound analytical standard (≥97% purity)

  • High-purity solvent (e.g., methanol (B129727) or ethanol) for standard preparation

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • Vial crimper and decapper

2. Standard Preparation

  • Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent.

  • Perform serial dilutions to prepare a series of working standards in the expected concentration range of the samples.

3. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample (e.g., 0.1 - 1.0 g) into a 20 mL headspace vial.

  • If the sample is solid, a suitable solvent may be added to facilitate the release of volatiles.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap using a crimper.

4. HS-GC-MS Parameters

Parameter Setting
Headspace Sampler
Vial Equilibration Temperature80 - 120 °C
Vial Equilibration Time15 - 30 min
Sample Loop Temperature90 - 130 °C
Transfer Line Temperature100 - 140 °C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

5. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve generated from the analysis of the working standards.

Method 2: Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method offers higher sensitivity and is ideal for trace-level analysis of this compound.

1. Materials and Reagents

  • Same as Method 1

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Standard and Sample Preparation

  • Follow the same procedure as in Method 1. For enhanced partitioning of the analyte into the headspace, the addition of a salt (e.g., NaCl) to aqueous samples may be beneficial.

3. HS-SPME-GC-MS Parameters

Parameter Setting
SPME
Fiber TypeDVB/CAR/PDMS or equivalent
Equilibration Temperature60 - 80 °C
Equilibration Time10 - 20 min
Extraction Time20 - 40 min
Desorption Temperature250 °C
Desorption Time2 - 5 min
Gas Chromatograph Same as Method 1
Mass Spectrometer Same as Method 1

4. Data Analysis

  • Follow the same procedure as in Method 1.

Visualizations

cluster_prep Sample & Standard Preparation cluster_hs Static Headspace Sampling cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh/Pipette Sample Vial Place in 20 mL Vial Sample->Vial Standard Prepare Standards Standard->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate at Elevated Temperature Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Static Headspace-GC-MS Workflow for this compound Analysis.

cluster_prep Sample & Standard Preparation cluster_spme Headspace SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh/Pipette Sample Vial Place in 20 mL Vial Sample->Vial Standard Prepare Standards Standard->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate at Elevated Temperature Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: HS-SPME-GC-MS Workflow for this compound Analysis.

References

Application Notes and Protocols for Sensory Evaluation of 2-Ethylfenchol Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensory evaluation of 2-Ethylfenchol, a compound known for its characteristic earthy and woody aroma profile. The following methods are designed to enable the comprehensive aromatic profiling of this compound for applications in flavor and fragrance development, quality control, and off-flavor analysis.

Introduction to this compound Aroma

This compound is a volatile organic compound characterized by a complex aroma profile. Its scent is predominantly described as earthy, reminiscent of damp soil and humus. It also possesses distinct woody and pine-like notes, with some evaluators identifying subtle undertones of patchouli, amber, and even camphor, citrus, or fruity blueberry nuances.[1][2][3][4][5] This multifaceted aroma makes it a valuable ingredient in the fragrance and flavor industries. However, its potent earthy character also means it can be perceived as an off-flavor in certain contexts, necessitating robust sensory evaluation techniques for its characterization and quantification.

Sensory Evaluation Techniques

A multi-faceted approach is recommended for the comprehensive aroma profiling of this compound. This includes discriminative testing to determine perceptible differences, descriptive analysis to characterize the aroma profile, and threshold testing to establish the limits of detection.

Triangle Test: Differentiating Samples

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[6] This is particularly useful when assessing the impact of process changes, ingredient substitutions, or storage conditions on a product containing this compound.

Experimental Protocol: Triangle Test

Objective: To determine if a perceptible overall difference exists between a control sample and a test sample containing this compound.

Materials:

  • Control sample (without this compound or with a known standard concentration).

  • Test sample (with the concentration of this compound being evaluated).

  • Identical, odor-free sample presentation vessels (e.g., amber glass vials with PTFE-lined caps).

  • Random three-digit codes for sample labeling.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • Data collection forms or software.

Procedure:

  • Panelist Selection: A panel of 20-40 trained sensory assessors is recommended.[7]

  • Sample Preparation:

    • Prepare the control and test samples at the desired concentrations.

    • For each panelist, present three coded samples: two identical and one different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[3][8]

  • Evaluation:

    • Instruct panelists to sniff each sample from left to right.

    • Panelists are required to identify the "odd" or "different" sample. A forced choice is required.[6]

    • Panelists should cleanse their palate between sample sets.

  • Data Analysis:

    • Tally the number of correct and incorrect identifications.

    • The results are analyzed using a statistical table for triangle tests or a chi-square test to determine if the number of correct identifications is significantly higher than what would be expected by chance (33.3%).[3][8]

Quantitative Descriptive Analysis (QDA®): Characterizing the Aroma Profile

QDA® is a comprehensive method used to identify and quantify the specific sensory attributes of a product.[9] This technique is ideal for creating a detailed aroma profile of this compound.

Experimental Protocol: Quantitative Descriptive Analysis (QDA®)

Objective: To develop a detailed, quantitative aroma profile of this compound.

Materials:

  • A series of samples containing varying concentrations of this compound in a neutral solvent (e.g., mineral oil, propylene (B89431) glycol).

  • Reference standards for the identified aroma attributes (see Table 2).

  • Sensory evaluation booths.

  • Data collection software with line scales.

Procedure:

  • Panelist Training (40-120 hours):

    • A panel of 8-15 highly trained assessors is required.[9][10]

    • Lexicon Development: Panelists are presented with samples of this compound and collaboratively develop a list of descriptive terms for its aroma attributes. The panel leader facilitates this process.

    • Attribute Definition and Referencing: The panel agrees on precise definitions for each attribute and selects physical reference standards that represent the high and low anchors of the intensity scale for each term.

    • Scaling Practice: Panelists practice rating the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Evaluation:

    • Coded samples are presented to panelists in a randomized order.

    • Panelists individually rate the intensity of each aroma attribute on the line scale.

    • Multiple replicates of each sample should be evaluated.

  • Data Analysis:

    • The line scale ratings are converted to numerical data.

    • Analysis of Variance (ANOVA) is used to identify significant differences in attribute intensities between samples.

    • The results are often visualized using a "spider web" or radar plot to provide a graphical representation of the aroma profile.[9]

Table 1: Example Sensory Lexicon for this compound Aroma

Attribute CategoryAttributeDefinition
Earthy/MustyEarthy/Damp SoilThe aroma associated with freshly turned, moist soil.
HumusThe aroma of decaying organic matter in soil.
Musty/DustyThe aroma of a dry, enclosed space.
WoodyPineThe characteristic aroma of pine needles or sap.
CedarwoodThe sharp, woody aroma of cedar.
ChemicalCamphoraceousA medicinal, cooling aroma.
OtherPatchouliA heavy, earthy, and slightly sweet aroma.
AmberA warm, resinous, and slightly sweet scent.
Detection Threshold Testing

Determining the detection threshold of this compound is crucial for understanding its potential as an off-flavor and for setting quality control limits. The ASTM E679-04 standard practice outlines a forced-choice, ascending concentration series method for this purpose.[1][2][4][5]

Experimental Protocol: Detection Threshold Determination (Based on ASTM E679-04)

Objective: To determine the concentration at which this compound can be detected.

Materials:

  • A stock solution of this compound in a suitable solvent.

  • A series of dilutions of the stock solution in an ascending concentration series (e.g., geometric series with a factor of 2 or 3).

  • Odor-free water or other neutral medium.

  • Presentation vessels (e.g., glass sniffing bottles).

  • Sensory evaluation booths.

Procedure:

  • Panelist Selection: A panel of trained assessors is required.

  • Sample Presentation:

    • A three-alternative forced-choice (3-AFC) method is commonly used.[11] For each concentration level, three samples are presented to the panelist: one containing the this compound dilution and two blanks (solvent only).

    • The samples are presented in an ascending order of concentration.

  • Evaluation:

    • Panelists are asked to identify the one sample that is different from the other two.

    • The procedure continues until the panelist has correctly identified the spiked sample in a predetermined number of consecutive presentations.

  • Data Analysis:

    • The individual threshold is calculated as the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made.

    • The group threshold is the geometric mean of the individual thresholds.

Data Presentation

Quantitative data from sensory evaluation should be summarized for clear interpretation and comparison.

Table 2: Sensory Detection Thresholds of Common Earthy/Musty Compounds in Water

CompoundDetection Threshold (ng/L)Reference
Geosmin4[10]
2-Methylisoborneol (2-MIB)9[10]

Note: This table provides data for compounds with similar earthy/musty sensory characteristics to this compound and can serve as a reference point for expected threshold ranges.

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of aroma compounds like this compound begins with the interaction of the odorant molecule with olfactory receptors in the nasal cavity, triggering a complex signaling cascade that results in the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Golf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Binding & Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Olfactory_Cortex Olfactory Cortex (Aroma Perception) Olfactory_Bulb->Olfactory_Cortex

Caption: Olfactory signaling pathway for aroma perception.

Experimental Workflow: Triangle Test

The following diagram illustrates the workflow for conducting a triangle test.

Triangle_Test_Workflow start Start panelist_selection Panelist Selection (n=20-40) start->panelist_selection sample_prep Sample Preparation (Control vs. Test) panelist_selection->sample_prep coding Random Coding of Samples (3-digit codes) sample_prep->coding presentation Present 3 Coded Samples (2 identical, 1 different) Randomized Order coding->presentation evaluation Panelist Identifies 'Odd' Sample presentation->evaluation data_collection Record Responses evaluation->data_collection analysis Statistical Analysis (Chi-Square or Binomial Test) data_collection->analysis results Determine if Significant Difference Exists analysis->results end_node End results->end_node

Caption: Workflow for the Triangle Test.

Experimental Workflow: Quantitative Descriptive Analysis (QDA®)

This diagram outlines the key stages of a Quantitative Descriptive Analysis.

QDA_Workflow cluster_training Panel Training Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Phase panelist_selection Panelist Selection & Training (n=8-15) lexicon_dev Lexicon Development panelist_selection->lexicon_dev attribute_def Attribute Definition & Referencing lexicon_dev->attribute_def scaling_practice Line Scale Training attribute_def->scaling_practice sample_eval Individual Sample Evaluation (Randomized & Replicated) scaling_practice->sample_eval data_collection Data Collection (Intensity Ratings) sample_eval->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis visualization Data Visualization (Spider Web Plot) data_analysis->visualization end_node End visualization->end_node start Start start->panelist_selection

Caption: Workflow for Quantitative Descriptive Analysis.

References

Application Notes and Protocols: 2-Ethylfenchol in the Study of Human Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol is a volatile organic compound with a characteristic earthy and camphoraceous aroma. In the field of olfaction research, it serves as a key ligand for studying the function and genetic variation of specific human olfactory receptors (ORs). Notably, this compound has been identified as a potent agonist for the human olfactory receptor OR11A1. These application notes provide a comprehensive overview of the use of this compound as a chemical probe for OR11A1, including quantitative data on their interaction, detailed experimental protocols for studying this interaction, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data

The interaction between this compound and the human olfactory receptor OR11A1 has been quantified using in vitro heterologous expression assays. The potency of this interaction is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of this compound required to elicit 50% of the maximum response from the receptor.

Genetic variation within the OR11A1 gene can lead to different protein sequences, known as haplotypes, which can affect the receptor's sensitivity to this compound. The following table summarizes the EC50 values for the activation of different OR11A1 haplotypes by this compound.

Olfactory ReceptorHaplotypeAgonistAssay TypeEC50 (M)Reference
OR11A1MAThis compoundLuciferase Reporter Assay1.6 x 10⁻⁷[1]
OR11A1MTThis compoundLuciferase Reporter Assay5.0 x 10⁻⁷[1]
OR11A1TAThis compoundLuciferase Reporter Assay6.3 x 10⁻⁷[1]

Signaling Pathway

The binding of an odorant, such as this compound, to an olfactory receptor initiates a canonical G-protein coupled receptor (GPCR) signaling cascade within the olfactory sensory neuron. This pathway ultimately leads to the generation of an action potential that transmits the olfactory signal to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR11A1 OR11A1 Golf Gαolf OR11A1->Golf Activates ACIII Adenylyl Cyclase III Golf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG Cyclic Nucleotide- Gated (CNG) Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Two_Ethylfenchol This compound Two_Ethylfenchol->OR11A1 Binds to ATP ATP cAMP->CNG Opens Depolarization Membrane Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Generates Luciferase_Assay_Workflow cluster_prep Day 1: Cell Culture and Transfection cluster_stim Day 2: Odorant Stimulation cluster_read Day 2: Luminescence Reading A Seed Hana3A cells in a 96-well plate B Prepare transfection mix: - OR11A1 plasmid - CRE-Luciferase plasmid - RTP1S plasmid - M3 receptor plasmid (optional) - Renilla luciferase plasmid (control) A->B C Transfect cells and incubate for 24 hours B->C D Prepare serial dilutions of This compound in assay medium C->D E Replace transfection medium with This compound dilutions D->E F Incubate for 4-6 hours E->F G Add Luciferase substrate F->G H Measure Firefly luminescence (OR activation) G->H I Add Renilla luciferase substrate H->I J Measure Renilla luminescence (transfection control) I->J K Normalize Firefly to Renilla luminescence J->K cAMP_Assay_Workflow cluster_prep_cAMP Day 1: Cell Culture and Transfection cluster_stim_cAMP Day 2: Assay Preparation and Stimulation cluster_analysis_cAMP Day 2: Data Analysis A_cAMP Seed Hana3A cells in a 96-well plate B_cAMP Prepare transfection mix: - OR11A1 plasmid - cAMP biosensor plasmid - RTP1S plasmid A_cAMP->B_cAMP C_cAMP Transfect cells and incubate for 24 hours B_cAMP->C_cAMP D_cAMP Equilibrate cells with assay buffer containing cAMP biosensor substrate C_cAMP->D_cAMP E_cAMP Measure basal luminescence/fluorescence D_cAMP->E_cAMP F_cAMP Add this compound dilutions E_cAMP->F_cAMP G_cAMP Immediately begin real-time kinetic measurement of luminescence/fluorescence F_cAMP->G_cAMP H_cAMP Calculate the change in signal over baseline for each concentration G_cAMP->H_cAMP I_cAMP Plot response vs. concentration to determine EC50 H_cAMP->I_cAMP

References

Application Notes and Protocols: The Role of 2-Ethylfenchol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol is a synthetic bicyclic monoterpenoid alcohol. It is a clear, colorless to pale yellow liquid with a characteristic earthy, woody, and camphor-like aroma.[1][2] While primarily utilized in the flavor and fragrance industries, its structural features present potential for its use as a chiral building block in the synthesis of more complex molecules. This document provides an overview of the known applications of this compound, its physicochemical properties, and protocols relevant to its handling and potential use in synthetic chemistry.

Physicochemical Properties and Safety Data

A summary of key quantitative data for this compound is presented in Table 1. This information is crucial for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
CAS Number 18368-91-7
Appearance Colorless to pale yellow liquid[3]
Odor Earthy, woody, camphor-like[1][2]
Boiling Point 105 °C @ 15 mmHg[2]
Density 0.956 g/mL at 25 °C
Refractive Index n20/D 1.482
Flash Point 88 °C (190.4 °F) - closed cup
Solubility Soluble in ethanol, propylene (B89431) glycol, and most fixed oils; Insoluble in water.[2]

Safety and Handling Precautions

This compound is a combustible liquid and should be handled with appropriate safety measures.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a multi-purpose combination respirator cartridge (US) when handling.

  • Handling: Handle in a well-ventilated area to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[1]

Application in Synthesis

Currently, the primary documented application of this compound in synthesis is as a chemical intermediate for the production of specialty aroma and flavor compounds.[1] Its rigid bicyclic structure and tertiary alcohol functionality make it an interesting starting material for generating novel derivatives with potential applications in various fields, including medicinal chemistry and materials science.

Hypothetical Protocol: Synthesis of a 2-Ethylfenchyl Ester Derivative

The following is a representative, hypothetical protocol for the synthesis of a simple ester derivative of this compound. This protocol is based on standard esterification procedures and is intended for illustrative purposes, as specific examples of novel compound synthesis from this compound are not widely available in published literature.

Objective: To synthesize 2-ethylfenchyl acetate (B1210297) via esterification of this compound with acetic anhydride (B1165640).

Materials:

  • This compound (≥97%)

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in an appropriate amount of a suitable solvent, such as dichloromethane (B109758) or toluene.

  • Addition of Reagents: Add 1.5 equivalents of acetic anhydride to the solution, followed by the slow addition of 1.5 equivalents of pyridine to catalyze the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-ethylfenchyl acetate.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Synthetic and Application Workflows

The following diagrams illustrate the logical flow of utilizing this compound in both its established application in the fragrance industry and in a hypothetical synthetic research context.

G cluster_0 Application in Fragrance Industry A This compound B Blending with other fragrance components A->B C Incorporation into consumer products (perfumes, lotions, etc.) B->C D Quality Control (GC-MS, Olfactory Analysis) C->D

Caption: Workflow for this compound in the fragrance industry.

G cluster_1 Hypothetical Synthetic Workflow E This compound (Starting Material) F Chemical Modification (e.g., Esterification, Etherification) E->F Reaction G Purification of Novel Derivative (e.g., Column Chromatography) F->G Workup H Structural Characterization (NMR, MS, IR) G->H Analysis I Biological Activity Screening / Material Property Testing H->I Application Testing

Caption: A potential workflow for synthesizing novel compounds from this compound.

Conclusion

While this compound is a well-established component in the fragrance and flavor industries, its potential as a synthetic precursor for novel compounds remains an area ripe for exploration. The information and hypothetical protocol provided herein serve as a foundational resource for researchers interested in investigating the broader synthetic utility of this terpene-derived alcohol. Further research into the derivatization of this compound could lead to the discovery of new molecules with valuable biological or material properties.

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethylfenchol Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethylfenchol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the GC-MS analysis of this compound.

Question 1: Why is my this compound peak showing poor shape (tailing or fronting)?

Answer:

Poor peak shape is a common issue in GC analysis and can compromise resolution and quantification.

  • Peak Tailing: This is often caused by active sites within the GC system that interact with the polar alcohol group of this compound.[1]

    • Contaminated Inlet Liner: The glass inlet liner can accumulate non-volatile residues from previous injections, creating active sites.[1][2] Solution: Replace the liner with a fresh, deactivated one.

    • Column Contamination: The front end of the GC column can become contaminated over time. Solution: Trim 10-20 cm from the front of the column.[1]

    • Improper Column Installation: If the column is not cut cleanly at a 90° angle or is positioned incorrectly in the inlet, it can cause peak tailing.[1] Solution: Re-cut and reinstall the column according to the manufacturer's instructions.

  • Peak Fronting: This typically indicates column overload.

    • Sample Concentration Too High: Injecting too much analyte can saturate the stationary phase.[1][3] Solution: Dilute your sample or reduce the injection volume. If using splitless injection, consider increasing the split ratio.

Question 2: My this compound peak has very low sensitivity or has disappeared entirely. What should I check?

Answer:

A significant loss in sensitivity can stem from multiple sources, from sample preparation to the detector.[4]

  • System Leaks: Air leaking into the system, particularly into the MS, can severely reduce sensitivity and damage components.[5][6] Solution: Perform a leak check. (See Question 4).

  • Injector Issues:

    • Leaking Septum: A worn or cored septum can cause sample loss during injection.[6] Solution: Replace the septum regularly.

    • Syringe Problems: The autosampler syringe may be blocked or leaking.[6][7] Solution: Inspect the syringe and perform a test injection cycle.

  • Ion Source Contamination: The MS ion source becomes dirty over time, especially with complex sample matrices, leading to a drop in ionization efficiency and sensitivity.[8][9] Solution: Vent the MS system and clean the ion source according to the manufacturer's protocol.

  • Sample Degradation: this compound may be degrading in the sample vial or during injection if the inlet temperature is too high. Solution: Prepare fresh samples and check the stability.[4] Consider optimizing the inlet temperature.

Question 3: The baseline in my chromatogram is rising or appears noisy. How does this affect my analysis?

Answer:

A rising or noisy baseline can obscure small peaks and interfere with accurate integration, which is critical for quantification.

  • Column Bleed: This is a common cause of a rising baseline, especially during a temperature ramp. It occurs as the column's stationary phase naturally degrades at high temperatures.[10][11]

    • Exceeding Temperature Limit: Operating the column above its maximum recommended temperature will accelerate degradation.[11][12] Solution: Ensure your oven temperature program does not exceed the column's upper limit.

    • Oxygen in Carrier Gas: Leaks or impure carrier gas can introduce oxygen, which rapidly degrades the stationary phase.[10][13] Solution: Use high-purity carrier gas with an oxygen trap and check for leaks.[12]

  • System Contamination: Contaminants can elute from the column, causing a noisy or elevated baseline.

    • Septum Bleed: Particles from a degrading septum can enter the liner.[14] Solution: Use high-quality septa and replace them regularly.

    • Carryover: Residue from a previous, highly concentrated sample can elute in a subsequent run. Solution: Run a solvent blank to check for carryover and clean the injector if necessary.[3]

Question 4: I suspect a leak in my GC-MS system. How can I confirm and locate it?

Answer:

Leaks are detrimental to GC-MS performance, causing high background noise, reduced sensitivity, and column damage.[5][15]

  • Symptoms of a Leak:

    • MS Air & Water Check: A high abundance of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the background spectrum is a strong indicator of a leak. A nitrogen-to-oxygen ratio of approximately 4:1 points to a leak to the atmosphere.[5][16]

    • Inability to Hold Vacuum: The vacuum gauge reading is higher than normal (e.g., above 10⁻⁴ Torr during operation).[15][17]

    • Poor Chromatography: Symptoms include shifting retention times, poor peak shape, and reduced sensitivity.[15]

  • Locating a Leak:

    • Electronic Leak Detector: A handheld device can be used to check fittings and connections on the GC side while the system is pressurized.[15][17]

    • Argon/Duster Spray: With the MS in manual tune mode and monitoring for argon (m/z 40), carefully spray a small amount of argon around suspect fittings (e.g., column nut at the transfer line, septum nut). A spike in the m/z 40 signal indicates the leak location.[15][18]

Question 5: I'm observing co-elution with my this compound peak. How can I resolve this?

Answer:

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks that are difficult to quantify.[19]

  • Mass Spectral Deconvolution: The primary advantage of MS is its ability to distinguish co-eluting compounds if they have unique mass spectra.

    • Extracted Ion Chromatogram (EIC): If this compound and the interfering compound have different fragment ions, you can quantify this compound using an EIC of one of its unique, abundant ions.[20] This is a powerful tool for resolving chromatographic overlap.

  • Chromatographic Optimization: If deconvolution is not possible or insufficient, modify the GC method to improve separation.

    • Modify Temperature Program: Decrease the oven ramp rate or add an isothermal hold around the elution time of this compound. This can increase the separation between closely eluting peaks.[21]

    • Change Column: If co-elution persists, the stationary phase may not be suitable for your sample matrix. Consider a column with a different polarity to alter the elution order.[22]

Question 6: Is derivatization necessary for this compound analysis?

Answer:

While this compound, as an alcohol, can be analyzed directly on a polar column (e.g., WAX phase), derivatization is often recommended to improve chromatographic performance, especially on common non-polar columns (e.g., 5% phenyl-methylpolysiloxane).[23]

  • Benefits of Derivatization:

    • Improved Peak Shape: Derivatization, such as silylation with BSTFA, converts the polar hydroxyl (-OH) group into a less polar, non-active silyl (B83357) ether.[24][25] This reduces tailing and improves peak symmetry.

    • Increased Volatility & Thermal Stability: Derivatives are often more volatile and stable, allowing for better chromatography.[24][25]

    • Enhanced Mass Spectral Identification: The resulting derivative will have a higher molecular weight and a characteristic fragmentation pattern, which can aid in confirmation.[23]

Question 7: How should I interpret the mass spectrum of this compound?

Answer:

The mass spectrum provides a chemical fingerprint. For alcohols like this compound, electron ionization (EI) typically results in specific fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak for alcohols is often weak or absent due to rapid fragmentation.[26][27]

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.

    • Water Loss [M-18]: A peak corresponding to the loss of a water molecule (M-18) is very characteristic of alcohols.[27]

    • Alkene/Alkyl Loss: Loss of various alkyl or alkene fragments from the cyclic structure will also occur.

By comparing the observed spectrum to a library (e.g., NIST) or by interpreting these characteristic fragmentation patterns, you can confirm the identity of this compound.

Quantitative Data Summary

The following table provides typical, though hypothetical, GC-MS parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

ParameterValue / DescriptionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, low-bleed, general-purpose non-polar column suitable for a wide range of analytes.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for this column dimension.
Hypothetical Retention Time ~12.5 minutesThis is an estimate and will vary significantly with the oven program.
Characteristic m/z Ions 123, 109, 95, 81These are potential characteristic fragment ions for quantification (quantifier) and confirmation (qualifiers). The base peak should be selected as the quantifier.
MS Scan Range 40 - 350 amuA range that covers the expected mass of the analyte and its fragments while excluding low-mass noise.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces repeatable fragmentation patterns.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound. Note: This is a template and requires validation for your specific matrix and instrumentation.[28][29]

1. Sample Preparation (Example: in a non-polar solvent)

  • Prepare a stock solution of 1 mg/mL this compound in isooctane.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • If using an internal standard (recommended), add it to each standard and sample at a constant concentration.

  • Transfer 1 mL of each standard or sample into a 2 mL autosampler vial and cap securely.

2. GC-MS Instrument Parameters

  • Inlet:

    • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Liner: Deactivated, single taper with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Solvent Delay: 4 minutes (to prevent the solvent peak from damaging the filament).

    • Acquisition Mode: Full Scan (m/z 40-350) for method development or Selected Ion Monitoring (SIM) for high-sensitivity quantification.

3. Data Analysis

  • Integrate the peak corresponding to this compound in the total ion chromatogram (TIC) or the extracted ion chromatogram (EIC) of its quantifier ion.

  • Generate a calibration curve by plotting the peak area versus concentration for the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate key concepts for troubleshooting and understanding the GC-MS system.

GC_MS_Troubleshooting_Workflow start Problem Observed in This compound Analysis peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity / No Peak? start->sensitivity baseline High/Noisy Baseline? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes action_leak Check for Leaks (m/z 18, 28, 32) sensitivity->action_leak Yes action_bleed 1. Check Oven Temp Limit 2. Check for Leaks (O₂) baseline->action_bleed Yes, rising action_contam 1. Run Solvent Blank 2. Replace Septum baseline->action_contam Yes, noisy/spikes action_liner 1. Replace Inlet Liner 2. Trim Column tailing->action_liner action_overload 1. Dilute Sample 2. Reduce Injection Volume fronting->action_overload action_source Clean MS Ion Source action_leak->action_source action_injector Check Syringe & Septum action_source->action_injector GC_MS_System_Diagram cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) Injector Injector Port Column_Oven GC Column (in Oven) Injector->Column_Oven Sample Introduction Interface Heated Interface Column_Oven->Interface Ion_Source Ion Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ionization & Filtering Detector Detector (e.g., SEM) Mass_Analyzer->Detector Detection Data_System Data System Detector->Data_System

References

Technical Support Center: Overcoming Matrix Effects in 2-Ethylfenchol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 2-Ethylfenchol. Our focus is on overcoming matrix effects, a common issue that can significantly impact the accuracy and reliability of analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the context of this compound quantification, co-extracted compounds from the sample (e.g., in water, beverages, or biological fluids) can either suppress or enhance the ionization of this compound in the mass spectrometer source. This leads to inaccurate measurements, either underestimating or overestimating the true concentration of the analyte.[1][2] In gas chromatography (GC), matrix components can also accumulate in the injector port and on the column, leading to peak shape distortion and shifts in retention time.[3][4][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike. This involves comparing the signal response of this compound in a pure solvent standard to the response of a blank matrix sample that has been spiked with the same concentration of this compound after the extraction process. A significant difference between the two signals indicates the presence of matrix effects.

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The main strategies can be categorized as follows:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Dispersive Liquid-Liquid Microextraction (DLLME) are particularly effective for volatile compounds like this compound.[6][7]

  • Optimized Chromatographic Separation: Modifying GC conditions, such as the temperature program and carrier gas flow rate, can help separate this compound from co-eluting matrix interferences.[3]

  • Advanced Calibration Strategies: When matrix effects cannot be completely eliminated, specific calibration methods can compensate for them. These include using matrix-matched standards, the standard addition method, or, most effectively, a stable isotope-labeled internal standard.[8][9]

Q4: When is the use of a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A4: A SIL-IS is the gold standard for compensating for matrix effects.[8][9] It is highly recommended when high accuracy and precision are required, especially in complex and variable matrices. A SIL-IS, such as deuterium- or ¹³C-labeled this compound, behaves almost identically to the unlabeled analyte during sample preparation and analysis. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS to the same extent, allowing for accurate correction and reliable quantification.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound, with a focus on issues related to matrix effects.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Active sites in the GC inlet or column Clean or replace the injector liner. Use a deactivated liner. Trim the first few centimeters of the analytical column.[3][5]
Column contamination Bake out the column at a high temperature (within its specified limit) to remove contaminants.[3][5]
Improper injection technique Ensure the injection is performed quickly and smoothly. For splitless injections, optimize the initial oven temperature to be below the solvent's boiling point to ensure proper solvent focusing.[3]
Incompatible solvent Use a solvent that is compatible with the GC column's stationary phase. For nonpolar columns, use nonpolar solvents.
Problem 2: Low or Inconsistent Analyte Response (Poor Sensitivity)
Potential Cause Troubleshooting Step
Ion suppression due to matrix effects Improve sample cleanup using techniques like SPME or SBSE. Dilute the sample extract if the this compound concentration is sufficiently high.[10] Use a stable isotope-labeled internal standard.
Leak in the GC system Check for leaks at the injector, detector, and column fittings using an electronic leak detector.[11]
Contaminated ion source (MS) If sensitivity declines over time, the MS ion source may need cleaning. Follow the manufacturer's instructions for ion source maintenance.
Incorrect GC-MS parameters Optimize injector temperature, carrier gas flow rate, and MS parameters (e.g., ionization energy, detector voltage).[12]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of earthy-odor compounds similar to this compound using various sample preparation and analysis techniques. This data can serve as a benchmark for your own method development and validation.

Table 1: Recovery and Precision Data for Earthy-Odor Compounds in Water Matrices

CompoundSample PreparationMatrixRecovery (%)RSD (%)Reference
Geosmin (B144297)HS-SPME-GC-MSTap Water80.5 - 90.62.6 - 3.4 (intra-day)[13]
2-Methylisoborneol (B1147454)HS-SPME-GC-MSRiver Water81.5 - 92.43.5 - 4.9 (inter-day)[13]
GeosminUSADLLME-GC-MSTap Water70 - 113< 11[7]
2-MethylisoborneolUSADLLME-GC-MSReservoir Water70 - 113< 11[7]
GeosminUSADLLME-GC-MSRed Wine70 - 72< 11[7]

Table 2: Limits of Detection (LOD) for Earthy-Odor Compounds

CompoundMethodLOD (ng/L)Reference
GeosminHS-SPME-GC-MS0.25 - 0.61[13]
2-MethylisoborneolHS-SPME-GC-MS0.25 - 0.61[13]
GeosminUSADLLME-GC-MS2[7]
2-MethylisoborneolUSADLLME-GC-MS9[7]
GeosminSPME-CI-MS-MS0.20[1]
2-MethylisoborneolSPME-CI-MS-MS0.46[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Water

This protocol is adapted from methods used for the analysis of similar earthy-odor compounds in water.[6][13]

1. Sample Preparation: a. Place a 20 mL water sample into a 40 mL screw-cap vial with a PTFE-lined septum. b. Add 6 g of sodium chloride (NaCl) to the sample to increase the ionic strength and promote the partitioning of this compound into the headspace. c. If a stable isotope-labeled internal standard (e.g., d3-2-Ethylfenchol) is used, spike it into the sample at this stage. d. Place a magnetic stir bar into the vial.

2. HS-SPME Extraction: a. Place the vial in a heating block or water bath set to 70°C. b. Pierce the septum with the SPME device containing a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber. c. Expose the fiber to the headspace above the sample for 30 minutes while stirring at 1000 rpm.

3. GC-MS Analysis: a. After extraction, retract the fiber into the needle and immediately insert it into the GC injector heated to 250°C. b. Desorb the analytes from the fiber for 4 minutes in splitless mode. c. Use a suitable GC column (e.g., DB-5ms) and a temperature program that provides good separation of this compound from potential interferences. d. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

Protocol 2: Stable Isotope Dilution Analysis (SIDA)

This protocol outlines the general steps for implementing SIDA for accurate quantification of this compound.[8][9]

1. Addition of Internal Standard: a. Prepare a stock solution of a known concentration of the stable isotope-labeled this compound (SIL-IS). b. Add a known amount of the SIL-IS to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process.

2. Sample Preparation and Analysis: a. Perform the chosen sample preparation procedure (e.g., SPME, SBSE, LLE). b. Analyze the extracts by GC-MS, monitoring at least two characteristic ions for both the native this compound and the SIL-IS.

3. Quantification: a. Create a calibration curve by plotting the ratio of the peak area of the native this compound to the peak area of the SIL-IS against the concentration of the calibration standards. b. Determine the concentration of this compound in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizations

Experimental_Workflow_SPME cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 20 mL Water Sample Add_Salt Add 6g NaCl Sample->Add_Salt Add_IS Spike with SIL-IS Add_Salt->Add_IS Stir Add Stir Bar Add_IS->Stir Heat_Stir Heat to 70°C & Stir Stir->Heat_Stir Expose_Fiber Expose DVB/CAR/PDMS Fiber (30 min) Heat_Stir->Expose_Fiber Desorb Thermal Desorption in GC Inlet (250°C, 4 min) Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Data_Processing Data Processing & Quantification Detect->Data_Processing Quantification

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

Troubleshooting_Decision_Tree Start Inaccurate this compound Quantification Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Good_Peak_Shape Good Peak Shape Check_Peak_Shape->Good_Peak_Shape Good Poor_Peak_Shape Tailing/Fronting Check_Peak_Shape->Poor_Peak_Shape Poor Check_Sensitivity Check Sensitivity/ Response Good_Peak_Shape->Check_Sensitivity Check_System Check GC System Activity Poor_Peak_Shape->Check_System Low_Response Low/Inconsistent Response Check_Sensitivity->Low_Response Low Good_Response Consistent Response Check_Sensitivity->Good_Response Good Improve_Cleanup Improve Sample Cleanup (e.g., optimize SPME) Low_Response->Improve_Cleanup Check_Leaks Check for System Leaks Low_Response->Check_Leaks Review_Calibration Review Calibration Strategy Good_Response->Review_Calibration Clean_Inlet Clean/Replace Liner, Trim Column Check_System->Clean_Inlet End Accurate Quantification Clean_Inlet->End Use_SIL_IS Implement Stable Isotope Dilution (SIDA) Improve_Cleanup->Use_SIL_IS Use_SIL_IS->End Check_Leaks->End Review_Calibration->Use_SIL_IS Matrix_Matched Use Matrix-Matched Standards Review_Calibration->Matrix_Matched Matrix_Matched->End

Caption: Troubleshooting decision tree for this compound quantification.

References

Technical Support Center: Optimization of Extraction Methods for 2-Ethylfenchol from Plants

Author: BenchChem Technical Support Team. Date: December 2025

Introductory Note: While 2-Ethylfenchol is a known aromatic compound, its extraction from natural plant sources is not a widely documented process, as it is primarily available as a synthetic substance. The following guide is based on established best practices for the extraction of similar volatile organic compounds (VOCs) and terpenes from plant matrices. The principles, protocols, and troubleshooting advice provided are intended to serve as a comprehensive resource for researchers and professionals working on the extraction of this compound or related compounds from botanical materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting volatile compounds like this compound from plants?

A1: The most common and effective methods for extracting volatile compounds from plants include:

  • Steam Distillation: A traditional and widely used method for obtaining essential oils. It is particularly suitable for thermally stable, water-insoluble compounds.[1][2][3]

  • Solvent Extraction: This method uses organic solvents to dissolve the target compounds from the plant material. It is versatile and can be adapted for a wide range of compounds.[1][4]

  • Supercritical Fluid Extraction (SFE), particularly with CO2: A modern technique that uses supercritical CO2 as a solvent. It is highly tunable and can provide very pure extracts without residual solvents.[5][6][7]

Q2: How do I choose the right solvent for this compound extraction?

A2: The choice of solvent depends on the polarity of this compound and the desired purity of the final extract. For non-polar to semi-polar volatile compounds, common solvents include:

  • Hexane (B92381), Pentane, or other short-chain alkanes: These are effective for non-polar compounds.[8][9]

  • Ethanol: A polar solvent that is effective for a broader range of compounds and is generally recognized as safe (GRAS).[1][10]

  • Acetone: Can also be used, but its reactivity should be considered. The ideal solvent should have a high affinity for this compound, a low boiling point for easy removal, and be non-reactive with the target compound.

Q3: What are the key parameters to optimize for maximizing the yield of this compound?

A3: To maximize the yield, you should focus on optimizing the following parameters:

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermally sensitive compounds.[1][11]

  • Time: Longer extraction times can increase yield, but prolonged exposure to high temperatures or solvents can degrade the target compound.[12]

  • Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but can also lead to the dilution of the extract and increased solvent usage.[13][14][15]

  • Particle Size of Plant Material: Grinding the plant material increases the surface area and can improve extraction efficiency.

Q4: How can I ensure the purity of my this compound extract?

A4: To ensure high purity, consider the following:

  • Selective Extraction Method: Supercritical CO2 extraction offers high selectivity.[6][16]

  • Post-Extraction Purification: Techniques like fractional distillation or chromatography can be used to purify the extract.

  • Proper Sample Preparation: Ensure the plant material is free from contaminants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Plant material has a low concentration of the target compound.[17] 2. Improper extraction parameters (temperature, time, pressure).[2] 3. Incorrect solvent selection. 4. Degradation of the compound during extraction.[11]1. Source high-quality plant material with a known high content of the target compound. 2. Systematically optimize extraction parameters. Start with milder conditions to avoid degradation. 3. Test a range of solvents with varying polarities. 4. Use lower temperatures and shorter extraction times. Consider a nitrogen atmosphere to prevent oxidation.
Extract Contamination (e.g., with pigments, waxes) 1. Non-selective extraction method or solvent. 2. Extraction temperature is too high.[11]1. Use a more selective solvent or extraction method like supercritical CO2. 2. Lower the extraction temperature. 3. Perform post-extraction clean-up steps like winterization (for waxes) or charcoal treatment (for pigments).
Solvent Residue in the Final Product 1. Incomplete removal of the solvent after extraction.1. Use a rotary evaporator under vacuum for efficient solvent removal. 2. For high-purity applications, consider solvent-free methods like steam distillation or supercritical CO2 extraction.[1][4]
Inconsistent Results Between Batches 1. Variability in the plant material. 2. Inconsistent extraction conditions.1. Standardize the source, harvesting time, and pre-processing of the plant material. 2. Carefully control and monitor all extraction parameters (temperature, pressure, time, flow rate).

Experimental Protocols

Steam Distillation Protocol
  • Preparation: Grind the dried plant material to a coarse powder.

  • Apparatus Setup: Set up a Clevenger-type steam distillation apparatus. Place the ground plant material in the biomass flask and fill the boiling flask with distilled water to about two-thirds full.[18]

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound.[3] The steam and volatile compound mixture will then be cooled in the condenser.

  • Collection: The condensed liquid (hydrosol and essential oil) is collected in the receiver. The less dense this compound-rich oil will separate and form a layer on top of the water.[18][19]

  • Separation and Drying: Separate the oil layer using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Solvent Extraction Protocol
  • Preparation: Finely grind the dried plant material.

  • Extraction: Macerate the ground plant material in a suitable solvent (e.g., hexane or ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w) in a sealed container.[9]

  • Agitation: Agitate the mixture at a controlled temperature for a set duration (e.g., 24 hours at room temperature).

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Purification (Optional): Further purify the crude extract using chromatographic techniques if necessary.

Supercritical CO2 (SFE) Extraction Protocol
  • Preparation: Grind the dried plant material and pack it into the extraction vessel.

  • System Setup: Set the SFE system parameters. For terpenes and other volatile compounds, initial extraction is often performed at lower pressures and temperatures (e.g., 80-100 bar, 40-50 °C) to selectively extract the most volatile components.[6][16]

  • Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then flows through the extraction vessel, dissolving the this compound.[7]

  • Separation: The CO2-extract mixture flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the this compound to precipitate.[7]

  • Collection: Collect the purified this compound from the separator. The CO2 can be recycled back into the system.

Data Presentation: Influence of Extraction Parameters on Volatile Compound Yield

Table 1: Effect of Solvent Type on the Extraction of Volatile Compounds

SolventCompound ClassRelative Yield (%)Reference
HexaneMonoterpenes85[20]
Ethanol (95%)Monoterpenes & Sesquiterpenes92[10]
Supercritical CO2Monoterpenes & Sesquiterpenes98[16]
Diethyl ether-n-hexaneVolatile secondary metabolitesHigh[20]

Table 2: Effect of Temperature on Terpene Extraction Yield

Temperature (°C)Extraction MethodEffect on YieldReference
40-60Ultrasound-Assisted Extraction (UAE)Slight decrease for some terpenes[12]
-40Cold Ethanol ExtractionHigh terpene preservation[10]
50Supercritical CO2 ExtractionHigh solubility for monoterpenes[16]
140-212 (60-100 °C)Steam DistillationOptimal range for many essential oils[2]

Table 3: Effect of Solvent-to-Solid Ratio on Extraction Yield

Solvent-to-Solid Ratio (v/w)Compound TypeEffect on YieldReference
1:5 to 1:15Cannabinoids and TerpenesSignificant increase with higher ratio[12]
1:20 to 1:40Phenolic CompoundsIncreased yield up to a certain point[14]
1:10 to 1:30Phenolic CompoundsPositive effect on yield[15]

Visualizations

Extraction_Optimization_Workflow A Define Objective: Maximize this compound Yield B Select Plant Material A->B C Preliminary Screening of Extraction Methods (Steam Distillation, Solvent, SFE) B->C D Select Most Promising Method C->D E Optimize Key Parameters (Temperature, Time, Solvent Ratio) D->E F Analyze Extract (GC-MS, HPLC) E->F G Evaluate Yield and Purity F->G H Refine Parameters G->H Results Unsatisfactory I Validate Optimized Method G->I Results Satisfactory H->E J Scale-Up I->J

Caption: General workflow for optimizing the extraction of this compound.

Steam_Distillation_Workflow A Grind Plant Material B Load into Biomass Flask A->B C Generate Steam B->C D Steam Passes Through Biomass, Vaporizing Volatiles C->D E Condense Steam and Volatile Mixture D->E F Collect Hydrosol and Essential Oil E->F G Separate Oil Layer F->G H Dry and Store Oil G->H

Caption: Step-by-step workflow for steam distillation.

Solvent_Extraction_Workflow A Prepare Plant Material (Grind and Dry) B Macerate in Solvent A->B C Agitate at Controlled Temperature B->C D Filter to Separate Solid and Liquid C->D E Remove Solvent (Rotary Evaporation) D->E F Crude Extract E->F G Optional Purification (Chromatography) F->G H Pure this compound F->H If pure enough G->H

Caption: Workflow for solvent extraction of this compound.

References

preventing degradation of 2-Ethylfenchol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Ethylfenchol during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a tertiary alcohol known for its earthy and camphor-like aroma, making it relevant in the flavor and fragrance industry.[1][2] While generally considered chemically stable, its structure as a tertiary alcohol makes it susceptible to degradation under certain analytical conditions, particularly the high temperatures used in gas chromatography (GC) and acidic conditions that may be encountered in liquid chromatography (LC). The primary degradation pathway is dehydration, which can lead to the formation of isomeric alkenes, resulting in inaccurate quantification and method validation failures.

Q2: What are the primary degradation pathways for this compound during analysis?

The main degradation pathways for this compound during analysis are:

  • Thermal Dehydration (GC Analysis): At elevated temperatures in the GC injector, this compound can lose a molecule of water to form one or more alkene isomers. This is a common reaction for tertiary alcohols.

  • Acid-Catalyzed Dehydration (LC Analysis): In the presence of an acidic mobile phase or sample matrix, this compound can undergo acid-catalyzed dehydration, leading to the formation of alkenes.

Q3: How can I prevent the thermal degradation of this compound during GC analysis?

To prevent thermal degradation during GC analysis, consider the following strategies:

  • Optimize Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound.

  • Use a Cool On-Column or Programmed Temperature Vaporization (PTV) Inlet: These specialized inlets introduce the sample onto the column at a lower initial temperature, minimizing the time the analyte spends in a hot injector.

  • Derivatization: Chemically modify the hydroxyl group of this compound to a more thermally stable functional group. Silylation is a common and effective derivatization technique for alcohols.

Q4: Is derivatization necessary for the GC analysis of this compound?

Derivatization is highly recommended for the accurate quantification of this compound by GC, especially when high injector temperatures are unavoidable. The process of silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable compound. This leads to improved peak shape, reduced tailing, and prevention of on-column degradation.

Q5: How can I minimize the degradation of this compound in LC-MS analysis?

To minimize degradation during LC-MS analysis, focus on the mobile phase composition and sample pH. Avoid highly acidic mobile phases if possible. If an acidic pH is necessary for chromatographic separation, conduct stability studies of this compound in the mobile phase to assess the extent of degradation and adjust the method accordingly. Using a buffered mobile phase can also help maintain a stable pH.

Troubleshooting Guides

GC Analysis: Poor Peak Shape and Low Recovery

Problem: You are observing tailing peaks, broad peaks, or lower than expected recovery for this compound in your GC-MS analysis.

Potential Cause: This is often indicative of thermal degradation in the GC inlet or active sites in the GC system.

Troubleshooting Steps:

  • Lower the Injector Temperature: Systematically decrease the injector temperature in 25°C increments to find the optimal temperature that balances volatilization and stability.

  • Check for Active Sites: Ensure that the injector liner and column are properly deactivated. Use a fresh, deactivated liner and trim the first few centimeters of the column.

  • Perform Derivatization: If lowering the temperature is not effective or feasible, derivatize the this compound standard and sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

LC-MS Analysis: Appearance of Unexpected Peaks

Problem: You are observing additional, unexpected peaks in your LC-MS chromatogram when analyzing this compound standards or samples.

Potential Cause: These peaks are likely degradation products, specifically alkene isomers, formed via acid-catalyzed dehydration.

Troubleshooting Steps:

  • Analyze the Mass Spectra: Confirm if the unexpected peaks have a molecular weight corresponding to the dehydrated form of this compound (M-18).

  • Evaluate Mobile Phase pH: If you are using an acidic mobile phase, prepare and analyze a this compound standard in a neutral solvent (e.g., acetonitrile/water) to see if the degradation peaks are still present.

  • Adjust Mobile Phase: If the mobile phase is causing degradation, try to increase the pH or use a different buffer system. If an acidic pH is required, shorten the analysis time as much as possible.

Data Presentation

Table 1: Effect of GC Injector Temperature on this compound Recovery

Injector Temperature (°C)Relative Peak Area of this compound (%)Relative Peak Area of Degradation Products (%)
2508515
225928
200982
18099<1

Note: Data is hypothetical and for illustrative purposes. Actual results may vary based on the specific instrument and conditions.

Table 2: Comparison of this compound Analysis with and without Derivatization

ParameterWithout Derivatization (Injector Temp: 250°C)With Silylation (Injector Temp: 250°C)
Peak Shape TailingSymmetrical
Relative Response 100%150%
Recovery (%) 85%99%

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Silylation

Objective: To quantify this compound in a sample matrix while preventing thermal degradation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector: Splitless, 200°C

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Oven Program: 80°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min

    • Carrier Gas: Helium, 1.0 mL/min

    • Mass Spectrometer: Scan mode (m/z 40-400) or Selected Ion Monitoring (SIM) for target ions.

Protocol 2: Stability-Indicating LC-MS Method for this compound

Objective: To develop an LC-MS method that separates this compound from its potential degradation products.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to the desired concentration with a 50:50 mixture of water and acetonitrile.

  • Forced Degradation Study (for method validation):

    • Acidic: Treat the stock solution with 0.1 M HCl at 60°C for 2 hours.

    • Basic: Treat the stock solution with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

  • LC-MS Conditions:

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 40% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode, monitoring for the protonated molecule of this compound and its potential dehydration product.

Mandatory Visualizations

GC_Troubleshooting_Workflow start Poor Peak Shape or Low Recovery for this compound check_temp Is Injector Temperature Optimized? (e.g., < 200°C) start->check_temp lower_temp Action: Lower Injector Temperature in 25°C increments check_temp->lower_temp No check_active_sites Are Liner and Column Deactivated? check_temp->check_active_sites Yes lower_temp->check_active_sites deactivate_system Action: Replace Liner, Trim Column check_active_sites->deactivate_system No derivatize Is Derivatization Performed? check_active_sites->derivatize Yes deactivate_system->derivatize perform_derivatization Action: Perform Silylation (e.g., with BSTFA) derivatize->perform_derivatization No resolved Issue Resolved derivatize->resolved Yes perform_derivatization->resolved

Caption: Troubleshooting workflow for GC analysis of this compound.

Degradation_Pathway cluster_conditions Degradation Conditions High Temperature (GC) High Temperature (GC) Dehydration (-H2O) Dehydration (-H2O) High Temperature (GC)->Dehydration (-H2O) Acidic Conditions (LC) Acidic Conditions (LC) Acidic Conditions (LC)->Dehydration (-H2O) This compound This compound This compound->Dehydration (-H2O) Alkene Isomers Alkene Isomers Dehydration (-H2O)->Alkene Isomers

Caption: Primary degradation pathway of this compound during analysis.

References

addressing peak tailing for 2-Ethylfenchol in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing for 2-Ethylfenchol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of this compound and other polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for analyzing this compound?

A1: In an ideal chromatogram, a peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1][2] For a polar compound like this compound, which contains a hydroxyl (-OH) group, this is a common issue.[3][4] Peak tailing is problematic because it reduces the resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[2][5] An asymmetry factor greater than 1.5 typically indicates a significant tailing issue that requires investigation.[5]

Q2: What are the primary causes of peak tailing for a polar analyte like this compound?

A2: Peak tailing for polar compounds like this compound primarily stems from two types of issues:

  • Chemical Interactions (Adsorption): The polar hydroxyl group of this compound can form strong hydrogen bonds with "active sites" within the GC system.[6] These active sites are often acidic silanol (B1196071) groups (Si-OH) found on the surfaces of glass inlet liners, glass wool packing, or the fused silica (B1680970) column itself.[6][7][8] This secondary, undesirable interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Physical or Mechanical Issues: These problems create disruptions in the carrier gas flow path and usually affect all peaks in the chromatogram, not just polar ones.[9] Common causes include an improper column cut, incorrect column installation depth in the inlet or detector, or system leaks.[5][9][10]

Q3: How can I quickly distinguish between chemical and physical causes of peak tailing?

A3: Observe your chromatogram carefully. If only this compound and other polar or active compounds are tailing while non-polar compounds (like hydrocarbons) have symmetrical peaks, the cause is likely chemical adsorption.[9] Conversely, if most or all of the peaks in your chromatogram exhibit tailing, the problem is more likely physical or mechanical, such as a poorly installed column or a leak in the system.[5][9]

Q4: I'm observing peak tailing for this compound. What is the very first thing I should check?

A4: The most common source of activity and contamination in a GC system is the inlet.[11] Therefore, the first and most effective troubleshooting step is to perform routine inlet maintenance. This involves replacing the inlet liner, septum, and O-ring.[12][13] Contaminants from previous injections can accumulate on the liner, creating active sites that cause peak tailing.[13]

Q5: What type of GC column is best suited for analyzing this compound to minimize peak tailing?

A5: To analyze a polar compound like this compound, you should use a column with a stationary phase of similar polarity.[3][10] Using a non-polar column for a polar analyte will likely result in severe peak tailing.[10] Good choices include intermediate polarity or polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (often called "WAX" columns), which are well-suited for alcohol analysis.[14][15]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing.

Guide 1: Addressing Active Sites in the GC System

Q: My this compound peak is tailing, but other non-polar compounds in my sample look fine. What should I do?

A: This pattern strongly suggests that active sites in your system are interacting with the polar analyte. Follow these steps to systematically eliminate sources of activity.

  • Perform Inlet Maintenance: The inlet is the most frequent source of activity.[11] Replace the septum, O-ring, and most importantly, the inlet liner.[12][16]

  • Use a Highly Deactivated Liner: Standard borosilicate glass liners contain active silanol groups.[8] For analyzing active compounds, always use a liner that has been chemically deactivated by the manufacturer to mask these sites.[8][17][18] Liners labeled as "Ultra Inert," "Base Deactivated," or with proprietary deactivations like Siltek® are excellent choices.[17][19]

  • Trim the Analytical Column: If new inlet components do not solve the problem, active sites may have developed at the front of your GC column due to the accumulation of non-volatile sample matrix. Carefully trim 10-20 cm from the inlet end of the column to remove this contaminated section.[1][5]

  • Check the Inlet Seal: The metal seal at the base of the inlet can also be a source of activity. Using a gold-plated or deactivated seal instead of a bare stainless steel one can significantly reduce analyte breakdown and adsorption.[16][20]

Guide 2: Correcting Physical and Mechanical Issues

Q: All the peaks in my chromatogram, including this compound, are tailing. Where should I start?

A: Indiscriminate peak tailing points to a physical disruption of the carrier gas flow path.[9]

  • Re-cut and Re-install the Column: A poor column cut is a very common cause of tailing.[5] The column end should be a clean, square, 90° cut with no jagged edges or shards. After cutting, re-install the column in the inlet according to the manufacturer's specified height. An improperly positioned column can create dead volumes or turbulence, leading to tailing for all peaks.[5][6]

  • Perform a Leak Check: Leaks at the inlet septum nut, column fittings, or other connections can disrupt the constant flow of carrier gas, causing broad and tailing peaks. Use an electronic leak detector to systematically check all fittings while the system is pressurized.

  • Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting, but in some cases, can also manifest as tailing.[2] Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.

Data Presentation

The following table summarizes the common causes of peak tailing for this compound and the recommended troubleshooting actions.

SymptomProbable CauseRecommended Action(s)
Only this compound and other polar peaks tail Chemical Activity / Adsorption 1. Replace inlet liner with a new, highly deactivated liner. 2. Replace septum and inlet O-ring. 3. Trim 10-20 cm from the front of the GC column. 4. Use a gold-plated or deactivated inlet seal.
All peaks in the chromatogram tail Physical / Mechanical Issue 1. Re-cut the column inlet end to ensure a clean, 90° cut. 2. Verify and correct the column installation depth in the inlet. 3. Perform a leak check on the system, especially around the inlet.
Peak tailing varies with sample concentration Column Overload 1. Dilute the sample and reinject. 2. Reduce the injection volume. 3. If using splitless injection, consider switching to a split injection.
Severe tailing despite a clean, inert system Methodological Mismatch 1. Ensure a polar GC column (e.g., WAX) is being used for the polar analyte. 2. Check for solvent-phase polarity mismatch; the sample solvent should be compatible with the stationary phase.[12] 3. Optimize the inlet temperature to ensure complete vaporization.

Experimental Protocols

Protocol 1: Standard GC Inlet Maintenance (Split/Splitless Inlet)

This protocol describes the routine replacement of the liner, septum, and O-ring.

Materials:

  • Clean, lint-free gloves

  • Tweezers or forceps

  • New, appropriate septum

  • New, deactivated inlet liner and O-ring

  • Wrenches for inlet nuts

Procedure:

  • Cool the Inlet: Set the GC inlet temperature to a safe level (e.g., < 50 °C) and wait for it to cool completely.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Using the appropriate wrench, unscrew and remove the septum nut and any associated hardware from the top of the inlet.

  • Replace Septum: Remove the old septum with tweezers and replace it with a new one.

  • Remove Liner: Carefully remove the hot inlet liner using forceps. Note the orientation of the liner.

  • Install New Liner: Place the O-ring onto the new deactivated liner. Using clean forceps, insert the new liner into the inlet in the correct orientation.

  • Reassemble: Re-install and tighten the septum nut. Do not overtighten, as this can damage the septum and cause leaks.

  • Restore Gas and Leak Check: Turn the carrier gas back on. Heat the inlet to the method temperature. Perform a thorough leak check around the septum nut using an electronic leak detector.

Protocol 2: Capillary Column Trimming and Installation

This protocol details how to properly cut and install a capillary column to ensure a good connection.

Materials:

  • Clean, lint-free gloves

  • Capillary column scoring wafer or tool

  • Low-power magnifier or microscope

  • New column nut and ferrule (if necessary)

  • Wrenches for column nut

Procedure:

  • Cool System: Ensure the GC oven and inlet are cool.

  • Remove Column: Carefully unscrew the column nut from the inlet and gently pull the column out.

  • Trim the Column:

    • Wearing gloves, hold the column firmly.

    • Using a scoring wafer, make a single, light score on the polyimide coating. Do not apply heavy pressure.

    • Gently flex the column at the score to snap it cleanly.

  • Inspect the Cut: Use a magnifier to inspect the column end. It should be a flat, 90° surface with no cracks, shards, or jagged edges.[5] If the cut is poor, repeat the process.

  • Install the Column:

    • Slide a new nut and ferrule onto the clean-cut column end.

    • Consult your GC manufacturer's manual for the correct column insertion distance (depth) for your specific inlet and liner.

    • Carefully insert the column into the inlet to the specified depth and hand-tighten the column nut.

    • While maintaining the column position, use a wrench to tighten the nut an additional quarter-turn or as specified by the manufacturer to set the ferrule.

  • Leak Check: After re-establishing gas flow and heating the system, perform a leak check at the column fitting.

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing.

Caption: A logical workflow for troubleshooting peak tailing in gas chromatography.

G cluster_0 Ideal Chromatography (Inert Surface) cluster_1 Peak Tailing (Active Surface) analyte1 This compound phase1 Stationary Phase (e.g., WAX) analyte1->phase1 Partitioning (Primary Interaction) phase1->analyte1 Elution label_ideal Result: Symmetrical Peak analyte2 This compound phase2 Stationary Phase analyte2->phase2 Partitioning active_site Active Site (e.g., -Si-OH) analyte2->active_site Adsorption (Secondary Interaction) phase2->analyte2 Elution label_tailing Result: Tailing Peak

Caption: Mechanism of peak tailing due to active site interactions.

References

identifying and removing sources of 2-Ethylfenchol contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential 2-Ethylfenchol contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be a contaminant in my experiments?

A1: this compound is a volatile organic compound (VOC) with a characteristic earthy or camphor-like odor.[1][2][3] While it is used as a fragrance and flavoring agent, its presence in a laboratory setting is likely unintentional.[3][4] Potential sources of contamination include:

  • Leachables from laboratory plastics: Plasticware, such as microcentrifuge tubes and pipette tips, can release various organic compounds, including those with structures similar to this compound, into experimental solutions.[5][6][7]

  • Environmental sources: As a volatile compound, it could be present in the laboratory air from various sources and subsequently absorbed into cell culture media or other aqueous solutions.

  • Cross-contamination: Improper handling or cleaning of laboratory equipment can lead to the transfer of contaminants between experiments.[8][9]

Q2: How can this compound contamination affect my experimental results?

A2: As a volatile organic compound, this compound has the potential to interfere with sensitive biological assays. While specific studies on this compound are limited, VOCs, in general, can exhibit cytotoxic effects and interfere with various cellular processes.[5][10][11] Potential interferences include:

  • Cytotoxicity: It may affect cell viability and growth, leading to inaccurate results in cell-based assays.

  • Assay Interference: VOCs can interfere with assay reagents and detection methods. For example, they might interfere with luciferase-based reporter assays or other sensitive enzymatic reactions.[12][13][14]

  • Altered Cellular Signaling: The presence of xenobiotics can induce stress responses and alter cellular signaling pathways, confounding the interpretation of experimental data.

Q3: What are the signs of potential this compound contamination?

A3: Due to its volatility and distinct odor, the first sign might be an unusual earthy or musty smell in the laboratory or incubator. Other indicators could be unexplained variability in experimental results, decreased cell viability, or unexpected peaks in analytical chromatography.

Q4: How can I detect this compound in my samples?

A4: The most common and effective method for detecting volatile organic compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17] This technique can separate volatile components in a sample and provide a mass spectrum for identification. A detailed protocol for a general GC-MS analysis of volatile compounds in cell culture media is provided in the Experimental Protocols section.

Q5: How can I remove this compound from my solutions?

A5: Several methods can be employed to remove volatile organic compounds from aqueous solutions. For this compound, the most promising approaches include:

  • Activated Carbon Treatment: Activated carbon is widely used for the removal of organic molecules from water due to its high porosity and large surface area.[10][18][19][20] A general protocol for using activated carbon to decontaminate cell culture media is provided below.

  • Sparging with an inert gas: Bubbling an inert gas, such as nitrogen, through the solution can help to strip volatile compounds. However, this method may not be suitable for all solutions, especially those containing sensitive proteins.

  • Solvent Extraction: For non-biological samples, extraction with a non-polar solvent can be effective.[21][22]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexplained cell death or poor cell growth Cytotoxicity from this compound contamination.1. Test for the presence of this compound using GC-MS. 2. If present, treat the cell culture medium with activated carbon. 3. Use high-quality, certified low-leachable plasticware.
Inconsistent or unexpected results in sensitive assays (e.g., ELISA, reporter assays) Interference of this compound with assay components.1. Run a control experiment with a known concentration of this compound to confirm interference. 2. If interference is confirmed, decontaminate all solutions and buffers using activated carbon. 3. Ensure proper laboratory hygiene and cleaning procedures to prevent re-contamination.
Appearance of unknown peaks in GC-MS or HPLC analysis Contamination from laboratory equipment or environment.1. Analyze a blank sample (e.g., pure solvent or medium) to identify background peaks. 2. Review laboratory procedures for potential sources of contamination. 3. Follow the detailed cleaning protocols for laboratory equipment.

Data Presentation

Table 1: General Specifications for Activated Carbon for Water Treatment

Parameter Typical Range
Iodine Number (mg/g)500 - 1200
Surface Area (m²/g)500 - 1150
Methylene Blue Value (mg/g)120 - 280
Ash Content (%)< 15
Mesh Size8x30, 12x40, 20x50

Data compiled from various sources on activated carbon for water purification.[10][18][20]

Experimental Protocols

Protocol 1: Detection of this compound in Cell Culture Media by Headspace GC-MS

This protocol provides a general method for the detection of volatile organic compounds in cell culture media. Optimization may be required for your specific instrumentation and sample matrix.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • 20 mL headspace vials with caps (B75204) and septa

  • Gas-tight syringe

  • Cell culture medium sample

  • This compound standard (for confirmation)

  • Sodium chloride (NaCl), analytical grade

Procedure:

  • Sample Preparation:

    • Place 5 mL of the cell culture medium sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial. This increases the vapor pressure of the volatile compounds.

    • Immediately seal the vial with a cap and septum.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a constant temperature (e.g., 60-80°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the liquid and gas phases.

  • GC-MS Analysis:

    • Injection: The headspace autosampler will inject a specific volume of the gas phase (headspace) into the GC injection port.

    • GC Separation:

      • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds based on their boiling points.

      • Carrier Gas: Use an inert gas like Helium or Hydrogen.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan a mass range appropriate for this compound (molecular weight: 182.30 g/mol ), for example, m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum of this compound will have a characteristic fragmentation pattern.

Protocol 2: Removal of this compound from Cell Culture Media using Activated Carbon

This protocol describes a general procedure for removing volatile organic contaminants from cell culture media. It is crucial to use sterile techniques throughout the process.

Materials:

  • Powdered or granular activated carbon (high purity, low ash content)

  • Sterile conical tubes or flasks

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

  • Contaminated cell culture medium

Procedure:

  • Sterilization of Activated Carbon:

    • Weigh the desired amount of activated carbon into a glass container.

    • Autoclave the activated carbon to ensure sterility.

  • Treatment of Medium:

    • Aseptically add the sterile activated carbon to the contaminated cell culture medium. A starting concentration of 1-2% (w/v) is recommended.

    • Incubate the mixture at room temperature or 4°C for a defined period (e.g., 30-60 minutes) with gentle agitation. The optimal time and temperature should be determined empirically.

  • Removal of Activated Carbon:

    • Allow the larger particles of activated carbon to settle by gravity.

    • Carefully decant the supernatant.

    • To remove any remaining fine particles, filter the medium through a sterile 0.22 µm syringe filter. It may be necessary to use a pre-filter or perform a centrifugation step before the final filtration to prevent clogging.

  • Quality Control:

    • Test a small aliquot of the treated medium for the presence of this compound using the GC-MS protocol described above to confirm its removal.

    • Perform a cell growth and viability assay to ensure that the treatment process has not negatively impacted the quality of the medium.

Mandatory Visualization

Experimental_Workflow_for_Contamination_Identification_and_Removal cluster_identification Contamination Identification cluster_removal Contamination Removal A Suspected Contamination (e.g., poor cell growth, unusual odor) B Sample Collection (e.g., cell culture media) A->B C Headspace GC-MS Analysis B->C D Data Analysis (Compare to standard) C->D E Identification of this compound D->E F Contaminated Media E->F Proceed to Removal G Activated Carbon Treatment F->G H Filtration (0.22 µm) G->H I Decontaminated Media H->I J Quality Control (GC-MS and Bioassay) I->J J->A Re-evaluate if contamination persists

Caption: Workflow for identifying and removing this compound contamination.

Logical_Relationship_of_Contamination_Sources A Potential Sources of this compound B Leachables from Plasticware (e.g., tubes, tips) A->B C Environmental Contamination (e.g., laboratory air) A->C D Cross-Contamination (e.g., improper cleaning) A->D E Experimental Sample (e.g., cell culture, protein solution) B->E C->E D->E F Compromised Experimental Results E->F

Caption: Potential sources leading to this compound contamination.

References

Technical Support Center: Optimizing GC Injection Parameters for 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of 2-Ethylfenchol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection technique for this compound analysis?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample. For high concentration samples, split injection is preferred to avoid column overload and ensure sharp peaks. For trace-level analysis, splitless injection is necessary to achieve the required sensitivity by transferring the entire sample onto the column.

Q2: What is a good starting point for the injector temperature?

A2: A common starting point for the injector temperature is 250 °C. However, the optimal temperature should be high enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation. Given that the boiling point of this compound is approximately 232 °C at atmospheric pressure, an injector temperature in the range of 230-260 °C is a reasonable starting point for method development.[1]

Q3: How do I select an appropriate GC column for this compound analysis?

A3: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a suitable choice for the analysis of terpene alcohols like this compound. A standard column dimension of 30 m x 0.25 mm ID with a 0.25 µm film thickness is commonly used.[2]

Q4: What are typical oven temperature program parameters for this compound?

A4: A good starting point for the oven temperature program is an initial temperature of 60 °C, followed by a ramp of 3 °C/min to 246 °C.[2] The initial temperature and ramp rate can be optimized to achieve the best separation from other components in the sample matrix.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active sites in the injector or column Deactivate the inlet liner by cleaning or replacing it. Use a liner with glass wool to trap non-volatile residues. Trim the first few centimeters of the column.
Inlet temperature too low Increase the inlet temperature in increments of 10-20 °C to ensure complete vaporization. Avoid exceeding the thermal stability limit of this compound.
Column overload (causes fronting) For splitless injection, dilute the sample. For split injection, increase the split ratio.
Inappropriate solvent Ensure the solvent is compatible with the stationary phase. For non-polar columns, avoid highly polar solvents if possible, or use a retention gap.
Improper column installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Problem: Low Sensitivity or No Peak

Possible Causes and Solutions:

CauseSolution
Split ratio too high (split injection) Decrease the split ratio (e.g., from 100:1 to 50:1 or lower) to introduce more sample onto the column.
Leak in the injection system Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.
Incorrect splitless purge time (splitless injection) Ensure the splitless purge valve is closed during injection and for a sufficient time afterward (e.g., 0.5-1.0 min) to allow for complete sample transfer.
Injector temperature too low Increase the injector temperature to ensure efficient vaporization and transfer of this compound to the column.
Syringe issue Inspect the syringe for blockage or damage. Ensure the correct injection volume is being delivered.
Problem: Peak Splitting

Possible Causes and Solutions:

CauseSolution
Solvent-analyte-phase mismatch If using a non-polar column with a polar solvent, this can cause peak splitting. Consider using a less polar solvent or a column with a compatible stationary phase.
Inlet overload Dilute the sample or increase the split ratio.
Condensation in the injector (backflash) Ensure the injection volume is appropriate for the liner volume and solvent used. Use a liner with a larger volume or reduce the injection volume.
Improperly installed column or liner Check the installation of the column and liner to ensure a proper seal and flow path.

Experimental Protocols

Recommended Starting GC-MS Method for this compound

This method is a starting point and should be optimized for your specific instrument and sample matrix.

ParameterValue
Injection Mode Split (e.g., 50:1 for moderate concentrations) or Splitless (for trace analysis)
Injector Temperature 250 °C
Liner Deactivated, single-taper with glass wool
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial: 60 °C, Ramp: 3 °C/min to 246 °C
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 40-400 amu

Visualizations

GC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No tailing_fronting Tailing or Fronting peak_shape->tailing_fronting Yes peak_splitting Peak Splitting? sensitivity->peak_splitting No low_response Low or No Peak sensitivity->low_response Yes splitting Split Peaks peak_splitting->splitting Yes end Problem Resolved peak_splitting->end No check_activity Check for Active Sites (Liner, Column) tailing_fronting->check_activity check_inlet_temp Optimize Inlet Temperature check_activity->check_inlet_temp check_overload Check for Column Overload check_inlet_temp->check_overload check_overload->end check_split_ratio Adjust Split Ratio low_response->check_split_ratio check_leaks Check for System Leaks check_split_ratio->check_leaks check_purge_time Optimize Splitless Purge Time check_leaks->check_purge_time check_purge_time->end check_solvent Check Solvent/Phase Compatibility splitting->check_solvent check_backflash Check for Backflash check_solvent->check_backflash check_backflash->end

Caption: A workflow for troubleshooting common GC issues.

Injection_Parameter_Optimization start Start: Method Development injection_mode Select Injection Mode (Split/Splitless) start->injection_mode inlet_temp Set Initial Inlet Temperature (~250 °C) injection_mode->inlet_temp oven_program Set Oven Program (e.g., 60-246 °C at 3 °C/min) inlet_temp->oven_program run_analysis Perform Initial Analysis oven_program->run_analysis evaluate Evaluate Peak Shape and Sensitivity run_analysis->evaluate optimize_split Adjust Split Ratio evaluate->optimize_split Split Mode optimize_splitless Adjust Purge Time evaluate->optimize_splitless Splitless Mode final_method Final Optimized Method evaluate->final_method Acceptable optimize_temp Fine-tune Inlet & Oven Temperatures optimize_split->optimize_temp optimize_splitless->optimize_temp optimize_temp->final_method

Caption: A logical workflow for optimizing GC injection parameters.

References

selecting the appropriate GC column for 2-Ethylfenchol separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate GC column and optimizing the separation of 2-Ethylfenchol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

A1: this compound is a synthetic fragrance ingredient with a powerful earthy and ambery odor.[1] It is a derivative of fenchol, a bicyclic monoterpene alcohol.[2] The primary challenge in its GC analysis lies in the potential presence of multiple stereoisomers. Like many terpenes and their derivatives, these isomers can have very similar chemical properties, making them difficult to separate on standard achiral GC columns.[3] Achieving separation of these isomers is often critical as they may possess different sensory or biological properties.

Q2: What are the key factors to consider when selecting a GC column for this compound analysis?

A2: The selection of an appropriate GC column is the most critical step for a successful separation.[4][5] The primary factors to consider are:

  • Stationary Phase Chemistry: The choice of stationary phase dictates the selectivity of the separation. The decision should be based on the polarity of this compound and the need to resolve its isomers.

  • Column Dimensions:

    • Internal Diameter (I.D.): Affects column efficiency and sample capacity. Smaller I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher resolution, which is crucial for separating closely eluting isomers.[5][6]

    • Film Thickness: Thicker films increase analyte retention, which can be beneficial for volatile compounds.[4]

    • Column Length: Longer columns provide more theoretical plates and thus better resolving power, but at the cost of longer analysis times.[6]

Q3: Which type of stationary phase is recommended for the separation of this compound isomers?

A3: Due to the chiral nature of this compound, a chiral stationary phase is highly recommended for the separation of its enantiomers. Stationary phases containing cyclodextrin (B1172386) derivatives are particularly effective for this purpose.[3][7][8]

  • For enantiomeric separation (chiral analysis): Look for columns with stationary phases such as permethylated beta-cyclodextrin.[3][7] These phases provide the necessary stereoselective interactions to resolve enantiomers.

  • For general profiling or separation of diastereomers (achiral analysis): A mid-polarity column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is a good starting point.[9] For more polar analytes, a wax-type column (polyethylene glycol) could also be considered.[10]

Q4: Can you provide a starting point for GC method parameters for this compound analysis?

A4: While optimization is essential, the following parameters can serve as a starting point, based on typical methods for terpene analysis:[11]

ParameterRecommended Starting Condition
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (for 0.25 mm I.D. column)
Oven Program Initial Temp: 60-80°C, hold for 1-2 min
Ramp: 5-10 °C/min to 240-280 °C
Final Hold: 2-5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 250-300 °C

Troubleshooting Guide

This guide addresses common issues encountered during the GC separation of this compound.

IssuePossible CausesRecommended Actions
Poor Resolution / Co-eluting Peaks Incorrect Stationary Phase: The column is not selective enough for the isomers.[12]Switch to a column with a different selectivity. For enantiomers, a chiral column is mandatory.[7]
Sub-optimal Oven Temperature Program: The ramp rate may be too fast.[13]Decrease the temperature ramp rate to improve separation.
Column Overload: Injecting too much sample can cause peak broadening and loss of resolution.[14]Reduce the injection volume or dilute the sample.
Peak Tailing Active Sites: The inlet liner, column, or injection port may have active sites (e.g., silanols) that interact with the hydroxyl group of this compound.[15]Use a deactivated inlet liner. Trim the first few centimeters of the column inlet. Ensure proper column installation.[15]
Column Contamination: Non-volatile residues have accumulated on the column.Bake out the column at its maximum isothermal temperature (with carrier gas flowing). If this fails, the column may need to be replaced.
Inconsistent Retention Times Leaks in the System: Leaks in the carrier gas line, septum, or fittings will affect flow and pressure.[16]Perform a leak check of the entire system.
Fluctuations in Oven Temperature: The GC oven is not maintaining a stable temperature.[13]Verify oven temperature accuracy with an external probe.
Insufficient Equilibration Time: The column has not stabilized at the initial temperature before injection.[16]Increase the oven equilibration time in your method.
Ghost Peaks Contaminated Syringe or Inlet: Residue from previous injections.Rinse the syringe with a clean solvent before each injection. Routinely replace the septum and clean the inlet liner.[15]
Carrier Gas Impurity: The carrier gas may be contaminated.[17]Ensure high-purity carrier gas and check gas traps/filters.

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound

This protocol provides a detailed methodology for the separation of this compound enantiomers.

  • Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 50 ng/µL.[11]

  • GC-MS System:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp at 5°C/min to 200°C, and hold for 5 minutes.

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C.

    • Mass Range: Scan from m/z 50 to 300.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the enantiomers based on their retention times and mass spectra.

Visualizations

GC_Column_Selection_Workflow cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Stationary Phase Selection cluster_2 Phase 3: Column Dimension & Method Development A Define Analyte: this compound (Terpene Alcohol Derivative) B Define Analytical Goal A->B C Isomeric Separation Needed? B->C D Select Chiral Stationary Phase (e.g., Cyclodextrin-based) C->D Yes (Enantiomers) E Select Achiral Stationary Phase (e.g., Mid-polarity 5% Phenyl) C->E No / Diastereomers F Select Column Dimensions (ID, Length, Film Thickness) - For high resolution: ≤0.25mm ID D->F E->F G Develop GC Method (Temperatures, Flow Rate, etc.) F->G H Optimize & Validate Method G->H

Caption: Workflow for selecting the appropriate GC column for this compound separation.

GC_Troubleshooting_Flowchart Start Problem Encountered (e.g., Poor Resolution) Q1 Are Retention Times Stable? Start->Q1 A1_Yes Check for Column Overload or Sub-optimal Temp Program Q1->A1_Yes Yes A1_No Check for Leaks & Oven Temperature Stability Q1->A1_No No Q2 Is Peak Tailing Observed? A1_Yes->Q2 End Problem Resolved A1_No->End A2_Yes Inspect/Replace Inlet Liner. Trim Column Inlet. Q2->A2_Yes Yes A2_No Evaluate Stationary Phase Selectivity. Is it appropriate for isomers? Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting flowchart for common GC separation issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated analytical method for the quantification of 2-Ethylfenchol, a key aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The performance of this proposed method is objectively compared with alternative validated methods for similar volatile terpenes and flavor compounds, supported by experimental data from published studies. This document is intended to assist researchers and quality control analysts in the selection and implementation of robust analytical methods for volatile organic compounds.

Comparison of Validated Analytical Methods

The following table summarizes the key validation parameters for the proposed this compound method and compares them with other validated GC-MS methods for similar analytes. This allows for a direct comparison of method performance in terms of sensitivity, accuracy, and precision.

Analyte(s)MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
This compound (Proposed) HS-SPME-GC-MS >0.99 ~0.5 µg/L ~1.5 µg/L 90-110% <10% Expected performance based on similar compounds
Various TerpenesGC-MS>0.990.25 µg/mL0.75 µg/mL95.0-105.7%0.32-8.47%[1][2]
Volatile Organic Compounds in Dry-Cured HamHS-SPME-GC-MSNot Specified0.03–1.13 mg kg⁻¹0.09–3.41 mg kg⁻¹Not SpecifiedNot Specified[3][4]
10 Major Terpenes in CannabisGC-FID>0.990.3 µg/mL1.0 µg/mL89-111%<10%[5]
45 Terpenes in Cannabis FlowersHS-FET-GC/MS>0.995 (for most)at least 6 µg/gNot SpecifiedBias <15%<15%[6]
30 Terpenes and Terpenoids in Plant MaterialHeadspace GC-MSNot SpecifiedNot Specified2.5-400 ppm (dynamic range)75-103%<12%[7]

Experimental Protocols

Detailed methodologies for the proposed this compound analysis and a representative alternative method are provided below.

Proposed Method: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This method is designed for the sensitive and selective quantification of this compound in liquid matrices such as beverages or fragrance solutions.

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a magnetic stir bar and 1 g of NaCl to enhance the release of volatile compounds.

  • Spike the sample with an appropriate internal standard (e.g., d6-2-Ethylfenchol or a structurally similar compound not present in the sample) at a known concentration.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler of the GC-MS system.

  • Incubate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in Electron Ionization (EI) mode at 70 eV.

    • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z derived from its mass spectrum) and the internal standard.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

4. Method Validation:

  • Linearity: Prepare a series of calibration standards of this compound in the relevant matrix and analyze them to construct a calibration curve.

  • Accuracy and Precision: Perform recovery studies by spiking the matrix with known concentrations of this compound at low, medium, and high levels. Analyze these samples in replicate to determine the percent recovery and relative standard deviation.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8][9]

Alternative Method: Liquid-Liquid Extraction (LLE) GC-MS for Terpenes

This is a classic extraction technique suitable for a broader range of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Mix 1 mL of the liquid sample with 1 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Add an internal standard.

  • Vortex the mixture for 2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • The GC-MS conditions would be similar to the HS-SPME method, with the main difference being the injection technique (liquid injection instead of SPME desorption).

Visualizations

The following diagrams illustrate the workflow of the proposed analytical method and a comparison of key analytical techniques.

Analytical_Workflow Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1g) Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Incubate Incubate at 60°C (15 min) Seal_Vial->Incubate Expose_Fiber Expose SPME Fiber (30 min) Incubate->Expose_Fiber Desorb Desorb in GC Inlet (250°C) Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report Method_Comparison Comparison of Analytical Techniques cluster_gcms GC-MS Based Methods cluster_hplc HPLC Based Methods HS_SPME HS-SPME-GC-MS LLE LLE-GC-MS HPLC_UV HPLC-UV HPLC_MS HPLC-MS Analyte Volatile Analyte Analyte->HS_SPME High Sensitivity for Volatiles Analyte->LLE Broad Applicability Analyte->HPLC_UV Less Common for Volatiles Analyte->HPLC_MS For Thermally Labile Volatiles

References

Inter-Laboratory Comparison of 2-Ethylfenchol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Fictional Introduction]

This guide presents a synthesized inter-laboratory comparison for the analysis of 2-Ethylfenchol, a volatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries. Given the importance of accurate quantification of this compound in various matrices for quality control and research purposes, this document outlines a comparative study of common analytical methodologies. The data herein is a composite representation from multiple laboratories to illustrate typical method performance and provide researchers, scientists, and drug development professionals with a framework for selecting and validating appropriate analytical techniques. Inter-laboratory comparisons are essential for assessing the proficiency of analytical laboratories and ensuring the reliability and comparability of data across different sites.

Analytical Methodologies for this compound

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS is well-suited for volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), provides an alternative for thermally labile compounds or when derivatization is not desirable.

Inter-Laboratory Comparison Study

The following table summarizes the performance of three analytical methods for the quantification of this compound from a fictional proficiency testing panel of spiked human plasma samples. The data represents a synthesis of expected outcomes from an inter-laboratory study involving ten participating laboratories.

ParameterMethod A: GC-MS (Headspace)Method B: GC-MS (LLE)Method C: LC-MS/MS (APCI)
Linearity (r²) >0.995>0.998>0.999
Limit of Detection (LOD) 0.5 µg/L0.1 µg/L0.2 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.5 µg/L0.8 µg/L
Mean Recovery (%) 92.898.2101.5
Precision (RSD %) 7.54.25.8

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling

This method is advantageous for its minimal sample preparation.

  • Sample Preparation: 1 mL of plasma is mixed with an internal standard solution in a headspace vial. The vial is sealed and heated to allow volatile compounds, including this compound, to partition into the headspace.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

    • Injector Temperature: 250°C in splitless mode.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for characteristic ions of this compound.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE)

This method offers enhanced sensitivity due to the concentration step.

  • Sample Preparation: To 1 mL of plasma, an internal standard is added. The sample is then extracted with a suitable organic solvent (e.g., hexane/ethyl acetate (B1210297) mixture). The organic layer is separated, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in a smaller volume of solvent before injection.

  • GC-MS Conditions:

    • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 70°C held for 1 minute, ramped to 280°C at 15°C/min, and held for 3 minutes.

    • Injector Temperature: 260°C in splitless mode.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with SIM for target ions.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with APCI

This technique is suitable for direct injection of the extracted sample.

  • Sample Preparation: Proteins are precipitated from 0.5 mL of plasma by adding a precipitating agent (e.g., acetonitrile) containing the internal standard. The sample is centrifuged, and the supernatant is directly injected into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow of the inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Study Design and Protocol Development B Preparation and Distribution of Proficiency Test Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission C->D E Statistical Analysis of Results (e.g., Z-scores) D->E F Performance Evaluation and Reporting E->F

Inter-laboratory comparison workflow.

Hypothetical Signaling Pathway Interaction

To provide context for researchers in drug development, the following diagram illustrates a hypothetical signaling pathway where this compound might act as a modulator of a G-protein coupled receptor (GPCR), a common target for pharmaceuticals.

G This compound This compound GPCR GPCR This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

A Comparative Sensory Analysis of 2-Ethylfenchol and Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory properties of two closely related monoterpenoid alcohols: 2-Ethylfenchol and fenchol (B156177). Understanding the distinct sensory profiles of these molecules is crucial for their application in the flavor, fragrance, and pharmaceutical industries. This document summarizes available quantitative and qualitative data, outlines experimental protocols for sensory analysis, and visualizes key concepts.

Executive Summary

This compound and fenchol, while structurally similar, exhibit markedly different sensory characteristics. This compound is predominantly characterized by its strong earthy and woody aroma and taste, with nuances of patchouli and root vegetables. In contrast, fenchol possesses a classic camphoraceous and piney profile, complemented by citrus and herbal notes. These differences are likely due to their distinct interactions with olfactory and taste receptors. This guide delves into the available data to provide a comprehensive comparison for research and development applications.

Comparative Sensory Profiles

The sensory attributes of this compound and fenchol have been characterized through various descriptive analyses. A summary of these properties is presented below.

Table 1: Comparison of Sensory Properties of this compound and Fenchol
Sensory AttributeThis compoundFenchol
Odor Profile Primary: Earthy, woody, patchouli, damp soil.[1][2][3] Secondary: Ambery, mossy, rooty, musty, camphoreous.[1][2]Primary: Camphoraceous, piney, woody.[4][5] Secondary: Dry, sweet, lemon/lime, herbal, cooling.[4][6][7]
Taste Profile Primary: Earthy.[1] Secondary: Minty, fir needle, rooty, humus, mushroom, potato, tea.[1]Primary: Camphoraceous, cooling.[4] Secondary: Medicinal, minty, earthy, humus, herbal, slightly citrusy, bitter.[4][8]
Odor Strength High.[1]Medium.[6][9]
Aroma Threshold Camphor cooling, citrus lime-like, fruity blueberry at 1.0%.[10]-
Taste Threshold Camphor-like cooling, citrus and fresh at 10 ppm.[10]Intense camphoraceous, cooling, piney with an earthy nuance, minty-citrus lime and spicy notes at 1 to 5 ppm.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible sensory evaluation of flavor and fragrance compounds. Below are outlines of standard experimental protocols relevant to the data presented.

Descriptive Sensory Analysis

Descriptive sensory analysis is used to identify and quantify the sensory attributes of a product. A trained panel of assessors evaluates the samples and provides a detailed description of the aroma and flavor characteristics.

  • Objective: To identify and quantify the distinct aroma and taste attributes of this compound and fenchol.

  • Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity.

  • Sample Preparation:

    • Solutions of this compound and fenchol are prepared in a neutral solvent (e.g., dipropylene glycol for odor, water or a specified food matrix for taste) at standardized concentrations (e.g., 1.0% for odor, 1-10 ppm for taste).[1][7][10]

    • Samples are presented in coded, identical containers to blind the panelists.

  • Evaluation Procedure:

    • Panelists individually assess the aroma of each sample by sniffing from the container.

    • For taste evaluation, panelists take a small amount of the solution into their mouth, hold for a few seconds, and then expectorate.

    • Panelists rate the intensity of pre-defined sensory attributes (e.g., earthy, woody, camphoraceous, piney, citrus) on a structured scale (e.g., a 15-point scale).

    • A washout period with purified water and unsalted crackers is enforced between samples to cleanse the palate.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute for both compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines gas chromatography with human sensory assessment to identify odor-active compounds in a sample.

  • Objective: To separate and identify the specific volatile compounds responsible for the characteristic aromas of this compound and fenchol and to determine their odor potency.

  • Instrumentation: A gas chromatograph equipped with a sniffing port.

  • Procedure:

    • A diluted sample of the compound is injected into the GC.

    • As the separated compounds elute from the GC column, the effluent is split between a chemical detector (e.g., mass spectrometer for identification) and a sniffing port.

    • A trained assessor at the sniffing port records the perceived odor, its intensity, and its duration for each eluting compound.

    • Aroma Extract Dilution Analysis (AEDA): A stepwise dilution of the sample is performed and analyzed by GC-O. The highest dilution at which an odor is still detectable is known as the Flavor Dilution (FD) factor, which indicates the odor potency of the compound.

Visualization of Methodologies and Pathways

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for a comprehensive sensory evaluation of chemical compounds.

Sensory_Workflow cluster_prep Sample Preparation cluster_analysis Sensory Analysis cluster_data Data Acquisition & Analysis cluster_output Output Compound_A This compound Dilution Serial Dilutions Compound_A->Dilution Compound_B Fenchol Compound_B->Dilution Solvent Neutral Solvent (e.g., water, oil) Solvent->Dilution Sensory_Panel Trained Sensory Panel Dilution->Sensory_Panel Blinded Samples GC_O Gas Chromatography-Olfactometry (GC-O) Dilution->GC_O Intensity_Rating Intensity Ratings Sensory_Panel->Intensity_Rating Odor_Description Odor Descriptions Sensory_Panel->Odor_Description Aromagram Aromagram Generation GC_O->Aromagram Statistical_Analysis Statistical Analysis Intensity_Rating->Statistical_Analysis Odor_Description->Statistical_Analysis Sensory_Profile Quantitative Sensory Profile Statistical_Analysis->Sensory_Profile OAV Odor Activity Values Aromagram->OAV

Caption: Workflow for comparative sensory analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound and fenchol is initiated by the activation of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Olfactory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant (this compound or Fenchol) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase III G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opening Ca_Na Ca2+ / Na+ Influx CNG_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified olfactory signal transduction pathway.

Conclusion

The sensory properties of this compound and fenchol are distinct and well-defined. This compound offers a unique earthy and woody profile, making it suitable for applications requiring such notes. Fenchol, with its classic camphoraceous and piney character, is well-suited for applications where a fresh, clean scent is desired. The quantitative data, while limited in direct comparative studies, supports these qualitative descriptions. Further research employing side-by-side quantitative sensory analysis and receptor screening would provide a more definitive and comprehensive understanding of the sensory differences between these two molecules.

References

An Analytical Comparison of 2-Ethylfenchol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric differences is crucial for targeted applications. This guide provides an analytical comparison of the stereoisomers of 2-Ethylfenchol, a substituted bicyclic monoterpenoid, focusing on their physicochemical properties, spectroscopic characterization, and potential biological significance.

This compound, a derivative of the naturally occurring fenchol (B156177), exists as multiple stereoisomers, primarily the endo and exo diastereomers, owing to the bicyclic nature of its fenchane (B1212791) skeleton. The spatial orientation of the ethyl group at the C2 position significantly influences the molecule's physical, chemical, and biological properties. While commercially available this compound is often a mixture of these isomers, understanding their individual characteristics is paramount for applications in fragrance, flavor, and pharmaceutical research.[1][2]

Physicochemical and Organoleptic Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂O[3]
Molecular Weight 182.31 g/mol [3]
Appearance Colorless to pale yellow liquid[5]
Odor Earthy, powerful, diffusive, with ambery and patchouli undertones[1][2]
Boiling Point 105 °C at 15 mmHg[5]
Density 0.956 g/mL at 25 °C[3]
Refractive Index 1.482 at 20 °C[5]

Spectroscopic Analysis for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the differentiation and characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The spatial arrangement of the ethyl group relative to the bicyclic ring in the endo and exo isomers of this compound results in distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

In the parent compound, fenchol, the proton attached to the hydroxyl-bearing carbon (C2) exhibits a characteristic signal whose multiplicity and chemical shift are diagnostic of the endo or exo configuration. For this compound, the signals of the protons on the ethyl group and the adjacent bridgehead protons would be similarly informative. The Nuclear Overhauser Effect (NOE) is a definitive NMR technique to distinguish between these isomers by observing the spatial proximity between the protons of the ethyl group and specific protons of the fenchol skeleton.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an effective method for separating the endo and exo isomers of this compound. The different boiling points and polarities of the isomers, arising from their distinct molecular shapes and dipole moments, lead to different retention times on a GC column. The mass spectra of the diastereomers are often very similar, as they are constitutional isomers. However, subtle differences in fragmentation patterns can sometimes be observed.[7][8]

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers typically involves the reaction of fenchone (B1672492) with an ethylating agent, such as an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium. The stereochemical outcome of this reaction (the ratio of endo to exo products) is influenced by factors such as the solvent, temperature, and the specific organometallic reagent used.

General Procedure:

  • A solution of fenchone in an anhydrous ether solvent (e.g., diethyl ether, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

  • The ethylating reagent (e.g., a solution of ethylmagnesium bromide in diethyl ether) is added dropwise to the stirred fenchone solution.

  • The reaction mixture is stirred for a specified period at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of endo- and exo-2-Ethylfenchol.

Separation of this compound Isomers

The separation of the endo and exo diastereomers of this compound can be achieved using chromatographic techniques.

Protocol for Column Chromatography:

  • A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

  • The crude mixture of this compound isomers is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel column.

  • The isomers are eluted from the column using a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the separated isomers.

Biological Activity

While specific studies on the biological activities of individual this compound isomers are limited, research on related substituted fenchol and norbornane (B1196662) derivatives suggests that stereochemistry plays a crucial role in their biological effects. For instance, the stereoselective inhibition of acetylcholinesterase by endo and exo isomers of 2-norbornyl-N-n-butylcarbamates highlights the importance of spatial orientation for enzyme-ligand interactions.[9]

Given the structural similarity, it is plausible that the endo and exo isomers of this compound could exhibit differential activities in various biological assays, including antimicrobial, antioxidant, and enzyme inhibitory activities.[10][11][12] Further research is warranted to explore these potential differences.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound isomers and a generalized signaling pathway that could be investigated based on the known activities of similar compounds.

Synthesis_and_Analysis_Workflow Fenchone Fenchone Reaction Grignard Reaction Fenchone->Reaction Ethyl_Grignard Ethyl Grignard Reagent Ethyl_Grignard->Reaction Crude_Product Crude Mixture (endo- & exo-2-Ethylfenchol) Reaction->Crude_Product Separation Chromatographic Separation Crude_Product->Separation Endo_Isomer endo-2-Ethylfenchol Separation->Endo_Isomer Exo_Isomer exo-2-Ethylfenchol Separation->Exo_Isomer Analysis Spectroscopic Analysis (NMR, GC-MS) Endo_Isomer->Analysis Biological_Assay Biological Activity Screening Endo_Isomer->Biological_Assay Exo_Isomer->Analysis Exo_Isomer->Biological_Assay

Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.

Potential_Signaling_Pathway cluster_isomers This compound Isomers Endo endo-Isomer Receptor Cellular Receptor / Enzyme Endo->Receptor Binding Affinity 1 Exo exo-Isomer Exo->Receptor Binding Affinity 2 Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antimicrobial) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for investigating the differential biological effects of this compound isomers.

References

A Comparative Cross-Validation of HPLC and GC Methods for the Analysis of 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds, the selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. 2-Ethylfenchol, a volatile terpenoid derivative used in fragrance and flavor applications, presents a case where both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be considered for its quantification. This guide provides a comprehensive comparison of these two methods, supported by detailed experimental protocols and expected performance data, to facilitate an informed decision for the analysis of this compound.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on analyte interaction with a stationary phase.Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Operating Temperature Typically ambient to moderately elevated (e.g., 25-50°C).High temperatures are required for volatilization (e.g., 150-300°C).
Sample Preparation May require derivatization to introduce a UV-active chromophore for sensitive detection.Generally simpler, often involving dissolution in a suitable solvent.
Instrumentation Cost Generally higher due to high-pressure pumps and solvent consumption.Generally lower initial and operational costs.
Analysis Time Can range from 10 to 30 minutes.Typically faster, with run times of 5 to 20 minutes.
Separation Efficiency Good resolution, influenced by mobile phase composition and stationary phase chemistry.Excellent resolution for volatile compounds, particularly with capillary columns.

Data Presentation: Method Validation Parameters

The following table summarizes the expected performance characteristics for hypothetical, yet realistic, HPLC-UV and GC-FID methods for the analysis of this compound. These parameters are based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Validation ParameterHPLC-UV (with derivatization)GC-FID
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (RSD%) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 1.5 µg/mL~ 0.3 µg/mL

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

GC-FID is the more conventional and direct method for analyzing volatile compounds like this compound.[5] The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable volatile solvent such as methanol (B129727) or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Instrumentation:

  • A standard gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 220°C at a rate of 15°C/minute.

    • Hold: Hold at 220°C for 2 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/minute.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

As this compound lacks a significant UV chromophore, direct UV detection would offer poor sensitivity. Therefore, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule. This protocol outlines a representative method using a derivatizing agent such as p-nitrobenzoyl chloride.

Sample Preparation and Derivatization:

  • Derivatization Reagent Preparation: Prepare a 0.1 M solution of p-nitrobenzoyl chloride in anhydrous acetonitrile (B52724).

  • Sample Derivatization:

    • To 1 mL of a solution of this compound (approximately 1 mg/mL in anhydrous acetonitrile), add 1.5 mL of the derivatization reagent and 0.5 mL of pyridine (B92270) (as a catalyst).

    • Heat the mixture at 60°C for 30 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of 5% sodium bicarbonate solution to quench the excess reagent.

    • Extract the derivative with 2 x 5 mL of dichloromethane.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation:

  • A standard HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (corresponding to the absorbance maximum of the p-nitrobenzoyl derivative).

  • Injection Volume: 20 µL.

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_crossval Cross-Validation cluster_conclusion Conclusion HPLC_Dev HPLC Method Development (with Derivatization) HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC_Dev->GC_Val Sample_Analysis Analysis of the Same Samples by Both Validated Methods HPLC_Val->Sample_Analysis GC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Demonstration of Method Equivalency or Defined Method Bias Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

For the routine analysis of this compound, GC-FID stands out as the more direct and efficient method due to its ability to analyze the volatile compound without the need for chemical derivatization. This simplifies the sample preparation workflow and reduces potential sources of error. However, HPLC with pre-column derivatization serves as a viable orthogonal method for cross-validation.[5] While it involves a more complex and time-consuming protocol, it provides confirmation of quantitative results through a completely different separation and detection principle. The development and cross-validation of both an HPLC and a GC method, as outlined, ensures a robust and comprehensive analytical characterization of this compound, leading to higher confidence in the final reported concentrations, which is a critical aspect in research and quality control within the pharmaceutical and chemical industries.

References

A Comparative Guide to Certified Reference Materials for 2-Ethylfenchol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Accuracy in the Analysis of 2-Ethylfenchol

The accurate quantification of this compound, a key volatile compound found in alcoholic beverages and a component in fragrance formulations, is critical for quality control, regulatory compliance, and research and development. The foundation of precise and reliable analytical measurements lies in the use of high-quality Certified Reference Materials (CRMs). This guide provides an objective comparison of commercially available CRMs for this compound analysis, supported by a review of analytical methodologies and their performance data.

Comparison of this compound Certified Reference Materials

The selection of an appropriate CRM is a pivotal step in developing and validating robust analytical methods. Key factors for consideration include the certified concentration and its uncertainty, the solvent matrix, and the accreditation of the issuing body. The following table summarizes the specifications of this compound CRMs from leading suppliers.

SupplierProduct Name/NumberFormatConcentration/PurityUncertaintyISO Accreditation
Spex CertiPrep S-4952Solution in Ethanol (B145695)1000 µg/mLNot specifiedISO/IEC 17025:2017, ISO 17034:2016
Sigma-Aldrich W349100Neat Solid≥97% (FCC, FG)Not specifiedNo specific ISO accreditation for this product is listed, but the company operates under a quality management system.

Note: The information provided is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to confirm the specifications with the supplier at the time of purchase.

Performance in Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds like this compound, particularly in complex matrices such as alcoholic beverages. The use of a CRM is essential for the accurate quantification of the analyte.

A representative GC-MS method for the analysis of alkylphenols in wine, adaptable for this compound, is provided by the International Organisation of Vine and Wine (OIV).[1] This method utilizes Solid Phase Microextraction (SPME) for sample preparation, which offers a solventless and sensitive extraction technique. While the OIV method does not specify a particular CRM supplier, the use of a certified standard, such as those from Spex or Sigma-Aldrich, is crucial for establishing traceability and ensuring the accuracy of the results.

Expected Performance Characteristics (based on similar compound analysis):

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Recovery90 - 110%
Repeatability (RSDr)< 10%
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally labile. For a compound like this compound, which has a chromophore, UV detection can be employed. The use of a well-characterized CRM is fundamental for the calibration of the instrument and the quantification of the analyte.

While a specific HPLC method for this compound was not found in the reviewed literature, a general approach for the analysis of fragrance allergens in cosmetics can be adapted. Such methods often involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and a general framework for an HPLC method.

GC-MS Method for this compound in Wine (Adapted from OIV-OENO 620-2020)[1]

This method describes the analysis of alkylphenols in wine using SPME-GC-MS.

1. Sample Preparation (SPME)

  • Place 10 mL of the wine sample into a 20 mL headspace vial.

  • Add a suitable internal standard (e.g., a deuterated analogue of a similar compound).

  • Add approximately 2 g of sodium chloride to enhance the extraction efficiency.

  • Seal the vial and place it in a heated autosampler tray at 40°C.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for 20 minutes for extraction.

2. GC-MS Analysis

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 260°C in splitless mode for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 5°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Calibration

  • Prepare a series of calibration standards in a synthetic wine matrix (e.g., 12% ethanol solution with tartaric acid) using a certified reference material of this compound. The concentration range should bracket the expected concentration in the samples.

  • Analyze the calibration standards using the same SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

General HPLC-UV Method Framework for this compound Analysis

This protocol provides a starting point for developing an HPLC method for this compound.

1. Sample Preparation

  • For liquid samples (e.g., fragrances, beverages), a simple dilution with the mobile phase may be sufficient.

  • For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.

2. HPLC Analysis

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile or methanol. The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength where this compound exhibits significant absorbance (this would need to be determined experimentally, likely in the low UV range).

  • Column Temperature: 30°C.

3. Calibration

  • Prepare a series of calibration standards by dissolving the this compound CRM in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (10 mL) Vial Add to 20 mL Vial Sample->Vial IS Add Internal Standard Vial->IS NaCl Add NaCl IS->NaCl Seal Seal Vial NaCl->Seal Heat Incubate at 40°C Seal->Heat SPME SPME Headspace Extraction (20 min) Heat->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Transfer Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

CRM_Selection_Logic Start Start: Need for this compound Standard Accreditation Is ISO 17034/17025 Accreditation Critical? Start->Accreditation Format Is a Solution Standard Required? Accreditation->Format No Spex Select Spex CertiPrep CRM Accreditation->Spex Yes Format->Spex Yes Purity Is High Purity Neat Material Sufficient? Format->Purity No End End: CRM Selected Spex->End Sigma Select Sigma-Aldrich Standard Sigma->End Purity->Sigma Yes Purity->End No

Caption: Decision tree for selecting a this compound reference material.

References

A Comparative Analysis of 2-Ethylfenchol in Essential Oils: Natural Occurrence vs. Synthetic Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative examination of 2-Ethylfenchol, a key aroma compound, in the context of essential oils. While direct quantitative data on the natural occurrence of this compound in a wide range of essential oils is scarce in current scientific literature, this document summarizes available data on a closely related compound, highlights its role as a synthetic fragrance enhancer, and provides detailed experimental protocols for its quantification.

Data Presentation: Concentration of Fenchol (B156177) Derivatives in Essential Oils

Due to the limited data on the natural presence of this compound, this table includes data on the concentration of a related fenchol derivative, exo-fenchol, found in a specific essential oil. This serves as a reference for a naturally occurring analogue.

Essential OilCompoundConcentration (%)Method of Analysis
Leucas virgataexo-Fenchol3.4GC-MS

This compound as a Synthetic Fragrance Enhancer

This compound is a commercially significant aroma chemical prized for its distinct earthy, woody, and camphoraceous scent profile.[2][4] It is frequently utilized in the fragrance industry to impart or enhance these specific notes in perfumes, cosmetics, and other scented products. Its ability to blend well with and enhance the top notes of essential oils, such as patchouli, makes it a valuable component in fragrance formulations.[2]

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound in an essential oil matrix. This protocol is based on established gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of terpenoids in essential oils.[5][6][7]

Sample Preparation and Extraction
  • Objective: To extract volatile compounds, including this compound, from the essential oil matrix.

  • Method:

    • Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., 1-heptanol) of a known concentration.

    • Dilute to the mark with a high-purity solvent such as n-hexane or ethanol.

    • Vortex the solution for 1 minute to ensure homogeneity.

    • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify this compound in the prepared sample.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 4°C/min.

      • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantification
  • Method: Create a calibration curve using standard solutions of this compound of known concentrations. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve.

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively studied, the biological activities of its parent compound, fenchol, have been investigated. Fenchol is known to possess various biological activities, including antimicrobial and anti-inflammatory properties.[8] The potential biological activities of this compound could be explored based on the known pathways affected by similar terpenoid structures.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Essential Oil B Add Internal Standard A->B C Dilute with Solvent B->C D Vortex and Filter C->D E Inject Sample D->E Prepared Sample F Separation in GC Column E->F G Ionization and Mass Analysis F->G H Peak Identification G->H Mass Spectra I Quantification via Calibration Curve H->I J Report Results I->J Putative_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Potential Anti-inflammatory Pathway Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB Activates Fenchol Fenchol / this compound Fenchol->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammatory Response Cytokines->Inflammation Mediates

References

Assessing the Purity of Synthetic 2-Ethylfenchol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds like 2-Ethylfenchol is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of synthetic this compound, a tertiary alcohol known for its earthy and camphor-like aroma.[1][2] We will delve into the methodologies, present comparative data, and provide a detailed experimental protocol for the most common approach.

Comparison of Key Analytical Methods

The purity of a synthetic compound is typically assessed using a combination of chromatographic and spectroscopic techniques. For a volatile terpene alcohol like this compound, the most relevant methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing terpenes and their derivatives.[3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information, allowing for the identification of the main compound and any impurities.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture.[5] While GC is often preferred for volatile compounds, HPLC can be adapted for the analysis of alcohols and is particularly useful for non-volatile impurities or for compounds that may degrade at the high temperatures used in GC.[6][7][8]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is an absolute method that can determine the purity of a sample without the need for a specific reference standard of the compound of interest.[9][10] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity can be accurately calculated.[11][12] This method provides comprehensive structural information about the analyte and any impurities present.[13]

Below is a table summarizing the key performance characteristics of these methods for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.Separation based on polarity in a liquid mobile phase, with various detection methods (e.g., UV, RI).Quantitative analysis based on the proportionality of NMR signal area to the number of nuclei.[10]
Selectivity Excellent for volatile impurities and isomers.Good, but may require method development for closely related isomers.Excellent for structural isomers and impurities with unique NMR signals.
Sensitivity High (ppm to ppb level).Moderate to high, depending on the detector (ppm level).Lower than chromatographic methods (typically >0.1%).
Quantitative Accuracy High, with proper calibration.High, with proper calibration.Very high; considered a primary ratio method.[12]
Sample Throughput High.Moderate to high.Moderate.
Information Provided Purity, identification of volatile impurities, molecular weight.Purity, quantification of non-volatile impurities.Absolute purity, structural confirmation, identification of impurities.[9]
Limitations Not suitable for non-volatile impurities. Thermal degradation of labile compounds is possible.[14]May have lower resolution for some isomers compared to capillary GC. Requires chromophores for sensitive UV detection.Less sensitive than chromatographic methods. Complex mixtures can lead to overlapping signals.[10]

Potential Impurities in Synthetic this compound

The manufacturing process of synthetic this compound can introduce several types of impurities. A robust purity assessment method should be able to detect and quantify these.

Impurity TypePotential SourceRecommended Analytical Technique
Starting Materials Incomplete reaction of fenchone (B1672492) or other precursors.GC-MS, HPLC
By-products Side reactions during synthesis, such as elimination or rearrangement products.GC-MS, NMR
Stereoisomers Non-stereoselective synthesis can result in a mixture of isomers.[15]Chiral GC, Chiral HPLC
Residual Solvents Solvents used during synthesis and purification.Headspace GC-MS
Reagents Unreacted reagents carried through the purification process.HPLC, GC-MS

Experimental Workflow for Purity Assessment

The general workflow for assessing the purity of a synthetic compound involves several key stages, from sample preparation to data analysis and reporting.

Purity_Assessment_Workflow cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Analytical Measurement cluster_2 Phase 3: Data Processing & Reporting SampleReceipt Receive Synthetic This compound Sample SamplePrep Accurately weigh sample and dissolve in appropriate solvent (e.g., Ethanol (B145695), Hexane) SampleReceipt->SamplePrep Documentation InternalStd Add Internal Standard (for quantitative analysis) SamplePrep->InternalStd Analysis Perform Analysis (e.g., GC-MS) InternalStd->Analysis DataAcquisition Acquire Chromatogram and Mass Spectra Analysis->DataAcquisition PeakIntegration Integrate Peak Areas DataAcquisition->PeakIntegration ImpurityID Identify Impurities (Mass Spectral Library Search) DataAcquisition->ImpurityID PurityCalc Calculate Purity (% Area or vs. Internal Std) PeakIntegration->PurityCalc ImpurityID->PurityCalc FinalReport Generate Certificate of Analysis (CoA) PurityCalc->FinalReport

Caption: Workflow for the purity assessment of this compound.

Detailed Experimental Protocol: Purity Assessment by GC-MS

This protocol describes a standard method for determining the purity of synthetic this compound and identifying volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To quantify the purity of this compound and identify any volatile impurities using GC-MS with flame ionization detection (FID) for quantitation and mass spectrometry (MS) for identification.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Ethanol or Hexane, GC grade)

  • Internal Standard (IS), e.g., n-Tetradecane or Dodecanol (purity >99%)

  • Volumetric flasks (Class A)

  • Microsyringes

  • GC vials with septa

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary GC column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane).

4. Preparation of Solutions:

  • Internal Standard Stock Solution (IS): Accurately weigh approximately 50 mg of the internal standard into a 50 mL volumetric flask and dilute to volume with the chosen solvent.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock Solution and dilute to volume with the solvent. This creates a sample concentration of approximately 10 mg/mL and an IS concentration of approximately 0.1 mg/mL.

5. GC-MS and GC-FID Parameters:

ParameterGC-MS ConditionGC-FID Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °CN/A
Ion Source Temp. 230 °CN/A
Ionization Mode Electron Ionization (EI) at 70 eVN/A
Mass Scan Range m/z 40-450N/A
Detector Temp. N/A300 °C

6. Data Analysis and Calculation:

  • Identification: Identify the this compound peak and any impurity peaks in the total ion chromatogram (TIC) from the GC-MS analysis by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Quantification (Area Percent): For a preliminary assessment, the purity can be estimated by the area percent method using the GC-FID data, assuming all components have a similar response factor.

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

  • Quantification (Internal Standard): For higher accuracy, calculate the purity using the internal standard method. First, determine the Response Factor (RF) of this compound relative to the IS using a standard of known purity.

    • Concentration = (Area_analyte / Area_IS) x (Concentration_IS / RF)

    • The final purity is then expressed as a weight/weight percentage (w/w%).

7. System Suitability:

  • Before running samples, inject a standard solution to verify system performance.

  • Check for peak shape (tailing factor), resolution between closely eluting peaks, and reproducibility of injections (%RSD < 2%).

This comprehensive approach ensures a robust and reliable assessment of the purity of synthetic this compound, providing confidence in the quality of the material for research and development applications.

References

A Comparative Analysis of the Odor Thresholds of 2-Ethylfenchol and Geosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the odor thresholds of two earthy-scented compounds: 2-Ethylfenchol and geosmin (B144297). The information presented herein is supported by experimental data to offer an objective evaluation of their relative potencies. This document is intended to be a valuable resource for researchers in the fields of sensory science, analytical chemistry, and product development.

Executive Summary

Geosmin, a naturally occurring compound produced by soil bacteria, is notorious for its potent, earthy aroma and is a common cause of off-flavors in drinking water and food products. In stark contrast, this compound, a synthetic fragrance ingredient, possesses a similar earthy and woody scent profile but requires a significantly higher concentration to be perceived. This guide delves into the quantitative differences in their odor thresholds, the methodologies used to determine these values, and the underlying biological mechanism of odor perception.

Data Presentation: Odor and Flavor Threshold Comparison

CompoundChemical StructureOdor/Flavor ProfileOdor Threshold in Water (ng/L)Flavor Threshold in Water (ng/L)Data Source(s)
Geosmin C₁₂H₂₂OEarthy, musty, soil-like0.006 - 15-[1][2]
This compound C₁₂H₂₂OEarthy, woody, patchouli-like, camphoraceousNot Available10,000,000 (10 ppm)[3]

ng/L = nanograms per liter

The data clearly illustrates the profound difference in potency between the two compounds. Geosmin's odor can be detected at extremely low concentrations, in the parts-per-trillion range, while the flavor of this compound is perceived at parts-per-million levels, indicating a significantly lower volatility and/or interaction with olfactory receptors.

Experimental Protocols

The determination of odor and taste thresholds is a critical aspect of sensory science. The methodologies employed for geosmin and this compound, as cited in the literature, are outlined below.

Determination of Geosmin Odor Threshold

The odor threshold of geosmin in water is typically determined using a combination of sensory evaluation and analytical chemistry techniques.

1. Sensory Evaluation: Flavor Profile Analysis (FPA)

  • Objective: To determine the concentration at which a trained panel of sensory analysts can detect and recognize the characteristic earthy odor of geosmin.

  • Procedure:

    • A series of geosmin solutions in odor-free water are prepared with decreasing concentrations.

    • A panel of trained and screened sensory analysts is presented with the samples in a controlled environment to minimize sensory adaptation and bias.

    • A forced-choice method, often a triangle test (two blanks and one sample), is used where panelists are asked to identify the odorous sample.

    • The threshold is typically defined as the concentration at which a statistically significant portion of the panel can correctly identify the sample.

2. Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To accurately measure the concentration of geosmin in the prepared water samples.

  • Procedure:

    • Sample Preparation: Due to the very low concentrations of geosmin, a pre-concentration step is necessary. Common techniques include:

      • Solid Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the water sample or directly immersed in it. The fiber adsorbs the volatile and semi-volatile compounds, including geosmin.

      • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a polydimethylsiloxane (B3030410) (PDMS) phase is used to stir the water sample, extracting the analytes.

    • GC-MS Analysis: The extracted compounds are then thermally desorbed from the SPME fiber or SBSE stir bar into the gas chromatograph. The GC separates the compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer then identifies and quantifies geosmin based on its unique mass spectrum.

Determination of this compound Flavor Threshold

The available data for this compound is a flavor threshold, which is determined by tasting a series of solutions.

  • Objective: To determine the concentration at which the characteristic flavor of this compound can be perceived.

  • Procedure:

    • A series of dilutions of this compound in a suitable solvent (e.g., water or a specific food matrix) are prepared.

    • A panel of trained tasters evaluates the samples, typically in an ascending order of concentration.

    • The threshold is the concentration at which a majority of the panel can reliably detect the flavor.

Signaling Pathways and Experimental Workflows

The perception of odorants like geosmin and this compound is initiated by the interaction of these molecules with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the transmission of a neural signal to the brain.

General Olfactory Signaling Pathway

The following diagram illustrates the general G-protein coupled receptor (GPCR) signaling pathway for odorant perception.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant Odorant (e.g., Geosmin, this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel (CNG Channel) cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Nerve Impulse to Brain Depolarization->Signal

Caption: General Olfactory Signaling Pathway.

Experimental Workflow for Odor Threshold Determination

The workflow for determining the odor threshold of a compound involves several key steps, from sample preparation to data analysis.

Odor_Threshold_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution of Odorant Dilution Create Serial Dilutions in Odor-Free Medium Stock->Dilution Presentation Present Samples (e.g., Triangle Test) Dilution->Presentation Panel Select & Train Sensory Panel Panel->Presentation Response Record Panelist Responses Presentation->Response Stats Statistical Analysis of Responses Response->Stats Threshold Determine Odor Threshold Concentration Stats->Threshold

Caption: Experimental Workflow for Odor Threshold Determination.

Conclusion

The comparison between this compound and geosmin highlights the vast range of potencies that can exist even among compounds with similar odor descriptors. Geosmin's exceptionally low odor threshold makes it a significant concern in industries where even trace amounts can impact product quality, such as in drinking water and aquaculture. Conversely, this compound's much higher threshold for perception makes it a suitable ingredient in fragrance applications where a distinct earthy note is desired without the risk of overwhelming the sensory experience at low concentrations. This guide provides a foundational understanding for researchers and professionals working with these and other odorous compounds, emphasizing the importance of both sensory and analytical data in product development and quality control.

References

A Comparative Guide to the Detection of 2-Ethylfenchol: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of volatile organic compounds is paramount. This guide provides a detailed comparison of two common analytical detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), when coupled with Gas Chromatography (GC) for the analysis of 2-Ethylfenchol. As a volatile bicyclic monoterpenoid, the principles of its analysis are well-represented by studies on similar terpene alcohols. This comparison is based on inferred performance from the analysis of such analogous compounds due to the limited availability of direct comparative studies on this compound itself.

Performance Characteristics: A Side-by-Side Look

The choice of detector significantly impacts the sensitivity, selectivity, and linear range of quantification. Below is a summary of the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile organic compounds similar to this compound.

Performance MetricGas Chromatography-Flame Ionization Detector (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Principle of Detection Ionization of carbon-containing compounds in a hydrogen flame, generating a measurable current.Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.FID is a universal detector for organic compounds, while MS provides structural information for identification.
Selectivity Low. Responds to virtually all organic compounds that combust.High. Can distinguish between co-eluting compounds based on their unique mass spectra.[1]GC-MS is superior for complex matrices where interferences are likely.
Limit of Detection (LOD) Typically in the low ppm to high ppb range (e.g., ~0.3 µg/mL for terpenes).[2]Generally lower than FID, in the low ppb to ppt (B1677978) range (e.g., ~15 ng/mL for borneol).[3]GC-MS offers significantly better sensitivity for trace-level analysis.[4]
Limit of Quantitation (LOQ) Typically around 1.0 µg/mL for terpenes.[2]Can be as low as 15-30 ng/mL for similar compounds.[3]Lower LOQ in GC-MS allows for more precise measurement of low-concentration analytes.
Linearity Range Wide linear range, often spanning several orders of magnitude (e.g., 1-100 µg/mL for terpenes).[2]Can have a more limited linear range compared to FID, though modern instruments show good linearity over a practical concentration range (e.g., 15-4000 ng/mL).[3][5]FID is often favored for assays requiring quantification over a broad concentration range without dilution.
Quantitative Accuracy Generally considered more accurate for quantifying compounds of a similar class due to more uniform response factors.[1][6]Can have lower accuracy for relative quantification without individual calibration standards due to varying ionization efficiencies.[1]For the most accurate quantification with either detector, the use of an internal standard and a calibration curve is recommended.
Compound Identification Based solely on retention time, which is not unique.Provides a mass spectrum, which acts as a chemical fingerprint for positive identification.GC-MS is the gold standard for unambiguous compound identification.

Experimental Workflow and Methodologies

The analysis of this compound, like other volatile compounds, follows a standardized workflow from sample preparation to data analysis. The choice of detector does not significantly alter the initial steps but is a critical consideration at the data acquisition stage.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_detectors Detector Choice sample Sample Collection extraction Solvent Extraction / Headspace Sampling sample->extraction dilution Dilution & Internal Standard Addition extraction->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation detection Detection separation->detection data_acq Data Acquisition detection->data_acq fid GC-FID detection->fid Quantitative Focus ms GC-MS detection->ms Qualitative & Quantitative quant Quantification data_acq->quant report Reporting quant->report

A generalized workflow for the analysis of this compound.
Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of volatile compounds similar to this compound using GC-FID and GC-MS.

1. Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results.

  • Liquid Samples (e.g., in a solvent matrix):

    • Dilute the sample to an appropriate concentration (e.g., 1-100 µg/mL) using a volatile organic solvent such as hexane, methanol, or dichloromethane.[7][8]

    • Add an internal standard (e.g., n-tridecane) to a fixed concentration in all samples, calibrators, and quality controls.[2]

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.[9]

    • Transfer the final solution to a 2 mL glass autosampler vial.[9]

  • Solid or Semi-Solid Samples (e.g., biological tissues, plant material):

    • Solvent Extraction: Homogenize a known weight of the sample with a suitable organic solvent. The mixture can be centrifuged, and the supernatant collected for analysis.[2]

    • Headspace Analysis: Place a weighed amount of the sample into a sealed headspace vial. Heat the vial at a constant temperature to allow volatile compounds to partition into the headspace gas, which is then sampled for injection. This technique is particularly useful for complex matrices as it avoids the injection of non-volatile components.[7][9]

2. Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This method is well-suited for the routine quantification of this compound when its identity has been previously confirmed.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.[10]

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used for terpene analysis.[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).[2][11]

  • Inlet: Split/splitless injector, typically operated in split mode (e.g., 15:1 split ratio) at 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp at 3 °C/min to 85 °C.[2] (Note: The ramp rate and final temperature should be optimized for the specific separation).

  • Detector: FID at 300-320 °C with hydrogen and air flows optimized for the instrument.[11][12]

  • Data Analysis: Quantification is based on the peak area of this compound relative to the internal standard, using a calibration curve generated from standards of known concentrations.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for both the identification and quantification of this compound, especially in complex samples.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).[13]

  • Column and Carrier Gas: Same as for GC-FID.

  • Inlet and Oven Program: Similar to GC-FID, but may require adjustments to optimize chromatographic separation for the MS.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Ion Source Temperature: 250 °C.[13]

    • Transfer Line Temperature: 250 °C.[13]

    • Acquisition Mode:

      • Full Scan: Acquire data over a mass range (e.g., m/z 40-400) for qualitative analysis and identification based on the mass spectrum.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor specific ions characteristic of this compound (and the internal standard).[3]

  • Data Analysis: Identification is confirmed by matching the acquired mass spectrum with a reference library and by retention time. Quantification is performed using the peak area of a characteristic ion, relative to the internal standard, and plotted against a calibration curve.[13]

Logical Framework for Detector Selection

The decision to use GC-FID or GC-MS depends on the specific goals of the analysis. The following diagram illustrates a logical approach to selecting the appropriate detector.

detector_selection cluster_path start Analytical Goal q1 Need for Structural Confirmation? start->q1 q2 High-Throughput Routine Quantification? q1->q2 No gcms Use GC-MS q1->gcms Yes q2->gcms No (Trace Analysis) gcfid Use GC-FID q2->gcfid Yes

References

Safety Operating Guide

Proper Disposal of 2-Ethylfenchol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 2-Ethylfenchol, a combustible liquid commonly used in the flavor and fragrance industries.[1][2][3][4][5] Adherence to these guidelines is critical for maintaining operational safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[2][6] This includes, but is not limited to:

  • Tightly fitting safety goggles with side-shields[6]

  • Chemical-impermeable gloves[6]

  • Fire/flame resistant and impervious clothing[6]

  • A full-face respirator if exposure limits are exceeded or irritation is experienced[6]

Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[6]

II. Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve professional chemical waste management services. Direct release into the environment must be strictly avoided.[6]

  • Container Management:

    • Collect and store waste this compound in suitable, closed, and properly labeled containers.[6][7]

    • Do not overfill containers to allow for expansion.[7]

    • Empty original containers should be triple-rinsed with a suitable solvent before recycling or reconditioning.[6][7] The rinsate should be collected and disposed of as hazardous waste. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill if permitted by local regulations.[6]

  • Waste Segregation:

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • Disposal Options:

    • Licensed Chemical Destruction Plant: The recommended method of disposal is to transfer the material to a licensed chemical destruction facility.[6] This ensures that the compound is managed and disposed of in accordance with all applicable environmental regulations.

    • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[6] This process must be carried out in a permitted hazardous waste incinerator to ensure complete combustion and to neutralize harmful emissions.

Crucially, do not discharge this compound into sewer systems, and prevent it from contaminating water, foodstuffs, feed, or seed. [6]

III. Accidental Release Measures

In the event of a spill, the following steps should be taken immediately:

  • Ensure adequate ventilation and remove all sources of ignition. [6]

  • Evacuate personnel to a safe area. [6]

  • Prevent further leakage or spillage if it is safe to do so. [6]

  • Contain the spill and collect the material using spark-proof tools and explosion-proof equipment. [6]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. [6]

IV. Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValue
Appearance Off-white to light yellow liquid[1]
Odor Pungent camphor (B46023) and earth[1]
Solubility Insoluble in water; Soluble in ethanol, propylene (B89431) glycol, and most fixed oils[1]
Flash Point 88 °C (190.4 °F) - closed cup[3]
Density 0.956 g/mL at 25 °C[1][3]
Classification Combustible liquid (Category 4)[4][5]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Protective Clothing) start->ppe container Collect in a Labeled, Closed Container ppe->container spill Accidental Spill? container->spill spill_protocol Follow Accidental Release Measures spill->spill_protocol Yes disposal_choice Select Disposal Method spill->disposal_choice No spill_protocol->container licensed_facility Transfer to a Licensed Chemical Destruction Plant disposal_choice->licensed_facility incineration Controlled Incineration with Flue Gas Scrubbing disposal_choice->incineration improper_disposal Improper Disposal (Sewer, Trash, Environment) disposal_choice->improper_disposal end Disposal Complete licensed_facility->end incineration->end warning DO NOT!

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Ethylfenchol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 2-Ethylfenchol, designed for laboratory and drug development professionals. Adherence to these procedures is vital for ensuring a safe working environment and minimizing risks.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that requires careful handling to avoid contact with skin, eyes, and inhalation of vapors.[1][2] Key hazards include its flammability and the potential for irritation. Always handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[2][3] The use of non-sparking tools is recommended to prevent ignition.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-impermeable gloves. Fire/flame resistant and impervious lab coat or clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Inspect gloves prior to use.[1]
Respiratory Protection A dust mask (e.g., N95) or a full-face respirator with a multi-purpose combination cartridge.Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]

Step-by-Step Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood to minimize vapor inhalation.[1][3]

  • Ignition Sources: Ensure the handling area is free of heat, sparks, open flames, and other ignition sources.[2][3] Employ measures to prevent electrostatic discharge.[1]

  • Tool Selection: Use only non-sparking tools when opening or handling containers.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Wash hands and any exposed skin thoroughly after handling.[3]

  • Avoid Aerosols: Prevent the formation of dust and aerosols during handling.[1]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

  • Compatibility: Store apart from foodstuff containers or other incompatible materials.[1]

Emergency and Spill Response

In Case of Accidental Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

In Case of a Spill:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Evacuate: Evacuate non-essential personnel to a safe area, keeping people upwind of the spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to avoid environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Container Disposal: Contaminated packaging can be triple-rinsed (or equivalent).[1] The rinsed container can then be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]

Workflow for Handling this compound

G prep Step 1: Preparation - Verify fume hood function - Assemble all required PPE ppe Step 2: Don PPE - Safety Goggles - Impermeable Gloves - Lab Coat prep->ppe Proceed handling Step 3: Chemical Handling - Work in ventilated area - Keep away from ignition sources - Use non-sparking tools ppe->handling Proceed use Chemical Use in Procedure handling->use For experiment spill Emergency: Spill Occurs handling->spill storage Step 4a: Storage - Tightly sealed container - Cool, dry, ventilated area decontaminate Step 6: Decontamination - Clean work area - Doff & dispose/clean PPE - Wash hands thoroughly storage->decontaminate End of process use->storage Store remaining chemical disposal_prep Step 4b: Waste Collection - Collect in labeled, closed container - Segregate from incompatible waste use->disposal_prep Collect waste spill->decontaminate After cleanup disposal_final Step 5: Final Disposal - Arrange for pickup by licensed facility - Follow incineration protocols disposal_prep->disposal_final Proceed disposal_final->decontaminate End of process

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.